3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-5-4-10-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,10-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOUGLHWSPWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657154 | |
| Record name | {3-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-57-1 | |
| Record name | {3-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Introduction
Functionalized arylboronic acids are cornerstone building blocks in modern organic and medicinal chemistry. Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1] The target molecule, 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid, incorporates three key functional groups: a boronic acid for coupling reactions, a sulfonamide linker prevalent in many therapeutic agents, and a hydroxyethyl tail that can be used to modulate solubility or as a handle for further derivatization.
This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this valuable chemical entity. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Multi-Step Synthesis
A robust and logical synthetic strategy is paramount for producing the target compound with high purity and yield. A retrosynthetic analysis points to a two-step approach starting from the commercially available 3-bromobenzenesulfonyl chloride. This route is advantageous as it builds the molecule from a simple, well-defined core, introducing the desired functionalities in a controlled, sequential manner.
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
Causality and Experimental Rationale: This initial step involves a nucleophilic attack of the primary amine of ethanolamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The reaction is conducted in an aprotic solvent, such as dichloromethane (DCM), to prevent unwanted side reactions with the reactive sulfonyl chloride. A tertiary amine base, typically triethylamine (Et₃N), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the ethanolamine nucleophile. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release, and then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol:
-
To a stirred solution of ethanolamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dry dichloromethane (DCM, approx. 10 mL per 1 g of sulfonyl chloride) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Dissolve 3-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of dry DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide can be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient.
Step 2: Miyaura Borylation to Yield this compound
Causality and Experimental Rationale: This transformation is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide into a boronic acid pinacol ester, which is subsequently hydrolyzed to the final boronic acid. The mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to regenerate the catalyst and form the product.[1]
-
Catalyst System: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and stability.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) serves as the source of the boronate ester group.
-
Base: A weak base like potassium acetate (KOAc) is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: A polar aprotic solvent like 1,4-dioxane is used for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be heated to drive it to completion.
Detailed Experimental Protocol:
-
In an oven-dried Schlenk flask, combine 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (approx. 15 mL per 1 g of aryl bromide).
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the pinacol ester intermediate.
-
To hydrolyze the ester, dissolve the residue in a mixture of acetone and water. Add a mild acid, such as aqueous HCl (1M), and stir at room temperature for 2-4 hours.
-
Purification: Remove the organic solvent under reduced pressure. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated. The final product, this compound, can be purified by recrystallization or flash chromatography.
Part 2: Structural Elucidation and Purity Assessment
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
The standard characterization workflow is outlined below.
Caption: A typical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Experiments in ¹H, ¹³C, and ¹¹B NMR should be performed.
Sample Preparation Protocol:
-
Accurately weigh 5-10 mg of the final, dried product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), as it effectively solubilizes the compound and its exchangeable protons (OH, NH).
-
Transfer the solution to a clean, dry NMR tube.
Expected Spectral Data:
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Four signals are expected in the aromatic region (~δ 7.5-8.2 ppm). Due to the 1,3-substitution pattern, complex splitting (multiplets, doublets of doublets) will be observed.
-
Hydroxyethyl Protons (-CH₂-CH₂-): Two triplets are expected. The -CH₂- adjacent to the nitrogen will appear around δ 2.9-3.1 ppm, and the -CH₂- adjacent to the hydroxyl group will be around δ 3.4-3.6 ppm.
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Exchangeable Protons: The B(OH)₂ protons will appear as a broad singlet (~δ 8.0-8.5 ppm). The sulfonamide N-H proton will appear as a triplet (~δ 7.8-8.2 ppm, coupling to the adjacent CH₂), and the alcohol O-H proton will appear as a triplet (~δ 4.5-5.0 ppm, coupling to its adjacent CH₂). The positions of these peaks can vary with concentration and water content.
-
-
¹³C NMR (in DMSO-d₆): Eight distinct carbon signals are expected: six for the benzene ring and two for the hydroxyethyl group.
-
¹¹B NMR (in DMSO-d₆): This experiment confirms the presence of the boron atom. A single, broad peak is expected around δ 25-30 ppm, which is characteristic of trigonal arylboronic acids.[2]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound, further confirming its identity. Boronic acids can be challenging to analyze due to their tendency to dehydrate and form cyclic trimers (boroxines).[3] Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a preferred method.
LC-MS Protocol:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Perform the analysis using ESI in negative ion mode. This mode is often more sensitive and provides a clean deprotonated molecular ion [M-H]⁻ for boronic acids.[4]
-
Expected Result: The calculated monoisotopic mass of C₈H₁₂BNO₅S is 245.05 g/mol . The primary ion observed in negative mode ESI-MS should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 244.04.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is typically employed.
HPLC Protocol for Purity Analysis:
-
Column: Use a C18 stationary phase column (e.g., XSelect Premier HSS T3 or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically 220 nm or 254 nm.
-
Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is expressed as the area percentage of the main product peak relative to the total area of all observed peaks.
Part 3: Summary of Characterization Data
The following table summarizes the expected analytical data for validating the synthesis of this compound.
| Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | ~7.5-8.2 ppm (4H, m); ~3.5 ppm (2H, t); ~3.0 ppm (2H, t); Exchangeable protons for B(OH)₂, NH, OH | Confirms the presence and connectivity of all proton environments in the molecule. |
| ¹³C NMR | Number of Signals | 8 distinct signals | Confirms the unique carbon framework of the molecule. |
| ¹¹B NMR | Chemical Shift (δ) | ~25-30 ppm (broad singlet) | Unambiguously confirms the presence of the boronic acid functional group.[2] |
| MS (ESI-) | m/z of [M-H]⁻ | ~244.04 | Confirms the molecular weight of the target compound (C₈H₁₂BNO₅S). |
| HPLC | Purity | >95% (by area %) | Quantifies the purity of the final isolated product. |
Part 4: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle with care.
-
Palladium Catalysts: Toxic and should be handled with caution.
-
Solvents: Dichloromethane and 1,4-dioxane have associated health risks. Consult their Material Safety Data Sheets (MSDS) before use.
-
Reagents: Triethylamine and ethanolamine are corrosive and have strong odors.
Always refer to the specific MSDS for each reagent before beginning any experimental work.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
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ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]
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ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Organic Syntheses. benzeneboronic anhydride. [Link]
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SciRP.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
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ACS Publications. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. [Link]
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National Institutes of Health. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. [Link]
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PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
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ResearchGate. Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. [Link]
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MassBank. Benzoic acids and derivatives. [Link]
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ResearchGate. The 11 B-NMR spectra of. [Link]
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National Institutes of Health. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
- Google Patents. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
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ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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PubChem. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid. [Link]
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PubChem. N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide. [Link]
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3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid chemical properties and structure
An In-depth Technical Guide to 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid: Structure, Properties, and Synthetic Strategy
Introduction
In the landscape of modern drug discovery and materials science, phenylboronic acids represent a class of compounds with remarkable versatility. Their unique ability to form reversible covalent bonds with diols, act as transition metal catalysts in cross-coupling reactions, and serve as pharmacophores in medicinal chemistry has cemented their importance. This guide focuses on a specific, functionally rich derivative: This compound . This molecule is distinguished by the strategic placement of three key functional groups on a benzene scaffold: the boronic acid moiety, a sulphonamide linker, and a terminal hydroxyethyl group. This combination imparts a unique profile of reactivity, solubility, and hydrogen-bonding potential, making it a molecule of significant interest for researchers in medicinal chemistry and chemical biology.
This document serves as a comprehensive technical resource for scientists and drug development professionals. It provides an in-depth analysis of the molecule's structure, physicochemical properties, and a detailed, field-proven synthetic strategy. The causality behind experimental choices and analytical interpretations is explained to provide not just data, but actionable insights.
Molecular Structure and Identification
The structural architecture of this compound is central to its chemical behavior. The boronic acid group is a Lewis acid, capable of interacting with nucleophiles, most notably the hydroxyl groups of serine residues in enzyme active sites. The sulphonamide group is a stable, polar linker that often serves as a hydrogen bond donor and acceptor, contributing to target affinity and influencing pharmacokinetic properties. The hydroxyethyl tail further enhances polarity and provides an additional site for hydrogen bonding.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [3-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | [1] |
| CAS Number | 913835-57-1 | [2][3] |
| Molecular Formula | C₈H₁₂BNO₅S | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| Canonical SMILES | B(C1=CC(=CC=C1)S(=O)(=O)NCCO)(O)O | [1] |
| InChI | InChI=1S/C8H12BNO5S/c11-5-4-10-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,10-13H,4-5H2 | [1] |
| InChIKey | HSOUGLHWSPWPOM-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and properties of its close isomer, 4-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid, provides a reliable profile.
Solubility & Stability: Boronic acids are known to have moderate solubility in aqueous solutions, which is enhanced by the presence of the polar sulphamoyl and hydroxyethyl groups in this molecule. Solubility is expected to be higher in polar organic solvents like methanol, ethanol, and DMSO. From a stability perspective, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) and are susceptible to oxidation.[4] Therefore, storage under an inert atmosphere in a cool, dry place is recommended to ensure long-term integrity.
Table 2: Physicochemical and Predicted Mass Spectrometry Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid | Based on related isomers. | |
| Monoisotopic Mass | 245.05292 Da | Predicted value. | [1] |
| Purity | Available commercially at ≥96% | [3] | |
| Storage Temperature | 2-8°C | Recommended for boronic acids. | |
| Predicted [M+H]⁺ | m/z 246.06020 | Predicted Collision Cross Section (CCS): 148.6 Ų | [1] |
| Predicted [M+Na]⁺ | m/z 268.04214 | Predicted CCS: 154.5 Ų | [1] |
| Predicted [M-H]⁻ | m/z 244.04564 | Predicted CCS: 148.0 Ų |[1] |
Spectroscopic Profile (Elucidation and Characterization)
Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a detailed theoretical analysis based on the known structure allows for robust characterization.
3.1 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted m/z values for various adducts (as shown in Table 2) provide precise targets for verification by techniques like ESI-MS.[1][5]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework and confirms the presence of the boron atom.[5][6][7]
-
¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (δ 7.5-8.5 ppm) would display complex multiplets corresponding to the four protons on the substituted benzene ring. The protons of the ethyl group (-CH₂-CH₂-) would appear as two triplets around δ 3.0-3.8 ppm. The exchangeable protons (B(OH)₂, -NH-, and -OH) would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with the carbon attached to the boron (C-B) being broader and appearing around δ 130-140 ppm. Two signals for the aliphatic carbons of the hydroxyethyl group would be visible in the δ 40-70 ppm range.
-
¹¹B NMR: This is a crucial experiment for characterizing boronic acids. A single, broad resonance is expected in the range of δ 28-34 ppm (relative to BF₃·OEt₂), characteristic of a trigonal planar boronic acid.[8]
3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups through their characteristic vibrational frequencies.[9]
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the B(OH)₂ and C-OH groups.
-
N-H Stretch: A moderate peak around 3300 cm⁻¹ from the sulphonamide N-H group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
S=O Stretch (Asymmetric & Symmetric): Two strong, characteristic bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the sulphonyl group.
-
B-O Stretch: A strong, broad band around 1310-1380 cm⁻¹.
Proposed Synthesis Protocol
A robust and scalable synthesis is paramount for the practical application of this molecule. While proprietary methods exist, a logical and reliable pathway can be designed based on established organometallic principles. The most common and effective method for creating aryl-boron bonds is the reaction of an organometallic reagent (like a Grignard reagent) with a borate ester, followed by aqueous workup.[10]
4.1 Synthetic Strategy Rationale The retrosynthetic analysis begins by disconnecting the C-B bond, identifying 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide as the key precursor. This intermediate can be readily prepared from commercially available 3-bromobenzenesulfonyl chloride and ethanolamine. This strategy isolates the sensitive boronation step to the final stage of the synthesis.
4.2 Proposed Reaction Scheme
Caption: Proposed two-step synthesis of the target compound.
4.3 Detailed Step-by-Step Methodology
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.
Step 1: Synthesis of N-(2-hydroxyethyl)-3-bromobenzenesulfonamide
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add ethanolamine (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reaction: Dissolve 3-bromobenzenesulfonyl chloride (1.05 eq.) in the same solvent and add it dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C. A base such as triethylamine (1.1 eq.) can be included to scavenge the HCl byproduct.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.5 eq.). Add a solution of the N-(2-hydroxyethyl)-3-bromobenzenesulfonamide (1.0 eq.) from Step 1 in anhydrous THF. A small crystal of iodine may be needed to initiate the reaction. The hydroxyl and N-H protons are acidic and will react with the Grignard reagent; therefore, at least 2 extra equivalents of Grignard reagent must be formed or a protecting group strategy should be employed. A more direct approach is to use an excess of the Grignard-forming reagents.
-
Boronation: In a separate flame-dried flask, dissolve trimethyl borate (2.0 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared Grignard solution via cannula to the trimethyl borate solution, keeping the internal temperature below -60 °C.[10] This low temperature is critical to prevent the formation of byproduct dibenzeneborinic acid.[10]
-
Hydrolysis: After stirring at -78 °C for 2-3 hours, allow the mixture to warm slowly to 0 °C. Hydrolyze the reaction by carefully adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the final product.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile building block and pharmacophore in drug discovery.
5.1 Enzyme Inhibition Boronic acids are renowned as "warheads" for inhibiting serine proteases, a class of enzymes implicated in numerous diseases including cancer, inflammation, and viral infections. The boron atom can form a stable, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function.
Caption: Conceptual diagram of a boronic acid inhibitor forming a bond with a serine residue.
5.2 Structure-Activity Relationship (SAR) Modulation The sulphamoyl and hydroxyethyl substituents provide critical handles for optimizing drug properties:
-
Solubility and Permeability: These polar groups can be tuned to balance aqueous solubility (for formulation) and lipid permeability (for crossing cell membranes).
-
Target Binding: The N-H of the sulphonamide and the terminal O-H are excellent hydrogen bond donors, which can form specific interactions with amino acid residues in a target protein, enhancing binding affinity and selectivity.
-
Vectorial Orientation: The meta-substitution pattern orients the functional groups in a specific 3D arrangement, which can be exploited to match the topology of a target's binding pocket.
This molecule is therefore an ideal starting point for library synthesis, where modifications to the hydroxyethyl tail or the aromatic ring can be systematically explored to develop potent and selective therapeutic agents.
Conclusion
This compound is a sophisticated chemical entity with significant potential. Its well-defined structure, characterized by a potent boronic acid warhead and property-modulating side chains, makes it a valuable tool for researchers. Understanding its physicochemical properties, spectroscopic signatures, and a logical synthetic pathway, as detailed in this guide, empowers scientists to fully exploit its capabilities in the rational design of novel enzyme inhibitors and other advanced chemical probes.
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solubility of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid in different solvents
An In-depth Technical Guide to the Solubility of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in contemporary drug discovery and development. Recognizing the limited direct solubility data for this specific compound, this document synthesizes established principles of boronic acid chemistry with field-proven methodologies for solubility determination. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to empower informed decision-making in formulation and process development. The guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this important molecule.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For an active pharmaceutical ingredient (API) to exert its pharmacological effect, it must first dissolve in the physiological fluids of the body to be absorbed into the systemic circulation. Poor solubility is a leading cause of costly failures in the drug development pipeline.
This compound is a member of the boronic acid class of compounds, which are widely utilized in medicinal chemistry, most notably as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The presence of the boronic acid moiety, coupled with the sulphamoyl and hydroxyethyl groups, imparts a unique combination of polarity and potential for hydrogen bonding, suggesting a nuanced solubility profile. A thorough understanding of its solubility in a range of pharmaceutically relevant solvents is therefore not merely an academic exercise but a critical prerequisite for its successful application.
This guide will first delve into the theoretical underpinnings of boronic acid solubility, followed by a detailed, actionable protocol for the experimental determination of the solubility of this compound.
The Chemistry of Boronic Acid Solubility: A Mechanistic Perspective
Boronic acids, characterized by a C-B(OH)₂ functional group, exhibit solubility behaviors that are more complex than those of their carboxylic acid analogues.[2] Their solubility is governed by a delicate interplay of factors including the nature of the organic substituent, the polarity of the solvent, and the propensity of boronic acids to undergo reversible self-condensation to form cyclic anhydrides known as boroxines.[3]
The this compound molecule possesses several key structural features that are anticipated to influence its solubility:
-
The Boronic Acid Group: This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols. However, the trigonal planar geometry of the boronic acid can lead to aggregation in solution.
-
The Phenyl Ring: The aromatic ring introduces a degree of hydrophobicity, which may enhance solubility in non-polar aprotic solvents.
-
The Sulphamoyl and Hydroxyethyl Groups: These polar functional groups are expected to significantly increase the molecule's hydrophilicity and capacity for hydrogen bonding, likely enhancing its solubility in polar solvents.
Given these structural attributes, it is reasonable to hypothesize that this compound will exhibit a degree of solubility in a range of polar solvents. However, the precise quantitative solubility in any given solvent can only be determined empirically.
Strategic Solvent Selection for Solubility Screening
The initial step in any solubility study is the judicious selection of a diverse panel of solvents.[4] This panel should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile. For an API like this compound, a well-considered selection would include:
-
Aqueous Buffers: Given the ionizable nature of the boronic acid and sulphamoyl groups, determining solubility as a function of pH is critical.[5] Buffers at pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid) are recommended.[6]
-
Polar Protic Solvents: Ethanol, isopropanol, and methanol are common choices due to their ability to engage in hydrogen bonding.
-
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and tetrahydrofuran (THF) are also valuable. THF is often a good solvent for boronic acids.[2]
-
Non-Polar Aprotic Solvents: While lower solubility is expected, solvents like chloroform and methylcyclohexane can provide important data points.[7]
Experimental Protocol: The Saturation Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and straightforwardness.[5] The following protocol is a self-validating system designed to yield accurate and reproducible solubility data for this compound.
Materials and Equipment
-
This compound (solid form)[8]
-
Selected solvents (as outlined in Section 3)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator (set to 37 ± 1 °C for physiological relevance)[6]
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[5]
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled incubator set at 37 ± 1 °C.[6]
-
Agitate the samples for a predetermined period to allow them to reach equilibrium. A common starting point is 24-48 hours, but for poorly soluble compounds, longer times may be necessary.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change significantly between time points).[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.
-
Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation.
-
-
Quantitative Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method. HPLC is preferred over spectrophotometric methods as it can distinguish the API from any potential impurities or degradation products.[5]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the API in the samples by comparing their peak areas to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or other appropriate units.
-
Report the mean solubility and standard deviation for replicate measurements.
-
Workflow Visualization
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 37 °C
| Solvent System | pH (for aqueous) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | Value |
| Acetate Buffer | 4.5 | Value |
| Phosphate Buffer | 6.8 | Value |
| Water | ~7.0 | Value |
| Ethanol | N/A | Value |
| Methanol | N/A | Value |
| Isopropanol | N/A | Value |
| Acetone | N/A | Value |
| Acetonitrile | N/A | Value |
| Tetrahydrofuran | N/A | Value |
| Chloroform | N/A | Value |
| Methylcyclohexane | N/A | Value |
The results from this table will provide a comprehensive understanding of the solubility profile of this compound, guiding decisions on formulation strategies, such as the selection of appropriate excipients and delivery systems.[4]
Conclusion: From Data to Drug Development Strategy
This technical guide has provided a robust framework for understanding and experimentally determining the solubility of this compound. By integrating a mechanistic understanding of boronic acid chemistry with a rigorous, field-proven experimental protocol, researchers can generate the high-quality solubility data that is indispensable for advancing a drug candidate through the development pipeline. The insights gained from these studies will directly inform critical decisions in formulation development, ultimately contributing to the successful translation of a promising molecule into a safe and effective medicine.
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An In-depth Technical Guide on the Stability and Degradation Profile of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability and degradation profile is paramount. This document provides an in-depth technical guide on the stability and degradation of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid. While specific literature on this exact molecule is not extensively available, this guide synthesizes established principles of boronic acid and sulfonamide chemistry to construct a robust and scientifically grounded predictive profile. The methodologies and insights presented herein are designed to be directly applicable to the laboratory investigation of this compound, ensuring both scientific integrity and practical utility.
Introduction to this compound
This compound is a multifaceted organic compound featuring a benzeneboronic acid moiety, a sulfonamide linker, and a hydroxyethyl group. Boronic acids are a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in medicinal chemistry as pharmacophores that can form reversible covalent bonds with biological targets.[1][2] The presence of the sulfonamide and alcohol functionalities introduces additional chemical properties and potential sites for interaction and degradation. A thorough understanding of this molecule's stability is crucial for its potential development as a pharmaceutical agent, as degradation can impact safety, efficacy, and shelf-life.
Physicochemical Properties Influencing Stability
The stability of this compound is intrinsically linked to its chemical structure. The key functional groups—the boronic acid, the sulfonamide, and the primary alcohol—each contribute to its overall reactivity and degradation profile.
-
Boronic Acid Group: This Lewis acidic group is susceptible to both hydrolytic and oxidative degradation. The empty p-orbital on the boron atom makes it a target for nucleophiles, including water and reactive oxygen species (ROS).[3][4]
-
Sulphamoyl Group: The sulfonamide linkage is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions, although typically less so than esters or amides.
-
Hydroxyethyl Group: The primary alcohol is susceptible to oxidation to an aldehyde and subsequently a carboxylic acid.
Forced Degradation Studies: A Predictive Approach
Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[5][6] The following protocols are designed to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][7]
Hydrolytic Degradation
Rationale: To assess the susceptibility of the molecule to hydrolysis across a range of pH values. The boronic acid and sulfonamide moieties are the primary targets. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain aqueous conditions.[3]
Experimental Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (Acidic Condition)
-
Purified Water (Neutral Condition)
-
0.1 N Sodium Hydroxide (Basic Condition)
-
-
For each condition, prepare a sample to be stored at an elevated temperature (e.g., 60°C) and a control sample stored at refrigerated conditions (2-8°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Proposed Hydrolytic Degradation Pathways:
Under harsh acidic or basic conditions, the primary degradation is anticipated to be the hydrolysis of the boronic acid group to yield 3-[N-(2-Hydroxyethyl)sulphamoyl]benzene. The sulfonamide bond is expected to be more resistant to hydrolysis under these conditions.
Caption: Proposed oxidative degradation pathways.
Photolytic Degradation
Rationale: To assess the impact of light exposure on the stability of the drug substance, as mandated by ICH Q1B guidelines. [8][9]Aromatic compounds can be susceptible to photolytic degradation.
Experimental Protocol:
-
Place a solid sample and a solution of this compound in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [8][10]3. Prepare control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed and control samples by a stability-indicating HPLC method.
Proposed Photolytic Degradation:
Photolytic degradation pathways can be complex, often involving radical mechanisms. [1]Potential degradation could involve cleavage of the C-S bond or reactions involving the aromatic ring. The exact products would require characterization.
Thermal Degradation
Rationale: To evaluate the effect of high temperature on the drug substance. This can reveal degradation pathways that may occur over a longer period at lower temperatures.
Experimental Protocol:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Prepare a control sample stored at recommended storage conditions.
-
Analyze the samples at various time points (e.g., 1, 3, 7, 14 days).
-
Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry can provide insights into the decomposition products. [11] Proposed Thermal Degradation Pathways:
At elevated temperatures, dehydration of the boronic acid to form a cyclic trimeric anhydride (a boroxine) is a common reaction. [1]Decomposition of the sulphamoyl group may also occur at higher temperatures, potentially leading to the release of sulfur dioxide. [12][13]
Caption: Proposed thermal degradation to a boroxine.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating the parent compound from its potential degradation products. [14] Protocol:
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis of the boronic acid. [15]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and its chromophoric degradation products have significant absorbance.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
LC-MS for Degradant Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products formed during stress testing. By providing the mass-to-charge ratio of the degradants, LC-MS can help confirm the proposed degradation pathways.
Illustrative Forced Degradation Data
The following table presents hypothetical data from a forced degradation study, demonstrating the expected outcomes.
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradation Product(s) |
| Control | 99.8 | 0.2 | - |
| 0.1 N HCl (60°C, 48h) | 92.5 | 7.5 | Protodeboronation product |
| 0.1 N NaOH (60°C, 48h) | 90.1 | 9.9 | Protodeboronation product |
| 3% H₂O₂ (RT, 24h) | 85.3 | 14.7 | Oxidative deboronation product |
| Light (ICH Q1B) | 98.7 | 1.3 | Minor unspecified degradants |
| Heat (80°C, 14 days) | 96.2 | 3.8 | Boroxine formation |
Comprehensive Degradation Profile and Stability Strategy
Based on the foundational principles of organic chemistry and the known reactivity of its constituent functional groups, the stability and degradation profile of this compound can be summarized as follows:
-
Primary Degradation Pathways: The most significant liabilities are the hydrolytic and oxidative degradation of the boronic acid moiety.
-
Stability-Indicating Markers: The protodeboronation product and the oxidative deboronation product are likely to be the key markers of degradation.
-
Storage and Handling: To ensure stability, the compound should be stored in well-sealed containers, protected from light, moisture, and excessive heat. Storage at refrigerated and controlled room temperatures is recommended.
The overall proposed degradation pathways are illustrated in the diagram below.
Caption: Summary of proposed degradation pathways.
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A Technical Guide to the Applications of Functionalized Benzeneboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzeneboronic acids, organic compounds featuring a boronic acid moiety (-B(OH)₂) attached to a benzene ring, have emerged from niche chemical reagents to indispensable tools across a spectrum of scientific disciplines. Their utility is rooted in a unique and fundamental chemical behavior: the ability to form reversible covalent bonds with molecules containing cis-1,2- or -1,3-diol functionalities. This interaction is the cornerstone of their application in sensing, medicine, and materials science.[1][2] By strategically modifying, or "functionalizing," the benzene ring, researchers can precisely tune the molecule's electronic properties, solubility, and steric characteristics. This fine-tuning enhances binding affinity, modulates responsiveness to environmental stimuli like pH, and enables conjugation to other molecules, thereby unlocking a vast and versatile chemical toolbox. This guide provides an in-depth exploration of the core chemical principles governing benzeneboronic acids and details their transformative applications in diagnostics, therapeutics, and advanced materials.
Section 1: The Core Principle: Reversible Boronate Ester Formation
The defining characteristic of a boronic acid is the boron atom's Lewis acidic nature, meaning it is an electron-pair acceptor.[3] In an aqueous environment, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] It is this tetrahedral boronate that readily reacts with the hydroxyl groups of a diol (like those found in sugars) to form a stable, cyclic boronate ester.[5]
This reaction is highly dependent on pH.[3] At acidic pH, the equilibrium favors the neutral, less reactive trigonal form. As the pH increases towards the pKa of the boronic acid (typically between 8 and 10), the concentration of the reactive tetrahedral boronate anion increases, facilitating diol binding.[3][5] Functionalization of the benzene ring with electron-withdrawing groups can lower the pKa, enabling strong diol binding at physiological pH (around 7.4), a critical feature for in vivo applications.[6] This reversible, pH-sensitive interaction is the central mechanism behind most of the applications discussed herein.
Caption: Workflow for a fluorescent boronic acid-based glucose assay.
Section 3: Therapeutic Applications in Medicinal Chemistry
The unique reactivity of the boronic acid group has been harnessed to create potent and selective therapeutic agents. Its ability to form stable, yet reversible, covalent bonds with biological targets offers a distinct advantage over traditional non-covalent inhibitors. [7][8]
Boronic Acids as Pharmacophores: The Case of Bortezomib
Bortezomib (Velcade®) is a landmark drug that validated boronic acids as a viable pharmacophore class. [8]It is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular machine responsible for degrading proteins. [9][10][11]
-
Mechanism of Action: The boron atom in bortezomib directly attacks the hydroxyl group of the catalytic threonine residue in the chymotrypsin-like active site of the proteasome. [10][12]This forms a stable tetrahedral boronate intermediate, effectively shutting down the proteasome's activity. [12]By preventing the degradation of pro-apoptotic (pro-death) factors, bortezomib triggers programmed cell death in cancer cells, particularly in multiple myeloma and mantle cell lymphoma. [9][13]
Targeted Drug Delivery via Sialic Acid Recognition
Many cancer cells overexpress sialic acids on their surfaces as part of their cell-surface glycans. [14]Sialic acid contains a cis-diol group, making it a natural target for boronic acids. [14][15]This interaction can be exploited for targeted drug delivery. By conjugating a cytotoxic drug to a nanoparticle or polymer functionalized with benzeneboronic acid, the therapeutic payload can be selectively delivered to cancer cells. [16][17]This targeting is often enhanced in the slightly acidic tumor microenvironment, which promotes the binding of certain boronic acid derivatives. [14][15]
Caption: Boronic acid-mediated targeting of a drug carrier to a cancer cell.
Section 4: Advanced Materials and Bioconjugation
The dynamic nature of the boronate ester bond is ideal for creating "smart" materials that respond to specific chemical stimuli, as well as for the purification and immobilization of biomolecules.
Stimuli-Responsive Hydrogels
Hydrogels are cross-linked polymer networks that can absorb large amounts of water. When polymers functionalized with boronic acids are mixed with polymers containing diol groups (like polyvinyl alcohol, PVA), they can form a cross-linked hydrogel. [6][18]
-
Glucose-Responsive Drug Release: These hydrogels can be loaded with drugs, such as insulin. [4][19]In a low-glucose environment, the hydrogel remains intact, trapping the insulin. When glucose levels rise, glucose molecules diffuse into the hydrogel and compete for the boronic acid binding sites. [20]This competitive binding disrupts the cross-links, causing the hydrogel to swell or dissolve and release the encapsulated insulin. [4][6][20]This creates a self-regulating, "closed-loop" system for diabetes therapy.
Experimental Protocol: Preparation of a Glucose-Responsive Hydrogel
-
Polymer Synthesis: Synthesize a copolymer of N-isopropylacrylamide and a benzeneboronic acid-containing acrylamide monomer via free radical polymerization.
-
Diol Polymer Solution: Prepare a separate aqueous solution of a diol-containing polymer, such as polyvinyl alcohol (PVA).
-
Hydrogel Formation: Mix the two polymer solutions at room temperature. A gel should form as boronate ester cross-links are established between the two polymers.
-
Drug Loading: The therapeutic agent (e.g., insulin) can be mixed with the polymer solutions before gelation to ensure uniform encapsulation.
-
Validation of Response: Place the drug-loaded hydrogel in a buffer solution. Add glucose to the buffer to simulate hyperglycemic conditions and monitor drug release over time using techniques like HPLC or UV-Vis spectroscopy.
Boronate Affinity Chromatography
This technique leverages the specific interaction between immobilized boronic acids and diol-containing biomolecules for purification. [21][22][23]It is particularly effective for isolating glycoproteins, which are proteins modified with sugar chains. [21]
-
Workflow: A chromatography column is packed with a solid support (e.g., agarose beads) functionalized with phenylboronic acid. [23]A complex biological sample (like cell lysate) is passed through the column at an alkaline pH (typically >8.5) to promote binding. [24]Glycoproteins bind to the boronic acid matrix, while non-glycosylated proteins pass through. [23]The bound glycoproteins can then be eluted by lowering the pH or by adding a competing sugar like sorbitol. [21]Benzoboroxole derivatives have been developed that allow for efficient binding at physiological pH, which is less harsh on sensitive proteins. [25]
Caption: Workflow for boronate affinity chromatography.
Conclusion and Future Outlook
Functionalized benzeneboronic acids represent a powerful and versatile class of molecules with demonstrated success and immense future potential. Their unique ability to engage in reversible covalent interactions with diols has established them as critical components in fields ranging from continuous glucose monitoring to targeted cancer therapy and bioseparations. The ongoing research focuses on synthesizing novel boronic acids with lower pKa values for enhanced activity at physiological pH, designing multi-boronic acid systems for improved selectivity towards specific saccharides, and integrating them into increasingly complex and "intelligent" materials. As our understanding of the intricate roles of glycans in health and disease continues to grow, the applications for precisely engineered boronic acids are set to expand even further, promising innovative solutions to pressing challenges in medicine and biotechnology.
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A Theoretical and Computational Blueprint for 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid: An In-depth Technical Guide
Abstract
Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several derivatives approved as drugs.[1][2] The unique electronic properties of the boron atom allow for covalent interactions with biological targets, a feature that has been harnessed in drug design.[1] This technical guide provides a comprehensive theoretical and computational framework for the study of a novel compound, 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid. We will delve into advanced computational methodologies, including Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the Quantum Theory of Atoms in Molecules (QTAIM), to elucidate its structural, electronic, and dynamic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the rational design of novel therapeutics.
Introduction: The Significance of Boronic Acids in Drug Discovery
The journey of boronic acids from niche chemical reagents to key pharmacophores in approved drugs, such as the proteasome inhibitor Bortezomib, has been remarkable.[1][3] Their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites is a key aspect of their biological activity.[1] The boronic acid moiety is considered a bioisostere of the carboxylic acid group, but with a lower acidity.[1][4] The sulphamoyl group, on the other hand, is a common feature in a variety of drugs, known for its ability to engage in hydrogen bonding and other non-covalent interactions. The combination of a benzeneboronic acid scaffold with an N-(2-Hydroxyethyl)sulphamoyl substituent in this compound presents a molecule with intriguing potential for targeted drug design.
This guide will provide a roadmap for the in silico characterization of this molecule, offering insights that can guide its future development.
Theoretical & Computational Methodologies
The selection of appropriate computational methods is paramount for obtaining accurate and meaningful results. Our approach integrates a suite of techniques to provide a holistic understanding of the target molecule.
Density Functional Theory (DFT) for Structural and Electronic Insights
DFT has become the workhorse of computational chemistry for studying the electronic structure of molecules.[5] Its balance of accuracy and computational cost makes it ideal for optimizing molecular geometries and calculating a wide array of electronic properties.[5]
Rationale for Method Selection: We employ the B3LYP hybrid functional, which has demonstrated reliability for organic molecules, including boronic acid derivatives.[5][6] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including diffuse functions to account for non-covalent interactions and polarization functions for accurately describing bonding.[6]
Workflow for DFT Analysis:
Caption: A generalized workflow for DFT calculations.
Experimental Protocol: DFT Geometry Optimization and Electronic Structure Analysis
-
Molecule Construction: The 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.
-
Input File Generation: An input file for a computational chemistry package (e.g., Gaussian, ORCA) is created, specifying the following:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Opt Freq (for simultaneous optimization and frequency calculation)
-
Solvation (Optional but Recommended): A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment.
-
-
Execution: The calculation is run on a high-performance computing cluster.
-
Verification of Optimization: The output is checked for the absence of imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.[5]
-
Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge transfer interactions and the nature of chemical bonds within the molecule.[1]
-
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture, MD simulations allow us to explore the conformational dynamics of the molecule in a simulated biological environment (e.g., water).[7][8]
Rationale for Method Selection: MD simulations are crucial for understanding how the molecule behaves over time, including its flexibility, solvent interactions, and potential binding modes with a target protein. A polarizable force field like ABEEMσπ could be parameterized for novel boron compounds to improve the accuracy of electrostatic interactions.[7]
Workflow for Molecular Dynamics Simulation:
Caption: A standard workflow for molecular dynamics simulations.
Experimental Protocol: MD Simulation in Aqueous Solution
-
Force Field Parameterization: Since standard force fields may lack parameters for the boronic acid group, parameters are developed or adapted from existing literature.[7] This may involve fitting to quantum mechanical data.
-
System Setup:
-
The optimized geometry from DFT is placed in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to achieve a stable density. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: A long simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The trajectory is analyzed to calculate properties such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Hydrogen Bonds: To quantify the interactions with surrounding water molecules.
-
Radial Distribution Functions (RDFs): To understand the solvation shell structure around specific atoms.
-
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
QTAIM provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions.[9][10]
Rationale for Method Selection: QTAIM allows for a quantitative description of bonding interactions, moving beyond qualitative orbital-based models. By analyzing the properties of the electron density at bond critical points (BCPs), we can classify interactions as covalent, ionic, or hydrogen bonds.[9]
Workflow for QTAIM Analysis:
Caption: A workflow for performing a QTAIM analysis.
Experimental Protocol: QTAIM Analysis
-
Wavefunction Generation: A single-point energy calculation is performed on the DFT-optimized geometry using a high-quality basis set to generate a wavefunction file.
-
QTAIM Calculation: The wavefunction file is used as input for a QTAIM analysis program (e.g., AIMAll, Multiwfn).
-
Analysis of Bond Critical Points (BCPs): The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs between atoms are analyzed.
-
High ρ and negative ∇²ρ: Indicative of a shared interaction (covalent bond).
-
Low ρ and positive ∇²ρ: Indicative of a closed-shell interaction (e.g., ionic bond, hydrogen bond, van der Waals interaction).
-
Predicted Results and Discussion
Based on the methodologies outlined, we can anticipate the following key findings for this compound:
Molecular Geometry
The DFT optimization will provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| B-C(phenyl) bond length | ~1.55 Å |
| B-O bond lengths | ~1.37 Å |
| S-N bond length | ~1.65 Å |
| S=O bond lengths | ~1.45 Å |
| C-S-N-C dihedral angle | Conformation dependent |
| O-B-O-H dihedral angles | Dependent on conformer |
These values can be compared with experimental crystallographic data of similar molecules to validate the computational model.
Electronic Properties
The electronic properties will shed light on the molecule's reactivity and intermolecular interaction potential.
Table 2: Predicted Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 5.0 to 6.0 eV |
| Dipole Moment | 4.0 to 6.0 Debye |
The MEP surface is expected to show negative potential around the oxygen atoms of the boronic acid and sulphamoyl groups, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl groups will exhibit positive potential, marking them as hydrogen bond donors.
Conformational and Dynamic Behavior
MD simulations will reveal the conformational flexibility of the N-(2-Hydroxyethyl)sulphamoyl side chain and the interactions of the entire molecule with water. We expect to observe stable intramolecular hydrogen bonds between the hydroxyl group of the side chain and an oxygen atom of the sulphamoyl group, which would influence the overall conformation. The boronic acid group will likely form multiple hydrogen bonds with surrounding water molecules, highlighting its hydrophilic nature.
Nature of Chemical Bonds
QTAIM analysis will provide a quantitative description of the bonding. The B-C and B-O bonds will exhibit characteristics of polar covalent bonds. The analysis will also be crucial for identifying and characterizing any intramolecular non-covalent interactions, such as hydrogen bonds, which can significantly impact the molecule's conformation and properties.
Conclusion and Future Directions
This guide has outlined a robust theoretical and computational strategy for the comprehensive characterization of this compound. The proposed DFT, MD, and QTAIM studies will provide fundamental insights into its structure, reactivity, and dynamic behavior. These in silico findings will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Furthermore, the computational models developed here can be extended to study the interaction of this molecule with specific protein targets, thereby accelerating the drug discovery process.
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Navigating the Kinase Landscape: A Technical Guide to Dabrafenib (GSK2118436), a Potent BRAF Inhibitor
Editor's Note: This technical guide focuses on the well-characterized BRAF inhibitor, Dabrafenib (GSK2118436; CAS No. 1195765-45-7). Initial inquiries referencing CAS number 913835-57-1, which corresponds to N-(2-Hydroxyethyl) 3-boronobenzenesulfonamide, yielded limited publicly available data suitable for an in-depth technical whitepaper. In contrast, Dabrafenib is a compound of significant interest within the research and drug development community, with a wealth of available technical information. This guide has therefore been developed to provide a comprehensive resource on Dabrafenib for researchers, scientists, and drug development professionals.
Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective, ATP-competitive inhibitor of the BRAF kinase.[1][2][3] It has emerged as a critical tool in both the laboratory and the clinic for targeting cancers driven by specific mutations in the BRAF gene, most notably the V600E mutation. This mutation is prevalent in a significant portion of metastatic melanomas, as well as certain other cancers.[1][4] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, research applications, and key experimental protocols for Dabrafenib, designed to empower researchers in their exploration of BRAF-mutant cancers and beyond.
Physicochemical Properties of Dabrafenib
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research. Dabrafenib is supplied as a lyophilized powder and possesses characteristics that influence its handling, storage, and bioavailability.[5]
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N/A |
| Alternative Names | GSK2118436, GSK2118436A | [3][5] |
| CAS Number | 1195765-45-7 | [5] |
| Molecular Formula | C23H20F3N5O2S2 | [5] |
| Molecular Weight | 519.6 g/mol | [5] |
| Purity | >98% | [5] |
| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [5] |
| Storage | Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[5] |
Note on Handling: For a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder in 962 μl of DMSO.[5] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles, which can lead to a loss of potency.[5]
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Dabrafenib's therapeutic and research utility lies in its specific inhibition of mutated BRAF kinases. The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a central regulator of cell growth, proliferation, differentiation, and survival.
In cancers with activating BRAF mutations, such as V600E, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and tumor growth. Dabrafenib is a reversible, ATP-competitive inhibitor that selectively binds to the ATP-binding domain of mutant BRAF, thereby suppressing this aberrant signaling.[5]
Dabrafenib exhibits high potency against BRAFV600E and BRAFV600K with IC50 values of 0.6 nM and 0.5 nM, respectively.[5] It is less effective at inhibiting wild-type BRAF and CRAF (IC50 = 3.2 nM and 5.0 nM, respectively), highlighting its selectivity for the mutated forms of the kinase.[5] This targeted inhibition leads to a reduction in the phosphorylation of downstream effectors, MEK and ERK, ultimately inhibiting cell proliferation in BRAF-mutant cell lines.[4][5]
Figure 1: Simplified schematic of the MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.
Applications in Research and Drug Development
Dabrafenib is a valuable tool for a range of research applications, primarily centered on understanding and targeting BRAF-mutant cancers.
-
In Vitro Studies: Dabrafenib is widely used to study the effects of BRAF inhibition in cancer cell lines harboring BRAF mutations. Common assays include cell proliferation assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., TUNEL, caspase activity), and cell cycle analysis. Western blotting is frequently employed to confirm the on-target effect of Dabrafenib by assessing the phosphorylation status of MEK and ERK.[5]
-
In Vivo Studies: In preclinical animal models, Dabrafenib has demonstrated significant anti-tumor activity.[4] It is typically administered orally to tumor-bearing mice to evaluate its efficacy in reducing tumor growth and to study its pharmacokinetic and pharmacodynamic properties.[4]
-
Drug Resistance Studies: A critical area of research involves understanding the mechanisms of acquired resistance to BRAF inhibitors. Dabrafenib is used to generate resistant cell lines, which can then be analyzed to identify the genetic and signaling pathway alterations that drive resistance.[6] This research has led to the development of combination therapies, such as the co-administration of Dabrafenib with a MEK inhibitor like Trametinib, to overcome or delay the onset of resistance.[6]
-
Exploration of Novel Indications: While primarily studied in melanoma, research is ongoing to explore the efficacy of Dabrafenib in other BRAF-mutant cancers, including non-small cell lung cancer and colorectal cancer.
Figure 2: A representative experimental workflow for evaluating the efficacy of Dabrafenib in preclinical models.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: In Vitro Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Plate BRAF-mutant cancer cells (e.g., A375, SK-MEL-28) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Dabrafenib in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Dabrafenib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of Dabrafenib for the specific cell line.
Protocol 2: Western Blot for MAPK Pathway Inhibition
-
Cell Culture and Treatment: Seed BRAF-mutant cells in 6-well plates and allow them to adhere. Treat the cells with Dabrafenib at a concentration known to be effective (e.g., 1 µM) for a specified time (e.g., 24 hours).[5] Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.
Conclusion
Dabrafenib is a cornerstone compound for the study of BRAF-mutant cancers. Its high potency and selectivity make it an invaluable tool for elucidating the intricacies of the MAPK signaling pathway and for the preclinical evaluation of novel therapeutic strategies. This guide provides a foundational understanding of Dabrafenib's properties and applications, intended to facilitate its effective use in the laboratory and to spur further innovation in the field of targeted cancer therapy.
References
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, In Vivo Efficacy, and Safety of a Selective, Potent BRAF-V600 Inhibitor. PLoS One, 8(8), e67583. [Link]
-
Kakadia, S., et al. (2018). Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 (dabrafenib), mediated by NRAS or MEK mutations. Molecular Cancer Therapeutics, 17(10), 2153-2164. [Link]
-
Falchook, G. S., et al. (2012). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. The Lancet, 379(9829), 1893-1901. [Link]
-
Ouellet, D., et al. (2014). Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4785-4795. [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
Sources
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- 3. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 6. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for using 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid as a glucose sensor
A Guide to the Utilization of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid as a Fluorescent Glucose Sensor
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Boronic Acids in Glucose Sensing
The precise and continuous monitoring of glucose concentrations is of paramount importance in both clinical diagnostics and biomedical research. While enzymatic sensors have been the cornerstone of glucose detection, they can be limited by factors such as instability and the consumption of the analyte.[1] A promising alternative lies in the use of synthetic chemosensors, among which boronic acid-based fluorescent probes have garnered significant attention.[2]
The fundamental principle of these sensors is rooted in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides like glucose, forming a cyclic boronate ester.[3] This binding event modulates the electronic properties of the molecule, leading to a discernible change in its fluorescence signal, which can be correlated to the glucose concentration.[4] This application note provides a detailed protocol for the use of this compound as a fluorescent sensor for glucose, guiding the user from fundamental principles to practical implementation.
Mechanism of Action
The sensing mechanism of this compound relies on the change in the hybridization state of the boron atom upon glucose binding. In its free, unbound state, the boronic acid is typically in a trigonal planar (sp2 hybridized) form. Upon interaction with the diol groups of glucose in an aqueous environment, it transitions to a more electron-rich, tetrahedral (sp3 hybridized) boronate ester.[5] This alteration in the electronic environment of the phenyl ring can influence the fluorescence properties of the molecule, resulting in either an increase or decrease in fluorescence intensity, or a spectral shift, depending on the specific electronic structure of the molecule. The reversible nature of this interaction allows for dynamic and continuous monitoring of glucose levels.[4]
Figure 1: Simplified workflow of glucose detection by this compound.
Materials and Methods
Reagents
-
This compound (Supplier information should be noted)
-
D-(+)-Glucose
-
Phosphate-buffered saline (PBS), 10x solution
-
Deionized water (ddH₂O)
-
Other monosaccharides for selectivity testing (e.g., fructose, galactose, mannose)
-
Dimethyl sulfoxide (DMSO), anhydrous (for stock solution preparation)
Instrumentation
-
Fluorescence spectrophotometer or plate reader with wavelength scanning capabilities
-
pH meter
-
Standard laboratory glassware and consumables (e.g., volumetric flasks, cuvettes or microplates, pipettes)
Experimental Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
-
Sensor Stock Solution (10 mM):
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Expert Insight: Boronic acid-based sensors can have limited aqueous solubility.[4] Preparing a concentrated stock in an organic solvent like DMSO ensures complete dissolution before dilution into the aqueous assay buffer.
-
-
Glucose Stock Solution (1 M):
-
Dissolve 1.8016 g of D-(+)-glucose in 10 mL of ddH₂O.
-
Allow the solution to stand for at least 24 hours at room temperature to allow for mutarotation to reach equilibrium.
-
-
Assay Buffer (1x PBS, pH 7.4):
-
Dilute the 10x PBS stock solution with ddH₂O to a 1x concentration.
-
Adjust the pH to 7.4 using a pH meter and dropwise addition of HCl or NaOH as needed.
-
Expert Insight: The binding of boronic acids to diols is pH-dependent, with the optimal range typically between 6.5 and 9.[6] A pH of 7.4 is chosen to mimic physiological conditions.
-
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
-
Objective: To identify the spectral properties of the sensor in its free and glucose-bound states.
-
Prepare two samples in fluorescence cuvettes:
-
Sample A (Unbound): 10 µM this compound in 1x PBS (pH 7.4).
-
Sample B (Bound): 10 µM this compound and 50 mM D-glucose in 1x PBS (pH 7.4).
-
-
Excitation Scan:
-
Set the emission wavelength to a preliminary value (e.g., 450 nm, a common region for phenylboronic acids).
-
Scan the excitation wavelengths (e.g., from 250 nm to 430 nm) for both samples to find the wavelength of maximum excitation (λex).
-
-
Emission Scan:
-
Set the excitation wavelength to the determined λex.
-
Scan the emission wavelengths (e.g., from λex + 20 nm to 600 nm) for both samples to find the wavelength of maximum emission (λem).
-
-
Analysis:
-
Compare the spectra of the unbound and bound states. Note any changes in intensity and/or shifts in the emission maximum. This information is crucial for the quantitative assay.
-
Protocol 3: Glucose Titration and Sensor Calibration
-
Objective: To generate a dose-response curve for glucose and determine the sensor's dynamic range and sensitivity.
-
Prepare a series of glucose dilutions in 1x PBS (pH 7.4) from the 1 M stock solution. The concentration range should be physiologically relevant (e.g., 0 mM to 50 mM).
-
In a 96-well black microplate (or individual cuvettes), add the sensor to each well to a final concentration of 10 µM (this may require optimization).
-
Add the varying concentrations of glucose to the wells. Include a "blank" well with only the sensor in PBS.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined optimal λex and λem.
-
Plot the fluorescence intensity (or the change in fluorescence, ΔF/F₀) against the glucose concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding hyperbola) to determine the dissociation constant (Kd), which is an indicator of the sensor's affinity for glucose.
Figure 2: Experimental workflow for glucose titration and sensor calibration.
Data Interpretation and Expected Results
The binding of glucose to the boronic acid sensor is expected to produce a concentration-dependent change in fluorescence. This can be a "turn-on" (increase in fluorescence) or "turn-off" (decrease in fluorescence) response.
| Parameter | Description | Expected Value (for a functional sensor) |
| λex / λem | Optimal excitation and emission wavelengths. | To be determined experimentally. |
| Dynamic Range | The range of glucose concentrations over which the sensor provides a measurable response. | Ideally covering the physiological range (e.g., 1-20 mM). |
| Kd (Dissociation Constant) | The glucose concentration at which 50% of the sensor is bound. A lower Kd indicates higher affinity. | In the low millimolar range for physiological relevance. |
| Selectivity | The sensor's response to other common monosaccharides compared to glucose. | Higher response to glucose than to other sugars is desirable. |
Trustworthiness: Self-Validating Systems
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
pH Control: The pH of the assay buffer is critical.[6] Always verify the pH before use and consider the buffering capacity, especially when adding acidic or basic samples.
-
Selectivity Assessment: Test the sensor's response to other physiologically relevant sugars such as fructose and galactose at the same concentrations as glucose. Phenylboronic acids can bind to any compound with cis-diols, so understanding the selectivity profile is essential.
-
Photostability Control: Expose a sample of the sensor to the excitation light for an extended period and monitor for any decrease in fluorescence to assess photobleaching.
-
Inner Filter Effect: At high concentrations, the analyte or the sensor itself can absorb the excitation or emission light, leading to non-linear fluorescence response. If this is suspected, the assay should be repeated with lower sensor concentrations.
Conclusion
This compound holds promise as a fluorescent chemosensor for glucose detection. By following the detailed protocols in this application note, researchers can systematically characterize its spectral properties, determine its sensitivity and dynamic range for glucose, and validate its performance. The principles and methodologies described herein provide a robust framework for the application of this and similar boronic acid-based sensors in various research and development settings.
References
-
DiCesare, N. & Lakowicz, J. R. (2002). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics, 7(4), 538-546. [Link]
-
Shabani, M., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Shabani, M., et al. (2023). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. [Link]
-
Li, M., et al. (2017). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 7(62), 38989-39003. [Link]
-
Ozawa, T., et al. (2007). A study of boronic acid based fluorescent glucose sensors. Yakugaku Zasshi, 127(1), 187-193. [Link]
-
Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. [Link]
-
Fang, H., Kaur, G., & Wang, B. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489. [Link]
-
Ghale, G., & Kováčik, A. (2019). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules, 24(21), 3969. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Yetisen, A. K., et al. (2016). Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid. Advanced Materials, 29(15). [Link]
-
Heo, Y. J., et al. (2020). Hydrogel Glucose Sensor with In Vivo Stable Fluorescence Intensity Relying on Antioxidant Enzymes for Continuous Glucose Monitoring. iScience, 23(7), 101317. [Link]
-
Ma, Y., et al. (2014). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Polymers, 6(1), 1-13. [Link]
-
Vettore, M. V., et al. (2019). Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices. Journal of Laboratory and Precision Medicine, 4, 24. [Link]
-
Elsherif, M., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(3), 2283-2291. [Link]
Sources
- 1. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Bioconjugation
Bioconjugation, the covalent linking of a biomolecule to another molecule, is a cornerstone of modern biomedical research and therapeutic development.[1] This powerful technique enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes with enhanced stability and reusability.[2] Within the diverse toolkit of bioconjugation chemistry, boronic acids have emerged as a uniquely valuable class of reagents. Their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, present in carbohydrates and glycoproteins, offers a selective and controllable method for labeling and modifying complex biological systems.[3]
This document provides a detailed guide to the application of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid , a specialized arylboronic acid derivative, in bioconjugation. We will delve into the chemical principles governing its reactivity, its unique structural features, and provide detailed protocols for its use in key applications such as glycoprotein labeling and cell surface modification.
The Chemistry of Boronic Acid-Diol Interactions
The utility of boronic acids in bioconjugation stems from their ability to reversibly form cyclic boronate esters with molecules containing cis-diol functionalities.[3] This reaction is highly dependent on pH, a feature that can be exploited for controlled conjugation and release.
The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral boronate anion is the more reactive species in ester formation.[4] The equilibrium between these two forms is governed by the pKa of the boronic acid.
Unique Features of this compound
The structure of this compound offers several potential advantages for bioconjugation applications:
-
Enhanced Water Solubility: The N-(2-Hydroxyethyl) moiety is introduced to improve the aqueous solubility of the reagent. Poor water solubility is a common challenge with many organic bioconjugation reagents. The hydroxyl and sulfonamide groups can participate in hydrogen bonding with water, potentially leading to improved handling and higher achievable concentrations in aqueous buffers.
-
Versatility: The core structure allows for potential further derivatization. For instance, the hydroxyl group could be functionalized to introduce a reporter tag (e.g., a fluorophore) or an affinity label (e.g., biotin) after the initial bioconjugation, although this application is beyond the scope of the current protocols.
| Feature | Implication in Bioconjugation |
| Boronic Acid Moiety | Reacts with cis-diols on biomolecules to form boronate esters. |
| Sulfamoyl Group | Electron-withdrawing, lowers the pKa for efficient conjugation at near-neutral pH. |
| N-(2-Hydroxyethyl) Group | Enhances aqueous solubility of the reagent. |
Application 1: Labeling of Glycoproteins
Glycoproteins play crucial roles in a vast array of biological processes, and their aberrant glycosylation is often a hallmark of disease.[3] Boronic acid-based labeling provides a powerful tool for the detection, purification, and functional analysis of glycoproteins.[3]
Principle
This compound can be used to label glycoproteins by forming boronate esters with the cis-diol moieties present in their glycan chains (e.g., sialic acids, mannose, galactose). This labeling can be performed on purified glycoproteins or in complex mixtures.
Protocol: Labeling of a Purified Glycoprotein (e.g., Horseradish Peroxidase - HRP)
Note: This is a general protocol and may require optimization for different glycoproteins.
Materials:
-
This compound
-
Purified Horseradish Peroxidase (HRP) or other model glycoprotein
-
Labeling Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 100 mM Tris-HCl, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Dialysis or spin filtration device (e.g., 10 kDa MWCO)
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (optional, for confirmation of labeling)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a 100 mM stock solution.
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein (e.g., HRP) in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add the boronic acid stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reagent:
-
Remove unreacted boronic acid by dialysis against PBS (3 x 1 L changes) or by using a spin filtration device. Wash the spin filter multiple times with PBS.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled glycoprotein by SDS-PAGE. While the mass change from the label itself might not be readily apparent, a shift in mobility or a change in staining with a carbohydrate-specific stain could indicate successful conjugation.
-
Mass Spectrometry: For definitive confirmation, analyze the labeled glycoprotein by MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the boronic acid label.
-
Application 2: Cell Surface Labeling
The surface of mammalian cells is decorated with a dense layer of carbohydrates known as the glycocalyx. These glycans are involved in cell recognition, adhesion, and signaling.[8] Boronic acids can be used to label the cell surface by targeting sialic acids and other sugars, enabling applications in cell imaging, cell sorting, and studying cell-cell interactions.[9]
Principle
Living cells can be incubated with this compound, which will form boronate esters with cis-diols on the cell surface glycans. If the boronic acid is further functionalized with a fluorescent tag, this allows for direct visualization of the cell surface glycans. For this protocol, we will assume the use of an untagged boronic acid, followed by a secondary detection method.
Protocol: Labeling of Live Cells in Suspension
Note: This protocol should be performed under sterile conditions. All buffers and solutions should be sterile-filtered.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM)
-
Labeling Buffer: PBS with 1% Bovine Serum Albumin (BSA), pH 7.4
-
Washing Buffer: Cold PBS
-
Secondary detection reagent (e.g., a fluorescently-labeled antibody or lectin that recognizes the boronic acid or a structural change upon binding)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cells in Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Prepare a working solution of this compound in Labeling Buffer. A final concentration range of 100 µM to 1 mM is a good starting point for optimization.
-
Add the boronic acid solution to the cell suspension.
-
Incubate the cells at 4°C for 30-60 minutes with gentle rocking to prevent cell settling. Incubation at low temperature minimizes membrane internalization.
-
-
Washing:
-
Wash the cells three times with cold Washing Buffer to remove unbound boronic acid. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Secondary Detection (if applicable):
-
If a secondary detection reagent is used, resuspend the cells in Labeling Buffer containing the appropriate concentration of the detection reagent.
-
Incubate according to the manufacturer's instructions (typically 30 minutes at 4°C).
-
Wash the cells twice with cold Washing Buffer.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., PBS with 1% BSA).
-
Analyze the cells by flow cytometry to quantify the labeling intensity or by fluorescence microscopy to visualize the localization of the label on the cell surface.
-
Characterization and Validation
Successful bioconjugation should always be validated. Here are some common methods:
-
¹¹B NMR Spectroscopy: This technique can be used to monitor the formation of boronate esters. The chemical shift of the boron atom changes upon conversion from the sp² hybridized boronic acid to the sp³ hybridized boronate ester, providing direct evidence of conjugation.[3][10]
-
Fluorescence-Based Quantification: If a fluorescent tag is incorporated, the extent of labeling can be quantified by measuring fluorescence intensity and relating it to a standard curve.[11]
-
Mass Spectrometry: As mentioned, this is a definitive way to confirm the covalent modification of a biomolecule by observing the expected mass increase.
-
Gel Electrophoresis: A shift in the electrophoretic mobility of a protein after labeling can indicate successful conjugation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Labeling Efficiency | Suboptimal pH. | Test a range of pH values for the labeling buffer (e.g., 6.5 to 8.0). |
| Insufficient concentration of boronic acid. | Increase the concentration of the boronic acid reagent. | |
| Short incubation time. | Increase the incubation time. | |
| Cell Viability Issues | High concentration of boronic acid or DMSO. | Perform a dose-response curve to determine the maximum tolerated concentration. Minimize the final DMSO concentration. |
| High Background/Non-specific Binding | Inadequate washing. | Increase the number and volume of washing steps. |
| Hydrophobic interactions. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the washing buffers for non-cell-based applications. |
Conclusion
This compound is a promising reagent for bioconjugation, offering the potential for efficient labeling of glycoproteins and cell surfaces under mild, near-physiological pH conditions. Its enhanced solubility is an added advantage for working with biological systems. The protocols provided here serve as a starting point for researchers to explore the utility of this versatile molecule in their specific applications. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired outcome.
References
- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection. ACS Measurement Science Au.
- Boronic Acid Pairs for Sequential Bioconjug
- Cell-Surface Glycan Labeling and Sensing. MDPI.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.
- New applications of the interaction between diols and boronic acids. Research@WUR.
- Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC.
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
- Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science (RSC Publishing).
- High efficiency labeling of glycoproteins on living cells. PMC.
- Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.
- A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. NIH.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
-
Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. IRIS .
- Boronic Acid Pairs for Sequential Bioconjug
- Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science (RSC Publishing).
- Core Strategies for Bioconjugation: Engineering the Future of Biomedicine. J&K Scientific.
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
- The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC.
- Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Glycan labeling strategies and their use in identification and quantific
- Glycan Labeling. Sigma-Aldrich.
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid. Sigma-Aldrich.
- Acidity of hydroxamic acids and amides. PubMed.
- (3-Fluoro-5-sulfamoylphenyl)boronic acid. PubChem.
- 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. AMERICAN ELEMENTS.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- pKa Chart. Utah Tech University.
- N-(2-Hydroxyethyl)sulfamide. Benchchem.
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Introduction to Boronic Acid Catalysis: A Green and Versatile Tool
Boronic acids have emerged as indispensable catalysts in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility.[1][2] Unlike many traditional catalysts, they are often tolerant of air and moisture, simplifying experimental setups.[3] Their ability to act as mild Lewis acids allows for the activation of carboxylic acids and alcohols under gentle conditions, making them ideal for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] Boronic acid catalysis represents a greener alternative to many synthetic methods, often proceeding with high atom economy and reducing the need for stoichiometric activating agents.[6] This guide will delve into the core principles of boronic acid catalysis and provide detailed protocols for its application in key chemical transformations.
Part 1: Core Principles of Boronic Acid Catalysis
A fundamental understanding of the underlying principles of boronic acid catalysis is crucial for successful reaction design and optimization. This section explores the mechanism of activation, provides guidance on catalyst selection, and discusses the critical reaction parameters that influence the outcome of these transformations.
Mechanism of Activation: The Role of the Boron Center
The catalytic activity of boronic acids stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[7] This allows for reversible covalent interactions with hydroxyl-containing functional groups, such as those in carboxylic acids and alcohols, leading to their activation.[8][9]
In amidation and esterification reactions , the carboxylic acid reacts with the boronic acid catalyst to form a key intermediate, an acyloxyboronate.[3][10] This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester.[10] The formation of this active intermediate is a dehydration process, and therefore, the removal of water is often essential for driving the reaction to completion.[11][12]
}
Figure 1: Generalized catalytic cycle for boronic acid-catalyzed amidation and esterification.
In glycosylation reactions , boronic acids can activate glycosyl acceptors containing cis-vicinal diols.[2][13] The formation of a boronate ester with the diol enhances the nucleophilicity of one of the hydroxyl groups, directing the regioselective attack on the glycosyl donor.[14][15]
Catalyst Selection Guide: Tailoring the Catalyst to the Reaction
The choice of boronic acid catalyst is critical for achieving high yields and selectivity. The electronic and steric properties of the arylboronic acid can be fine-tuned to optimize its catalytic activity for a specific transformation.
-
Electron-Deficient Arylboronic Acids: Arylboronic acids bearing electron-withdrawing groups (e.g., -CF₃, -F) are generally more Lewis acidic and are often highly effective catalysts for dehydrative condensations.[3][10] Examples include 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid.[3]
-
ortho-Substituted Arylboronic Acids: The presence of a substituent at the ortho position can have a profound impact on catalytic activity. For instance, ortho-iodophenylboronic acid has been shown to be a particularly effective catalyst for amidation at room temperature, with the iodine atom believed to play a role in the transition state.[16][17]
-
Bifunctional Boronic Acids: Catalysts containing both a Lewis acidic boron center and a Brønsted basic site, such as an amino group, can exhibit enhanced reactivity through cooperative catalysis.[9][18][19]
| Reaction Type | Recommended Catalyst(s) | Key Characteristics | Citation(s) |
| Amidation (General) | 3,5-Bis(trifluoromethyl)phenylboronic acid | High Lewis acidity | [3] |
| Amidation (Room Temp) | ortho-Iodophenylboronic acid, 5-Methoxy-2-iodophenylboronic acid | Enhanced activity at lower temperatures | [16][17] |
| Amidation (Poorly Nucleophilic Amines) | Thioether-substituted biphenylboronic acid | Effective for challenging substrates | [3] |
| Esterification (α-Hydroxycarboxylic acids) | Boric Acid | Simple, effective for specific substrates | [20] |
| Intramolecular Condensation | 2,6-Bis(dialkylaminomethyl)phenylboronic acid | Bifunctional catalyst for anhydride formation | [9][19] |
| Glycosylation | Imidazole-containing boronic acids | Regioselective activation of diols | [2][13] |
Reaction Parameters and Optimization
Fine-tuning the reaction conditions is essential for maximizing the efficiency of boronic acid-catalyzed transformations.
-
Solvents: The choice of solvent can significantly impact reaction rates and yields.[1][14][21] Non-polar aprotic solvents like toluene, dioxane, and dichloromethane are commonly used, often under azeotropic reflux conditions to remove water.[10][17] The polarity of the solvent can influence the stability of intermediates and the solubility of reactants.[14]
-
Temperature: While some boronic acid-catalyzed reactions proceed efficiently at room temperature, others require heating to facilitate dehydration and drive the reaction forward.[10][16] Optimization of the reaction temperature is often necessary.
-
Stoichiometry and Concentration: The catalyst loading typically ranges from 1 to 10 mol%. The ratio of the carboxylic acid to the amine or alcohol is usually near stoichiometric, although a slight excess of one reagent may be beneficial in some cases.[17]
-
Dehydrating Agents: The removal of water is crucial for dehydrative condensation reactions. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent such as molecular sieves (typically 4Å or 5Å) to the reaction mixture.[3][16] The use of molecular sieves is particularly common for reactions conducted at lower temperatures.[17]
Part 2: Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for three key applications of boronic acid catalysis: amide bond formation, esterification, and glycosylation. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Boronic Acid-Catalyzed Amide Bond Formation
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials. Boronic acid catalysis offers a mild and efficient alternative to traditional coupling reagents.
Materials and Reagents:
-
Carboxylic Acid (e.g., 4-Phenylbutyric acid)
-
Amine (e.g., Benzylamine)
-
Boronic Acid Catalyst (e.g., 3,5-Bis(trifluoromethyl)phenylboronic acid, 5 mol%)
-
Solvent (e.g., Toluene)
-
Dean-Stark Apparatus
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
}
Figure 2: Experimental workflow for boronic acid-catalyzed amidation.
Step-by-Step Protocol:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and the boronic acid catalyst (0.05 mmol, 5 mol%).
-
Add the solvent (e.g., toluene, 0.2 M) and flush the system with an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and the boronic acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Interpretation:
The desired amide product should be obtained in good to excellent yield. Characterization by ¹H and ¹³C NMR spectroscopy and mass spectrometry will confirm the structure of the product.
Troubleshooting:
| Problem | Potential Cause | Solution | Citation(s) |
| Low or no conversion | Inefficient water removal | Ensure the Dean-Stark apparatus is functioning correctly; for lower temperature reactions, use activated molecular sieves. | [3][16] |
| Catalyst deactivation | Use a freshly opened or properly stored catalyst; consider a more robust catalyst. | [22] | |
| Formation of side products | Protodeboronation of the catalyst | Run the reaction under a strict inert atmosphere. | [11] |
| Homocoupling of the boronic acid | Optimize catalyst loading and reaction temperature. | [11] | |
| Difficulty in purification | Co-elution of product and catalyst | Perform an aqueous basic wash to remove the acidic boronic acid catalyst before chromatography. | [8][23] |
Protocol 2: Boronic Acid-Catalyzed Esterification of an α-Hydroxycarboxylic Acid
The selective esterification of α-hydroxycarboxylic acids can be readily achieved using boric acid as a simple and inexpensive catalyst.[20]
Materials and Reagents:
-
α-Hydroxycarboxylic Acid (e.g., Mandelic acid)
-
Alcohol (e.g., Methanol, used as solvent)
-
Boric Acid (10-20 mol%)
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Protocol:
-
Dissolve the α-hydroxycarboxylic acid (1.0 g) in the alcohol (e.g., methanol, 15 mL).
-
Add boric acid (10-20 mol%) to the solution.
-
Stir the reaction mixture at room temperature overnight (approximately 18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure with mild heating (40-50 °C). This will also remove the majority of the boric acid as its volatile methyl ester.
-
If necessary, purify the product further by flash column chromatography on silica gel.
Data Interpretation:
The corresponding methyl ester should be formed in high yield.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time or gently warm the reaction mixture. |
| Catalyst removal issues | Residual boric acid | Ensure complete evaporation of the alcohol to remove the volatile borate ester. |
Protocol 3: Boronic Acid-Catalyzed Regioselective Glycosylation
This protocol describes a regioselective Koenigs-Knorr-type glycosylation using an imidazole-containing boronic acid catalyst to direct the glycosylation to a cis-vicinal diol on the acceptor.[2][13]
Materials and Reagents:
-
Glycosyl Donor (e.g., a glycosyl halide)
-
Glycosyl Acceptor (with a cis-vicinal diol)
-
Imidazole-containing boronic acid catalyst (e.g., 4 mol%)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Argon)
-
Celite
Step-by-Step Protocol:
-
To a stirred solution of the glycosyl donor (0.100 mmol, 1.00 equiv), glycosyl acceptor (0.110 mmol, 1.10 equiv), and the boronic acid catalyst (4.0 mol %) in dry acetonitrile under an argon atmosphere, add silver(I) oxide (0.100 mmol, 1.00 equiv).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Interpretation:
The desired disaccharide with a 1,2-trans glycosidic linkage should be obtained with high regioselectivity.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low regioselectivity | Inefficient catalyst-diol interaction | Ensure anhydrous conditions; screen different boronic acid catalysts. |
| Decomposition of starting materials | Instability of glycosyl donor or acceptor | Optimize reaction temperature and time; ensure high purity of starting materials. |
Part 3: Practical Considerations and Safety
Successful and safe implementation of boronic acid catalysis requires attention to practical details regarding the handling of reagents and purification of products.
-
Handling and Storage of Boronic Acids: Boronic acids are generally stable solids, but some can be sensitive to moisture and air.[24][25] It is advisable to store them in a cool, dry place, and for sensitive derivatives, under an inert atmosphere.[7][24] Many arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which are also effective in catalysis.[3]
-
Purification of Boronic Acids and Reaction Products: Purification of boronic acids can be achieved by recrystallization or by forming a salt with a base, followed by extraction and re-acidification.[8][23] For reaction products, standard techniques like column chromatography on silica gel are often effective.[8] In some cases, an initial aqueous basic wash is beneficial for removing the acidic boronic acid catalyst prior to chromatography.[8][23] For particularly challenging separations, derivatization techniques or the use of specialized chromatography media may be necessary.[26]
-
Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][27][28] While boric acid itself has low toxicity, some boronic acid derivatives and the solvents used in these reactions can be hazardous.[28] Consult the Safety Data Sheet (SDS) for all reagents before use.[7]
Part 4: Applications in Drug Discovery
The mild and selective nature of boronic acid catalysis has made it a valuable tool in drug discovery and development.[4][5] It is frequently employed for the late-stage functionalization of complex molecules and for the synthesis of compound libraries for biological screening.[29] For example, boronic acid-catalyzed amidation has been applied to the synthesis of sitagliptin, a drug used to treat type 2 diabetes, and other drug candidates.[10][30] The ability to form amide bonds without racemization of chiral centers is particularly advantageous in the synthesis of peptide-based therapeutics.[20]
References
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Emergent Organoboron Acid Catalysts - PMC - NIH. Available at: [Link]
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How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
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Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - Chemical Science (RSC Publishing). Available at: [Link]
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What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Solvent Effects in Boronic Acid-Diol Binding - PubMed. Available at: [Link]
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Boric Acid Safety & Hazards | Lab Alley. Available at: [Link]
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Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - SciSpace. Available at: [Link]
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The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]
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Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
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Aryl Borane as a Catalyst for Dehydrative Amide Synthesis - ACS Publications. Available at: [Link]
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Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate. Available at: [Link]
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Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. Available at: [Link]
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Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids | Scilit. Available at: [Link]
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Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids | Organic Letters - ACS Publications. Available at: [Link]
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Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts | Australian Journal of Chemistry | ConnectSci. Available at: [Link]
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Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Available at: [Link]
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Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation | Journal of the American Chemical Society. Available at: [Link]
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Borate handling and storage - borax.com. Available at: [Link]
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Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosylation - PubMed. Available at: [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]
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Approaches to amide bond formation. (A) Conventional methods for... - ResearchGate. Available at: [Link]
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Boronic Acid-Catalyzed Regio- and Stereoselective N-Glycosylations of Purines and Other Azole Heterocycles: Access to Nucleoside Analogues | Journal of the American Chemical Society. Available at: [Link]
-
Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosylation. Available at: [Link]
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Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters. Available at: [Link]
-
Development and application of boronic-acid-catalyzed regioselective and 1,2-cis-stereoselective glycosylation - Keio University. Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Available at: [Link]
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Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. Available at: [Link]
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Synthesis of amides using boron catalysts Marco Sabatini - UCL Discovery. Available at: [Link]
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Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates - ChemRxiv. Available at: [Link]
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Application Notes and Protocols: Synthesis of Derivatives from 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Trifunctional Scaffolding Molecule
3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid is a versatile trifunctional molecule poised for significant applications in medicinal chemistry and materials science. Its unique architecture, featuring a boronic acid, a secondary sulfonamide, and a primary alcohol, offers three distinct points for chemical modification. This allows for the systematic development of diverse derivatives with tailored properties. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The sulphamoyl group provides a site for introducing various substituents, influencing polarity and hydrogen bonding capabilities. Finally, the terminal hydroxyethyl group presents opportunities for esterification, etherification, and other transformations to modulate the molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective derivatization of this compound at each of its functional groups. The methodologies presented are grounded in established chemical principles and aim to provide a practical framework for researchers to generate novel compounds for screening and development.
I. Strategic Considerations for Selective Derivatization
The key to successfully synthesizing derivatives of this trifunctional molecule lies in understanding and controlling the chemoselectivity of the reactions. The reactivity of the three functional groups—boronic acid, sulfonamide N-H, and primary alcohol—must be carefully considered to achieve the desired modification without unintended side reactions.
Reactivity Profile:
-
Boronic Acid: Prone to dehydration to form boroxines, and can participate in Suzuki-Miyaura cross-coupling reactions. It can be protected as a boronic ester (e.g., with pinacol) to prevent unwanted reactions.
-
Sulfonamide N-H: This proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The sulfonamide can be protected, for example, with a Boc group, to prevent its reaction.
-
Primary Alcohol: Can be oxidized, esterified, or etherified. Its reactivity is generally lower than that of the sulfonamide N-H in deprotonation reactions.
The choice of reaction conditions, including solvent, base, temperature, and the use of protecting groups, will be crucial in directing the reaction to the desired functional group.
II. Derivatization of the Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is a primary method for derivatizing the boronic acid group. This reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.
Core Principle: The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed in situ from the boronic acid and base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.
Protocol 1: Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Experimental Workflow:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: The corresponding biaryl derivative. The yield will vary depending on the specific aryl bromide used.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining its catalytic activity.
-
Base: The base is required to activate the boronic acid by converting it to a more nucleophilic boronate species for the transmetalation step.
-
Solvent Mixture: The dioxane/water mixture is a common choice for Suzuki couplings as it dissolves both the organic and inorganic reagents.
III. Derivatization of the Sulfonamide Moiety
The sulfonamide group offers a handle for N-alkylation and N-arylation reactions. The acidic proton on the nitrogen can be removed by a suitable base to generate a nucleophilic sulfonamidate anion.
Protocol 2: N-Alkylation of the Sulfonamide
This protocol details the alkylation of the sulfonamide nitrogen with an alkyl halide.
Experimental Workflow:
Application Notes and Protocols for Affinity Chromatography using 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the reversible covalent interaction between boronic acids and molecules containing cis-1,2- or 1,3-diols.[1][2] This specific interaction makes BAC an invaluable tool for the selective purification and analysis of a wide range of biologically significant molecules, including glycoproteins, glycated proteins (e.g., HbA1c), catecholamines, nucleosides, and saccharides.[3][4]
This guide focuses on the application of a specialized boronic acid ligand, 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid , in affinity chromatography. The unique substitution on the phenyl ring of this ligand offers distinct advantages for the purification of cis-diol-containing biomolecules, particularly in terms of binding pH and reduction of non-specific interactions.
The Principle of Boronate Affinity Chromatography
The fundamental principle of BAC lies in the pH-dependent formation and dissociation of a cyclic boronate ester between the boronic acid ligand and the cis-diol groups of the target molecule.[2][5]
In an aqueous solution, the boron atom of the boronic acid exists in equilibrium between a trigonal planar, sp² hybridized state and a tetrahedral, sp³ hybridized boronate anion.[6] The formation of the stable cyclic ester with a cis-diol preferentially occurs when the boronic acid is in its tetrahedral anionic form.[6] This equilibrium is pH-dependent, with the formation of the boronate anion being favored at or above the pKa of the boronic acid.[5] Consequently, binding in BAC is typically performed under alkaline conditions, while elution is achieved by lowering the pH, which shifts the equilibrium back towards the trigonal form and disrupts the boronate ester bond.[1]
Advantages of this compound
While traditional phenylboronic acids are effective, they often require relatively high pH for optimal binding due to their pKa values being around 8.8.[7][8] This can be detrimental to the stability and activity of certain proteins. The unique structure of this compound is designed to overcome this limitation.
The sulphamoyl group is strongly electron-withdrawing, which effectively lowers the pKa of the boronic acid.[7] This allows for efficient formation of the boronate ester at or near physiological pH, preserving the integrity of pH-sensitive biomolecules.
Furthermore, the N-(2-Hydroxyethyl) moiety enhances the hydrophilicity of the ligand. This is a crucial feature for reducing non-specific hydrophobic interactions between the target protein and the chromatography matrix, which is a common challenge in BAC.[9] By minimizing these secondary interactions, the purity of the eluted target molecule is significantly improved.
Protocols
Part 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to an epoxy-activated agarose resin.
Materials:
-
Epoxy-activated agarose beads (e.g., N-hydroxysuccinimide (NHS)-activated Sepharose)
-
This compound
-
Coupling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.5
-
Blocking Solution: 1 M ethanolamine, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Distilled water
-
Reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Wash 10 mL of epoxy-activated agarose beads with 10 column volumes of ice-cold 1 mM HCl, followed by 10 column volumes of distilled water.
-
-
Ligand Solution Preparation:
-
Dissolve 50-100 mg of this compound in 10 mL of Coupling Buffer.
-
-
Coupling Reaction:
-
Immediately add the washed agarose beads to the ligand solution.
-
Incubate the suspension overnight at room temperature with gentle shaking.
-
-
Blocking of Unreacted Groups:
-
After the coupling reaction, wash the beads with 10 column volumes of Coupling Buffer to remove excess ligand.
-
Add 10 mL of Blocking Solution and incubate for 4 hours at room temperature with gentle shaking to block any unreacted epoxy groups.
-
-
Final Washing:
-
Wash the beads with 5 column volumes of Wash Buffer A.
-
Wash the beads with 5 column volumes of Wash Buffer B.
-
Repeat this alternating wash cycle three times.
-
Finally, wash the beads with 10 column volumes of distilled water.
-
-
Storage:
-
Store the prepared boronate affinity resin in a 20% ethanol solution at 4°C.
-
Part 2: Affinity Purification of Glycoproteins
This protocol provides a general procedure for the purification of glycoproteins from a complex mixture using the prepared this compound-agarose resin.
Materials:
-
Prepared boronate affinity resin
-
Chromatography column
-
Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or Binding/Wash Buffer containing 200 mM Sorbitol
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Sample containing the target glycoprotein
Procedure:
-
Column Packing and Equilibration:
-
Pack the boronate affinity resin into a suitable chromatography column.
-
Equilibrate the column with 10 column volumes of Binding/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Ensure the sample is in a buffer compatible with the Binding/Wash Buffer. If necessary, perform a buffer exchange.
-
Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction between the target glycoprotein and the resin.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoprotein using one of the following methods:
-
pH Elution: Apply the Elution Buffer (0.1 M Glycine-HCl, pH 3.0) to the column. Collect fractions and immediately neutralize them with Neutralization Buffer to preserve the activity of the eluted protein.
-
Competitive Elution: Apply the Binding/Wash Buffer containing 200 mM Sorbitol. Sorbitol is a strong competing agent with cis-diol groups that will displace the bound glycoprotein.[1]
-
-
-
Regeneration:
-
Regenerate the column by washing with 5 column volumes of high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) followed by 5 column volumes of low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.0).
-
Finally, re-equilibrate the column with Binding/Wash Buffer or store in 20% ethanol at 4°C.
-
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Binding pH | 7.0 - 8.5 | [7] |
| Elution pH | 3.0 - 4.0 | [1] |
| Competitive Eluent | 100-500 mM Sorbitol | [1] |
| Binding Capacity | Dependent on ligand density and target molecule | [10] |
| Support Matrix | Agarose, Polyacrylamide | [8][10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield of Target Protein | - Inefficient binding due to incorrect pH.- Target protein does not contain accessible cis-diol groups. | - Optimize the pH of the binding buffer.- Confirm the glycosylation status of the target protein. |
| High Non-Specific Binding | - Hydrophobic or ionic interactions with the matrix. | - Increase the salt concentration in the binding buffer (e.g., up to 500 mM NaCl).[11]- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers.[11] |
| Target Protein Elutes in Wash Step | - Binding affinity is too low at the chosen pH. | - Increase the pH of the binding buffer slightly (e.g., from 7.4 to 8.0). |
| Difficulty Eluting Target Protein | - Strong non-specific interactions. | - Use a stronger elution buffer (lower pH or higher sorbitol concentration).- Include a denaturing agent (e.g., urea) in the elution buffer if protein activity is not a concern. |
References
-
(PDF) Boronate Affinity Chromatography - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - NIH. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. (2017, April 12). Retrieved January 19, 2026, from [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC) - Trinity Biotech. (n.d.). Retrieved January 19, 2026, from [Link]
- EP2528933A1 - Process for the purification of glycoproteins - Google Patents. (n.d.).
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PubMed Central. (2013, October 17). Retrieved January 19, 2026, from [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemistry Of Boronic Esters - AA Blocks. (2019, October 31). Retrieved January 19, 2026, from [Link]
-
Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
How can I immobilize 3-nitrophenylboronic acid on agarose? - ResearchGate. (2017, August 9). Retrieved January 19, 2026, from [Link]
-
Boronate Affinity Chromatography | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
-
Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Applications of Boronate Affinity Materials - American Chemical Society. (2017, April 12). Retrieved January 19, 2026, from [Link]
-
Boronic Acids as Ligands for Affinity Chromatography - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]
-
Boronate Affinity Chromatography - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]
-
Synthesis of silica-based benzeneboronic acid affinity materials and application as pre-column in coupled-column high-performance liquid chromatography - PubMed. (2006, November 24). Retrieved January 19, 2026, from [Link]
-
Agarose and Its Derivatives as Supports for Enzyme Immobilization - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. trinitybiotech.com [trinitybiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aablocks.com [aablocks.com]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Synthesis of Stimuli-Responsive Hydrogels using 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid
Introduction
Hydrogels, three-dimensionally crosslinked networks of hydrophilic polymers, have become indispensable materials in biomedical research, particularly in drug delivery, tissue engineering, and diagnostics.[1] Among the various crosslinking strategies, those utilizing dynamic covalent chemistry are of particular interest as they can create "intelligent" materials that respond to specific environmental cues. Boronic acid-based hydrogels, which rely on the reversible formation of boronate esters with diol-containing molecules, are a premier example of such systems.[2][3][4] These hydrogels can exhibit sensitivity to pH and the presence of saccharides like glucose, making them highly valuable for applications such as self-regulated insulin delivery.[2]
This guide focuses on methods for creating hydrogels using a specialized boronic acid derivative: 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid . The key feature of this molecule is the electron-withdrawing sulphamoyl group on the phenyl ring. This modification is critical because it lowers the acid dissociation constant (pKa) of the boronic acid from ~8.8 (for unsubstituted phenylboronic acid) to a physiologically relevant range of approximately 7.4.[5] This lowered pKa allows for significant boronate ester formation and dynamic exchange at or near neutral pH, enabling the creation of hydrogels that are exquisitely responsive under biological conditions.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the core chemistry, synthesis protocols, and application frameworks for developing hydrogels with this advanced boronic acid derivative.
Section 1: The Core Chemistry of Boronate Ester Crosslinking
The functionality of these hydrogels is governed by the dynamic equilibrium between the boronic acid and a cis-diol. This reaction forms a five- or six-membered cyclic boronate ester, which serves as the crosslink in the hydrogel network.
1.1 The pH-Dependent Equilibrium
The crosslinking reaction is fundamentally controlled by pH. The boronic acid (R-B(OH)₂) exists in a neutral, trigonal planar form that has a relatively low affinity for diols. Upon an increase in pH (approaching its pKa), it accepts a hydroxide ion to convert into a more reactive, anionic tetrahedral boronate species (R-B(OH)₃⁻). This tetrahedral intermediate is primed to react with a diol, forming a stable, yet reversible, covalent boronate ester and releasing water.
Under acidic conditions (pH < pKa), the equilibrium shifts to the left, favoring the less stable trigonal boronic acid and leading to the dissociation of the boronate esters and, consequently, the hydrogel network.[6] Conversely, at alkaline pH (pH > pKa), the equilibrium strongly favors the stable anionic boronate ester, resulting in a more robust and rigid hydrogel.[2] The pKa of ~7.4 for sulphamoyl-substituted benzeneboronic acids makes this transition highly sensitive around the physiological pH of 7.4.[5]
Caption: pH-dependent equilibrium of boronate ester formation.
1.2 Glucose-Responsiveness: A Competitive Binding Model
Glucose contains multiple cis-diol moieties, allowing it to compete with the diol groups on the polymer backbone for binding to the boronic acid sites. When glucose is introduced into the hydrogel network, it can displace the existing polymer-polymer crosslinks by forming boronate esters with the boronic acid groups. This competitive binding disrupts the network integrity, leading to a measurable change in the hydrogel's properties, such as increased swelling, decreased mechanical strength, or release of an encapsulated therapeutic agent. This principle is the foundation for creating glucose-responsive systems for diabetes management.
Section 2: Synthesis Strategies & Protocols
Hydrogels featuring this compound can be synthesized via several routes. We present two robust and adaptable methods here. The core boronic acid component is commercially available, simplifying the initial steps.
Method A: Two-Component Mixing System
This is the most common and modular approach, involving the preparation of a boronic acid-functionalized polymer which is then simply mixed with a diol-containing polymer, such as poly(vinyl alcohol) (PVA), to form the hydrogel.
Protocol A1: Functionalization of a Polymer with this compound
This protocol describes the conjugation of the boronic acid to a polymer backbone containing primary amines (e.g., poly(allylamine)) via amide bond formation.
-
Materials:
-
Poly(allylamine) hydrochloride (PAH) (Mw 50,000 g/mol )
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dialysis tubing (MWCO 3,500 Da)
-
Deionized (DI) water
-
-
Procedure:
-
Dissolve 1.0 g of PAH in 50 mL of 0.1 M MES buffer. Adjust the pH to 6.0 with 1 M NaOH.
-
In a separate vial, dissolve 300 mg of this compound in 10 mL of MES buffer.
-
Add 1.5 molar equivalents of both EDC and NHS relative to the boronic acid to the boronic acid solution. Allow to react for 15 minutes at room temperature to activate the carboxylic acid (Note: In this specific case, the boronic acid itself is being coupled. For molecules without a carboxyl group, a linker would be needed. This protocol assumes direct coupling is feasible or a carboxylated version is used). Correction for a more robust protocol: The target boronic acid lacks a carboxyl group for EDC/NHS coupling. A more appropriate strategy is to use a polymer with carboxyl groups (e.g., Poly(acrylic acid)) and a version of the boronic acid with a primary amine.
Scientist's Note & Revised Protocol A1: The specified boronic acid lacks a functional group for direct EDC/NHS coupling to an amine polymer. A superior strategy involves using a carboxyl-containing polymer and an amine-functionalized boronic acid. For the purpose of this guide, we will adapt the protocol for a more common scenario using 3-aminophenylboronic acid (as a proxy for an amine-functionalized version) and Poly(acrylic acid) (PAA). The principles remain identical.
-
-
Revised Procedure (PAA + Amine-Boronic Acid):
-
Dissolve 1.0 g of Poly(acrylic acid) (PAA, Mw 100,000 g/mol ) in 50 mL of 0.1 M MES buffer (pH 6.0).
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the PAA solution to activate the carboxyl groups. Stir for 20 minutes at room temperature.
-
Dissolve a desired amount of 3-aminophenylboronic acid (or an amine-functionalized derivative of the target molecule) in 10 mL of MES buffer.
-
Add the boronic acid solution to the activated PAA solution. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Terminate the reaction and purify the resulting polymer (PAA-PBA) by dialyzing against DI water for 3 days, changing the water twice daily.
-
Lyophilize the purified solution to obtain the dry, functionalized polymer. Characterize the degree of substitution using ¹H NMR spectroscopy.
-
Protocol A2: Hydrogel Formation via Mixing with PVA
-
Materials:
-
Boronic acid-functionalized polymer (from Protocol A1)
-
Poly(vinyl alcohol) (PVA) (Mw 70,000-100,000 g/mol , >99% hydrolyzed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a 10% (w/v) solution of PVA in PBS. This requires heating to ~90 °C with stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Prepare a 10% (w/v) solution of the lyophilized boronic acid-functionalized polymer in PBS.
-
To form the hydrogel, simply mix the two polymer solutions in a desired ratio (e.g., 1:1 v/v) in a vial.
-
Vortex or gently shake the mixture. Gelation should occur within seconds to minutes at room temperature. The gelation time and final mechanical properties can be tuned by adjusting polymer concentrations and the boronic acid:diol molar ratio.
-
Caption: Workflow for hydrogel synthesis via the Two-Component Mixing method.
Method B: One-Pot In-Situ Co-polymerization
This method involves the simultaneous polymerization of monomers to form the crosslinked network in a single step. This requires a polymerizable version of the boronic acid and a diol-containing co-monomer.
Protocol B: Free-Radical Co-polymerization
-
Materials:
-
Acrylamide (AAm)
-
N-(3-Acrylamidophenyl)boronic acid (AAPBA) (as a stand-in for a polymerizable version of the target molecule)
-
2-Hydroxyethyl acrylate (HEA) (provides diol functionality)
-
Potassium persulfate (KPS) (initiator)
-
N,N,N′,N′-Tetramethylethylenediamine (TEMED) (accelerator)
-
Alkaline buffer (e.g., 0.1 M Borate buffer, pH 9.0)
-
-
Procedure:
-
In a flask, dissolve AAm, AAPBA, and HEA in the pH 9.0 buffer. A typical molar ratio might be 80:10:10 (AAm:HEA:AAPBA), but this must be optimized. The total monomer concentration is typically 10-20% (w/v).
-
Degas the solution by bubbling with nitrogen for 20 minutes to remove oxygen, which inhibits radical polymerization.
-
Add the initiator, KPS (typically ~0.1 mol% of total monomers).
-
Add the accelerator, TEMED (typically ~0.2 vol%), to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature. Gelation typically occurs within 30 minutes.
-
After full gelation (~2-4 hours), the resulting hydrogel can be removed and washed extensively in DI water to remove unreacted monomers and initiators.
-
| Parameter | Method A: Two-Component Mixing | Method B: In-Situ Co-polymerization |
| Complexity | Higher (multi-step synthesis) | Lower (one-pot reaction) |
| Homogeneity | Potentially lower; depends on mixing efficiency | Generally higher network homogeneity |
| Component Purity | Requires purification of the functionalized polymer | Requires extensive post-synthesis washing |
| Tunability | Highly tunable by mixing different ratios | Tunable by monomer feed ratios |
| Typical Gel Time | Seconds to minutes | Minutes to hours |
Section 3: Application Protocols
Protocol C: Characterizing pH-Responsive Drug Release
This protocol details how to load a model drug into the hydrogel and quantify its release profile at different pH values.
-
Materials:
-
Pre-formed hydrogel discs (from Method A or B)
-
Model drug (e.g., Metoclopramide or Doxorubicin)
-
PBS buffer (pH 7.4)
-
Acetate buffer (pH 5.0)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Drug Loading: Swell pre-weighed, dried hydrogel discs in a concentrated solution of the model drug (e.g., 1 mg/mL in pH 7.4 PBS) for 24 hours to reach equilibrium loading.
-
Remove the loaded discs, gently blot the surface to remove excess solution, and weigh them.
-
Release Study: Place one loaded disc into a vial containing 10 mL of pH 7.4 PBS and another into a vial with 10 mL of pH 5.0 acetate buffer. Keep the vials in a shaking incubator at 37 °C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from each vial for analysis. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.
-
Measure the absorbance of the aliquots using a UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate the cumulative drug release percentage over time for each pH condition. A significantly faster release rate is expected at pH 5.0 due to the dissociation of the boronate ester crosslinks.[6]
-
Caption: Logical flow of pH-responsive drug release from the hydrogel.
References
-
Dynamic Covalent Boronic-Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery. National Institutes of Health (NIH).[Link]
-
Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. ResearchGate.[Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health (NIH).[Link]
-
Boronic acid-containing hydrogels: synthesis and their applications. Royal Society of Chemistry.[Link]
-
Boronic acid-containing hydrogels: synthesis and their applications. Scite.ai.[Link]
-
Boronic acid-containing hydrogels: synthesis and their applications.. Semantic Scholar.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-containing hydrogels: synthesis and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scite.ai [scite.ai]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bio-synthetic Hybrid Hydrogel Formed under Physiological Conditions Consisting of Mucin and a Synthetic Polymer Carrying Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
An Application Guide to the Analytical Characterization of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection and characterization of this compound (CAS No. 913835-57-1). As a crucial building block in synthetic chemistry, particularly in the formation of complex molecules through cross-coupling reactions, ensuring its purity and identity is paramount. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity impurity profiling and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. These methods are designed for researchers, quality control analysts, and professionals in pharmaceutical and chemical development, providing the technical depth needed to ensure data integrity and product quality.
Introduction and Compound Profile
This compound is a bifunctional organic compound featuring both a boronic acid group and a sulfonamide moiety. This unique structure makes it a valuable intermediate in medicinal chemistry and materials science. The boronic acid functional group is renowned for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The sulfonamide group, a well-known pharmacophore, imparts distinct physicochemical properties and potential biological activity.
Given its role as a critical starting material or intermediate, the development of reliable analytical methods is essential for:
-
Quality Control: Verifying the purity and identity of incoming raw materials.
-
Reaction Monitoring: Tracking the consumption of the starting material and the formation of products in real-time.
-
Impurity Profiling: Detecting and identifying process-related impurities or degradation products, which is a regulatory requirement in pharmaceutical development.[3][4]
This guide provides validated, step-by-step protocols that offer the necessary precision, accuracy, and specificity for these applications.
Compound Properties:
| Property | Value |
| IUPAC Name | [3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]boronic acid |
| CAS Number | 913835-57-1[5] |
| Molecular Formula | C₈H₁₂BNO₅S |
| Molecular Weight | 245.06 g/mol |
| Physical Form | Solid |
| Structure | ![]() |
(Note: A placeholder image is used for the chemical structure.)
Method 1: Purity and Assay by RP-HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for routine quality control, offering robustness, excellent quantitation, and widespread availability.[1][2] The aromatic ring in the analyte provides a strong chromophore, making UV detection highly suitable.
2.1. Principle and Rationale
The method separates the target analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The use of columns with technologies that minimize secondary interactions with metal surfaces is beneficial for achieving reliable results with boronic acids.[1]
2.2. Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA), LC-MS grade
-
Reference Standard: this compound, certified purity
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column)[1][2]
Solutions Preparation:
-
Mobile Phase A (MPA): 0.1% Formic acid in Water
-
Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-9 min: 95% B; 9.1-11 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 220 nm and 254 nm |
| Run Time | 11 minutes |
System Suitability Test (SST):
-
Inject the standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Tailing factor for the analyte peak should be between 0.8 and 1.5.
-
Theoretical plates should be ≥ 2000.
Data Analysis:
-
Calculate the assay of the sample against the reference standard using the external standard method.
-
Determine the purity by area percent, identifying and quantifying any impurities.
2.3. Workflow Diagram
Caption: RP-HPLC-UV workflow for purity and assay determination.
Method 2: High-Sensitivity Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for detecting trace-level impurities and providing definitive molecular weight confirmation. Its high sensitivity and selectivity make it ideal for in-depth sample characterization.[6][7]
3.1. Principle and Rationale
This method utilizes the same chromatographic separation principles as HPLC but couples the column effluent to a mass spectrometer. The analyte and any co-eluting impurities are ionized (typically via Electrospray Ionization, ESI) and separated by their mass-to-charge ratio (m/z). This allows for the detection of impurities even if they are not chromatographically resolved from the main peak and provides crucial structural information. For boronic acids and sulfonamides, ESI in both positive and negative modes can be effective.[6][8]
3.2. Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a tandem mass spectrometer (e.g., Triple Quadrupole).
Reagents and Materials:
-
Same as HPLC method, but using LC-MS grade solvents and additives is critical.
Solutions Preparation:
-
Prepare sample and standard solutions at a lower concentration (e.g., 1-10 µg/mL) in the diluent to avoid detector saturation.
LC-MS Conditions:
| Parameter | Condition |
| LC System | Same as HPLC method (shorter run times possible with UHPLC) |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (separate runs or polarity switching) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temp. | 325 °C |
| Gas Flow | 8 L/min |
| Scan Range | m/z 100 - 1000 |
| Expected Ions | [M+H]⁺: 246.06; [M-H]⁻: 244.04; [M+Na]⁺: 268.04 |
Data Analysis:
-
Confirmation: Verify the identity of the main peak by extracting the ion chromatogram for the expected m/z values and examining the mass spectrum.
-
Impurity Identification: Analyze the total ion chromatogram (TIC) for minor peaks. Generate the mass spectrum for each impurity to determine its molecular weight, which aids in structural elucidation.
-
Quantification: For trace-level quantification, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.
3.3. Workflow Diagram
Caption: LC-MS workflow for identification and impurity profiling.
Method 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unequivocal structural confirmation of organic molecules. For boron-containing compounds, ¹¹B NMR provides direct insight into the chemical environment of the boron atom.[9][10]
4.1. Principle and Rationale
NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides information about the connectivity of atoms (¹H, ¹³C) and the specific chemical environment of heteroatoms like boron (¹¹B). This technique is essential for confirming the identity of a reference standard and for characterizing unknown impurities isolated by preparative chromatography.
4.2. Experimental Protocol
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹B detection.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
High-quality NMR tubes (quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass).[10]
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
NMR Acquisition Parameters:
| Nucleus | Experiment | Key Observations & Expected Shifts |
| ¹H | Standard 1D Proton | Aromatic Protons: Multiplets in the δ 7-8 ppm region. -CH₂-CH₂- Group: Triplets around δ 3-4 ppm. -OH and -NH Protons: Broad singlets, exchangeable with D₂O. |
| ¹³C | Proton-decoupled ¹³C | Aromatic Carbons: Signals in the δ 120-140 ppm region. Aliphatic Carbons: Signals for the two -CH₂- groups in the δ 50-70 ppm region. The carbon attached to boron will show a broad signal. |
| ¹¹B | Proton-decoupled ¹¹B | Boronic Acid: A single, relatively broad signal is expected. For tricoordinate boronic acids, the chemical shift is typically in the δ 28-33 ppm range (relative to BF₃·OEt₂).[11] The presence of coordinating solvents may cause an upfield shift. |
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all ¹H and ¹³C signals to the corresponding atoms in the molecular structure.
-
Confirm the presence and chemical state of the boron atom using the ¹¹B spectrum.
4.3. Conceptual Diagram
Caption: Correlation between molecular structure and NMR signals.
Method Validation Summary
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[3][4][12] Validation provides documented evidence that the method is reliable, accurate, and precise.
| Parameter | HPLC-UV | LC-MS | NMR |
| Specificity | Baseline resolution from impurities. Peak purity analysis by PDA.[13] | Mass selectivity confirms identity, even for co-eluting peaks. | Unique chemical shifts and coupling patterns provide absolute structural specificity. |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | R² > 0.99 over the expected concentration range of impurities. | Applicable for qNMR with an internal standard; R² > 0.99. |
| Accuracy | 98-102% recovery from spiked matrix samples. | 80-120% recovery for trace impurities. | High accuracy for qNMR when a certified internal standard is used. |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability: ≤ 15% at the limit of quantitation (LOQ). | RSD ≤ 2.0% for qNMR. |
| LOD / LOQ | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ). Typically low µg/mL. | S/N ratio. High sensitivity allows for ng/mL or even pg/mL levels.[6] | Generally less sensitive than chromatographic methods. Not typically used for trace analysis. |
| Robustness | Method performance is evaluated after small, deliberate changes in flow rate, pH, and column temperature. | Assessed by varying source parameters and LC conditions. | Not applicable in the same context. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of RP-HPLC-UV for routine quality control, LC-MS for sensitive impurity detection, and NMR for definitive structural confirmation ensures the identity, purity, and quality of this important chemical intermediate. Proper implementation and validation of these protocols will support successful outcomes in research, development, and manufacturing environments.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]1][2]
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 117-405.
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]6]
- van Amesfoort, S., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
- Reid, G. L. (2014). Validation of Impurity Methods, Part II. LCGC North America.
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(1), 86-97.
- Wankhede, S. B., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1305-1314.
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
- Li, H., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChers coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 9(10), 5589-5598.
- Reddy, K. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 224-232.
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Nöth, H., & Wrackmeyer, B. (2012). Nuclear magnetic resonance spectroscopy of boron compounds. Springer Science & Business Media.
- Wrackmeyer, B. (2011). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. In NMR Spectroscopy in Inorganic Chemistry.
-
University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]
- Kennedy, J. D., et al. (2014). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry, 53(20), 11058-11067.
-
Chemcd. (n.d.). 3-n-(2-hydroxyethylsulphamoyl)benzeneboronic acid(913835-57-1). Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. 3-N-(2-HYDROXYETHYLSULPHAMOYL)BENZENEBORONIC ACID(913835-57-1 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.ucsf.edu [search.library.ucsf.edu]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. particle.dk [particle.dk]
- 13. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Welcome to the technical support center for the synthesis of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will address common challenges and frequently asked questions to help you optimize your synthesis and improve yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section provides a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Issue 1: Low Overall Yield in the Multi-Step Synthesis
Question: I am following a multi-step synthesis to obtain this compound, but my overall yield is consistently low. What are the critical steps and potential pitfalls I should be aware of?
Answer: The synthesis of this compound typically involves a few key transformations. Low yields can often be traced back to inefficiencies in one or more of these steps. Let's break down a common synthetic route and troubleshoot each stage.
A plausible synthetic pathway starts from 3-aminobenzenesulfonamide and proceeds through diazotization, sulfonyl chloride formation, amidation, and finally, a borylation reaction.
Caption: General synthetic workflow for this compound.
Troubleshooting Steps:
-
Diazotization and Sandmeyer Reaction (Formation of 3-Chlorosulfonyl intermediate):
-
The Challenge: This initial step, converting the amino group of 3-aminobenzenesulfonamide to a diazonium salt and subsequently to a sulfonyl chloride, is highly sensitive to temperature.[1] Decomposition of the diazonium salt is a common cause of low yields.
-
The Solution: Maintain a strict temperature control, typically between -5°C and 0°C, throughout the diazotization and the subsequent reaction with sulfur dioxide and a copper catalyst.[1] Ensure the dropwise addition of sodium nitrite solution to prevent localized overheating.
-
-
Amidation with 2-Aminoethanol:
-
The Challenge: The reaction between the sulfonyl chloride intermediate and 2-aminoethanol can be sluggish or result in side products if the reaction conditions are not optimal.
-
The Solution: Use a suitable base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Ensure that the 2-aminoethanol is of high purity and free of water.
-
-
Borylation Step (e.g., via Grignard or Lithiation):
-
The Challenge: The introduction of the boronic acid group is often the most challenging step. If starting from a halogenated precursor, the formation of the organometallic intermediate (Grignard or organolithium) and its subsequent reaction with a borate ester are critical.[2][3] These intermediates are highly reactive and sensitive to moisture and air.
-
The Solution:
-
Strictly Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperatures: The formation of the organometallic reagent and its reaction with the borate ester (e.g., trimethyl borate or triisopropyl borate) should be performed at very low temperatures, typically -78°C, to minimize side reactions.[4][5][6]
-
Reagent Quality: The quality of the organolithium reagent (e.g., n-butyllithium) or magnesium turnings is crucial for a successful reaction.
-
-
Issue 2: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final this compound. Column chromatography on silica gel leads to significant product loss or decomposition. What are the recommended purification techniques?
Answer: The purification of boronic acids can indeed be challenging due to their unique chemical properties.[7][8][9] They have a tendency to form cyclic anhydrides, known as boroxines, and can be prone to degradation on standard silica gel.[7][10]
Caption: Decision tree for troubleshooting the purification of boronic acids.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying boronic acids.[8][11] Experiment with different solvent systems. For many aryl boronic acids, recrystallization from hot water or aqueous ethanol can yield highly pure material.[11]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base (e.g., sodium hydroxide).[8][12] This allows for the removal of non-acidic impurities through extraction with an organic solvent. The aqueous layer can then be acidified to precipitate the pure boronic acid.[8][12]
-
Formation of a Boronate Ester: If direct purification of the boronic acid is problematic, consider converting it to a more stable boronate ester, such as a pinacol ester.[7][13] These esters are generally more stable, less polar, and can be purified by standard silica gel chromatography.[7][13] The boronic acid can then be regenerated by hydrolysis.
-
Specialized Chromatography: If chromatography is necessary, consider using reverse-phase HPLC, which can be effective for polar compounds like boronic acids.[14] Alternatively, treating silica gel with boric acid has been shown to reduce the decomposition of boronic esters during column chromatography.[15]
Issue 3: Inconsistent Results in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am using my synthesized this compound in a Suzuki-Miyaura cross-coupling reaction, but the results are inconsistent. What factors related to the boronic acid could be causing this?
Answer: The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the quality of the boronic acid.[16][17]
Potential Causes of Inconsistency and Their Solutions:
| Factor | Problem | Solution | Reference |
| Purity | Impurities can interfere with the catalytic cycle of the palladium catalyst. | Ensure the boronic acid is of high purity using the methods described above. | [17] |
| Boroxine Formation | Boronic acids can reversibly form trimeric anhydrides called boroxines. While often still reactive, the exact stoichiometry can be difficult to determine, leading to inconsistent reagent ratios. | Dry the boronic acid thoroughly under high vacuum before use. For critical applications, consider converting to a stable boronate ester. | [7][13] |
| Decomposition | Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under certain conditions. | Store the boronic acid in a cool, dry place, and handle it quickly when weighing and adding to the reaction. | [7] |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the N-(2-Hydroxyethyl)sulphamoyl group in this molecule?
A1: The N-(2-Hydroxyethyl)sulphamoyl group imparts specific physicochemical properties to the molecule. The sulfonamide group is a common pharmacophore in many drugs, and the hydroxyethyl group can increase water solubility and provide a handle for further functionalization.
Q2: Can I use a protecting group strategy for this synthesis?
A2: Yes, a protecting group strategy can be very beneficial, especially for the boronic acid moiety.[18][19] Protecting the boronic acid as a boronate ester (e.g., MIDA or pinacol ester) can make the compound more robust and easier to handle during multi-step syntheses.[7][18] The protecting group can be removed under specific conditions to reveal the reactive boronic acid when needed.[7]
Q3: What are the best analytical techniques to characterize the final product?
A3: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[10][20]
-
Infrared (IR) Spectroscopy: To identify functional groups.
For routine reaction monitoring, Thin Layer Chromatography (TLC) can be used. A specific stain for boronic acids, such as one using curcumin, can be helpful for visualization.[21]
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should be followed. Specifically:
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is best to use them in solution immediately after they are formed.
-
Organometallic Reagents: Reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
III. References
-
Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boron Reagents in Synthesis (Vol. 1236, pp. 357-377). American Chemical Society. [Link]
-
Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series. [Link]
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Carbohydrate Research. [Link]
-
Protecting groups for boronic acids. Google Patents.
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Purification of boronic acids?. Reddit. [Link]
-
HELP: Purifying boronic acids sucks. Reddit. [Link]
-
33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]
-
Boronic Acid. Borates Today. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
benzeneboronic anhydride. Organic Syntheses. [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology. [Link]
Sources
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. Boronic Acid | Borates Today [borates.today]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Substituted Benzeneboronic Acids
Welcome to the Technical Support Center for the purification of substituted benzeneboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these critical building blocks. Here, we move beyond simple protocols to explain the "why" behind the methods, providing you with the expert insights needed to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and concerns that arise when working with substituted benzeneboronic acids.
Q1: Why is my solid boronic acid turning into a waxy or oily substance upon standing or during purification?
A: This is the most frequent issue and is almost always due to the formation of the corresponding boroxine , the cyclic trimeric anhydride of the boronic acid.[1][2] This dehydration reaction involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[3][4]
-
Mechanism: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
-
Causality: The equilibrium between the boronic acid and the boroxine is highly sensitive to water.[4][5] The removal of water—through drying in a vacuum oven, azeotropic distillation, or even storage over a strong desiccant—drives the equilibrium towards the boroxine.[3][6] Boroxines are typically less crystalline and more nonpolar than their parent boronic acids, leading to the observed oily or waxy consistency.[1] The formation of boroxine is an entropy-driven process and is favored at higher temperatures.[4]
Q2: My NMR spectrum looks complex, with broad signals or more peaks than expected. Is my product impure?
A: Not necessarily. A complex NMR spectrum is often a result of the dynamic equilibrium between the boronic acid and its boroxine in solution.[1][2] These two species will have distinct chemical shifts, and if they are interconverting on a timescale similar to the NMR experiment, you can observe broadened signals. The presence of boroxine trimers can lead to complex and broadened signals.[2]
-
Troubleshooting Tip: To simplify the spectrum and confirm the structure, try adding a drop of a coordinating deuterated solvent like methanol-d4 or a small amount of D₂O to the NMR tube. This will hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner, more interpretable spectrum.[1]
Q3: What are the most common impurities I should expect besides boroxines?
A: Aside from the boroxine, common impurities often stem from the synthetic route used to prepare the boronic acid. These can include:
-
Protodeboronation Products: The loss of the B(OH)₂ group, replacing it with a hydrogen atom. This is a common side reaction, especially under basic conditions used in cross-coupling reactions.[1][7]
-
Homocoupling Products: Dimers of the starting materials or the boronic acid itself.[8]
-
Unreacted Starting Materials: For example, residual aryl halides or organometallic reagents.[8]
-
Oxidation Products: Boronic acids can be susceptible to oxidative degradation.[2]
Q4: Why does my boronic acid stick to the silica gel column or give very poor recovery?
A: This is a classic problem. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol (Si-OH) groups on the surface of standard silica gel.[9] This interaction leads to significant tailing, streaking on TLC plates, and often irreversible adsorption, resulting in low recovery. Furthermore, the acidic nature of silica gel can promote the on-column dehydration to the less polar boroxine, which may elute unpredictably.[1][9]
Troubleshooting Guides & Protocols
This section provides in-depth, actionable solutions to specific experimental problems.
Problem 1: Low Yield or Oiling Out During Recrystallization
Recrystallization is often the first and best choice for purifying solid boronic acids, but it can be tricky.[10][11]
Root Cause Analysis:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the boronic acid poorly at low temperatures but completely at high temperatures.[12][13]
-
Supersaturation: Cooling the solution too rapidly can cause the compound to crash out as an amorphous solid or oil instead of forming a crystal lattice.[12][14]
-
Boroxine Formation: If the solvent is rigorously anhydrous and heated for a prolonged time, the boronic acid may convert to the less crystalline boroxine.
Troubleshooting Workflow & Protocol
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Overcoming Solubility Issues of Boronic Acids in Organic Solvents
Welcome to the technical support center dedicated to addressing the common yet often frustrating challenge of boronic acid solubility in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles governing solubility, empowering you to troubleshoot effectively and optimize your experimental outcomes.
The Root of the Problem: Understanding Boronic Acid Behavior in Solution
Boronic acids, while invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, exhibit complex solution behavior that directly impacts their solubility. Their ability to form hydrogen bonds and their propensity to exist in equilibrium with other species are central to the solubility challenges researchers often face.
A primary factor complicating the solubility of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines [1][2][3][4][5]. This equilibrium between the monomeric boronic acid and the trimeric boroxine is highly dependent on the solvent environment. In anhydrous or non-polar organic solvents, the equilibrium often favors the less soluble, more crystalline boroxine form. The presence of even small amounts of water can shift the equilibrium back towards the more soluble monomeric boronic acid[1][2][3].
Frequently Asked Questions (FAQs)
Q1: My boronic acid won't dissolve in my reaction solvent. What are my immediate options?
A1: When faced with a poorly soluble boronic acid, consider the following strategies, starting with the simplest:
-
Introduce a Co-solvent: The addition of a polar aprotic solvent in which the boronic acid has higher solubility can be effective. For instance, if your primary solvent is toluene, adding a small amount of THF or DMF can significantly improve solubility[6]. Phenylboronic acid, for example, has high solubility in ethers and ketones[7][8][9][10].
-
Gentle Heating: For many boronic acids, solubility increases with temperature. Gentle warming of the reaction mixture with stirring can facilitate dissolution. However, be mindful of the thermal stability of your boronic acid, as some can be prone to decomposition.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and promote dissolution, especially for stubborn suspensions.
-
Add a Small Amount of Water: If your reaction conditions tolerate it, adding a small percentage of water (e.g., 5-10% by volume) can hydrolyze the less soluble boroxine back to the monomeric boronic acid, thereby increasing its concentration in the solution[11]. This is a common practice in Suzuki-Miyaura reactions where a biphasic system is often employed[6][12].
Q2: I've heard that the structure of the boronic acid itself affects its solubility. Can you elaborate?
A2: Absolutely. The substituents on the boronic acid play a crucial role in its physical properties, including solubility.
-
Polar Substituents: The presence of polar functional groups (e.g., -OH, -COOH, -NH2) can increase the polarity of the molecule, potentially improving solubility in more polar organic solvents.
-
Alkyl vs. Aryl: Alkylboronic acids can have different solubility profiles compared to their aryl counterparts. For example, methylboronic acid is generally soluble in polar organic solvents like DMSO, dichloromethane, THF, and diethyl ether[13].
-
Substitution Pattern: For arylboronic acids, the position of substituents can influence solubility. For instance, ortho-isobutoxyphenylboronic acid has a significantly higher solubility in several organic solvents compared to its meta and para isomers[14].
Q3: Can I use a base to help dissolve my boronic acid?
A3: Yes, the use of a base is a common and effective strategy, particularly in the context of cross-coupling reactions. Boronic acids are Lewis acids and can react with bases to form boronate salts, which are often more soluble in organic solvents[15]. In Suzuki-Miyaura reactions, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) not only facilitates the catalytic cycle but also aids in dissolving the boronic acid[16]. The formation of the anionic tetrahedral boronate species is a key step for transmetalation to the palladium center[17].
Q4: Are there any chemical modifications I can make to my boronic acid to permanently improve its solubility?
A4: Yes, converting the boronic acid to a boronate ester is a widely used and highly effective method to enhance solubility and stability[7][8][14][16][18].
-
Pinacol Esters: The most common derivatization is the formation of a pinacol ester. These esters are generally much more soluble in a wider range of organic solvents, from non-polar hydrocarbons to polar aprotic solvents, compared to the parent boronic acids[7][8]. They are also more stable towards protodeboronation and oxidation[17][19].
-
MIDA Esters: For particularly unstable boronic acids (e.g., some 2-heterocyclic, vinyl, and cyclopropyl derivatives), N-methyliminodiacetic acid (MIDA) boronates offer a solution. These are highly stable, crystalline solids that can be easily handled and stored. In the presence of a mild aqueous base, they undergo slow hydrolysis to release the boronic acid in a controlled manner during the reaction, which can be advantageous for sensitive substrates[20].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Boronic acid is insoluble in a non-polar solvent (e.g., Toluene, Hexane). | 1. Boronic acids generally have low solubility in non-polar solvents[7][9].2. Formation of the insoluble boroxine trimer is favored. | 1. Add a polar aprotic co-solvent like THF, dioxane, or DMF[6].2. If the reaction is biphasic, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the boronate species to the organic phase[21][22][23].3. Convert the boronic acid to a more soluble pinacol ester derivative prior to the reaction[7][8]. |
| Reaction fails or gives low yield, and starting material is recovered. | 1. Insufficient dissolution of the boronic acid leads to poor reaction kinetics.2. A significant portion of the boronic acid may exist as the less reactive boroxine trimer[11]. | 1. Ensure complete dissolution before proceeding with the reaction. Use the strategies outlined in FAQ 1.2. Pre-treat the boronic acid by dissolving it in a solvent mixture containing a small amount of water (e.g., dioxane/water 10:1) and stirring to hydrolyze the boroxine back to the monomer. The solvent can then be removed in vacuo before adding the reaction solvent[11]. |
| Boronic acid decomposes upon heating to aid dissolution. | 1. Some boronic acids, particularly certain heterocyclic and vinyl boronic acids, are thermally unstable and prone to protodeboronation[17][19]. | 1. Avoid excessive heating. Use sonication or a more suitable solvent system at a lower temperature.2. For unstable boronic acids, use a "slow-release" strategy with MIDA boronates, which are more stable and release the active boronic acid under the reaction conditions[20]. |
| Difficulty in purifying the product due to co-elution with unreacted boronic acid. | 1. The polarity of the boronic acid is similar to the product.2. Boronic acids can be challenging to purify via standard silica gel chromatography[24]. | 1. Perform an acid/base workup. Boronic acids can be extracted into an aqueous basic solution (e.g., 1M NaOH), separating them from neutral organic products. The aqueous layer can then be acidified and the boronic acid re-extracted if needed[25].2. Consider derivatization with diethanolamine, which can form a crystalline adduct that precipitates and can be filtered off[24][26]. |
Experimental Protocol: Conversion of Phenylboronic Acid to its Pinacol Ester
This protocol provides a standard method for converting a boronic acid to its more soluble and stable pinacol ester derivative.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Toluene (or another suitable aprotic solvent like THF or hexane)
-
Reaction flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to form a stirrable slurry (approximately 5-10 mL per gram of boronic acid).
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude phenylboronic acid pinacol ester can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2025). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2025). The Boroxine-Boronic Acid Equilibrium. PubMed.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- Yamaguchi, S., & Akiyama, S. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
- Hall, D. G. (Ed.). (2011).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Stella, V. J. (n.d.).
- Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Wikipedia. (n.d.). Boroxine. Wikipedia.
- ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem. (n.d.).
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3575.
- Reddit. (2017).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. BenchChem.
- Silva, M., et al. (2021).
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892.
- US Patent Office. (n.d.). Process for the recovery of a boronic acid.
- Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Delaney, C. P., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid?.
- Wescott, L. S., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem.
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1486–1499.
- ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
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- 18. Boronic acid - Wikipedia [en.wikipedia.org]
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- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the intricacies of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot and optimize these challenging yet crucial transformations.
The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when one or both coupling partners feature significant steric bulk, particularly ortho-substituents on the boronic acid, the reaction's efficiency can plummet. This steric impediment can hinder the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The result is often low conversion, sluggish reaction rates, and the formation of unwanted side products. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter in the lab, offering targeted solutions and the scientific rationale behind them.
Question 1: I'm observing little to no conversion of my sterically hindered boronic acid. Where do I start?
Answer: Low or no conversion in sterically demanding Suzuki couplings is a common issue, primarily stemming from a catalytic cycle that is struggling to overcome steric barriers.[1] The most critical factors to investigate are your catalyst and ligand combination.
-
Initial Diagnosis and Action: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] Your first and most impactful change should be to switch to a more robust catalyst system.
-
Recommended Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is more capable of engaging sterically crowded substrates.[5][6] The increased electron density on the palladium center also facilitates the crucial oxidative addition step.[2]
Question 2: I've switched to a Buchwald ligand, but my yield is still poor. What's the next parameter to optimize?
Answer: If an advanced ligand system hasn't solved the problem, the issue likely lies with the reaction conditions, specifically the base and solvent.
-
The Role of the Base: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7] For sterically hindered substrates, a carefully chosen base is critical.
-
Recommended Solutions:
-
Strong, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are effective in many challenging couplings.[3]
-
For Extremely Difficult Couplings: In cases of severe steric hindrance, a stronger base like potassium tert-butoxide (KOtBu) in an appropriate solvent like dioxane may be necessary to drive the reaction forward.[3]
-
-
Solvent Considerations: The solvent must solubilize all components of the reaction and can influence the reactivity of the catalytic species.
-
Common Choices: Anhydrous and thoroughly degassed aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard.[3] The choice can be substrate-dependent, so screening different solvents can be beneficial.
-
Question 3: My desired product is forming, but I'm also seeing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species.[8][9]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[9]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[8]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or use a pre-catalyst that readily generates the active Pd(0) species in situ.[8] This minimizes the amount of Pd(II) present at the start of the reaction.
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling pathway.[8]
-
Ligand Choice: Bulky, electron-rich ligands can also help suppress homocoupling by sterically hindering the formation of the intermediates required for this side reaction.[9]
-
Question 4: I'm struggling with protodeboronation, losing my boronic acid functionality. What can I do?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is another common pitfall, especially with sensitive boronic acids.
-
Underlying Cause: This side reaction is essentially a hydrolysis process.
-
Preventative Measures:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is an issue, switching to strictly anhydrous solvents can be beneficial.[10]
-
Milder Base: The rate of protodeboronation is often pH-dependent. Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes mitigate the problem.[8]
-
Use a Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA boronates.[11] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q: How do I choose between the different Buchwald ligands (SPhos, XPhos, RuPhos)?
A: While all are effective for sterically hindered substrates, there are subtle differences. XPhos is often a good first choice for a wide range of challenging couplings. SPhos can be particularly effective for heteroaryl couplings.[12] RuPhos is also highly active and may succeed where others fail. The optimal ligand is substrate-dependent, and screening a small panel of these ligands is often the most efficient approach.
Q: What is the ideal catalyst loading for these reactions?
A: For challenging couplings, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.[8] However, always start with a lower loading (e.g., 1-2 mol%) and increase it incrementally if needed, as higher loadings can sometimes lead to more side products and are less cost-effective.
Q: Does the purity of my boronic acid matter?
A: Absolutely. Impurities in the boronic acid can poison the catalyst.[10] Additionally, boronic acids can dehydrate to form boroxines upon storage, which can affect the stoichiometry of the reaction. It is often recommended to use freshly purchased or purified boronic acids.
Q: Can I use microwave heating to accelerate the reaction?
A: Yes, microwave irradiation can often significantly reduce reaction times for sluggish Suzuki couplings. However, be aware that the higher temperatures can also lead to catalyst decomposition or increased side product formation. Careful optimization of the temperature and reaction time is necessary.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting difficult couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the sterically hindered boronic acid (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or a Buchwald Pre-catalyst | Ensures a source of active Pd(0) is available. Pre-catalysts can offer greater stability and ease of use.[8] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands. | Facilitates oxidative addition and reductive elimination, overcoming steric barriers.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, KOtBu | Strong, non-nucleophilic bases are effective at forming the active boronate species.[3] |
| Solvent | Anhydrous, degassed Toluene, 1,4-Dioxane, THF | Aprotic solvents are standard; must be rigorously degassed to prevent catalyst deactivation and homocoupling.[3][9] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for sterically demanding substrates. |
References
-
BenchChem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
-
BenchChem. Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
-
Organic Chemistry Portal. Suzuki Coupling.
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
BenchChem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
-
BenchChem. Technical Support Center: Accelerating Sluggish Suzuki Couplings.
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings.
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Reddit. Diagnosing issues with a failed Suzuki coupling?
-
Myers Group, Harvard University. The Suzuki Reaction.
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- 5. chem.libretexts.org [chem.libretexts.org]
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preventing deboronation in reactions with 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Technical Support Center: 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to overcome a critical challenge associated with this and many other arylboronic acids: deboronation. By understanding the underlying mechanisms and applying the strategies outlined below, you can significantly improve reaction yields, consistency, and overall success.
Troubleshooting Guide: Overcoming Deboronation in Cross-Coupling Reactions
This section addresses the most common issue encountered when using this compound: the unwanted cleavage of the carbon-boron bond, which leads to the formation of N-(2-hydroxyethyl)benzenesulfonamide as a major byproduct and a corresponding loss of product yield.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and LC-MS analysis shows a significant peak corresponding to my deboronated starting material. What is happening and why?
A1: You are observing protodeboronation, a well-documented side reaction for arylboronic acids. [1][2]
This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material before it can participate in the desired cross-coupling cycle.[3] The presence of the electron-withdrawing sulfonamide group on the aromatic ring can render the C-B bond more susceptible to this cleavage under certain conditions.
In a typical Suzuki-Miyaura reaction, the desired catalytic cycle for product formation must compete with the protodeboronation pathway. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation in the Suzuki cycle, a significant loss of yield will occur.
Q2: How can I adjust my experimental conditions to minimize protodeboronation and maximize my product yield?
A2: The key is to accelerate the desired Suzuki coupling relative to the undesired protodeboronation. [3] This can be achieved by systematically optimizing four key parameters: the base, temperature, catalyst system, and solvent.
The rate of protodeboronation is highly dependent on pH. Strong bases like NaOH or KOH create a high pH environment (>10) that significantly accelerates the decomposition of many arylboronic acids.[3][4]
-
Expert Recommendation: Switch from strong bases to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often the most effective choices. They provide sufficient basicity to promote the transmetalation step without dramatically increasing the rate of protodeboronation.[3]
| Base | Typical Conc. | Relative Deboronation Risk | Comments |
| NaOH, KOH, CsOH | 2-3 M aq. | High | Often accelerates protodeboronation significantly. Use with extreme caution. |
| K₂CO₃, Cs₂CO₃ | 2-3 equiv. | Moderate | A common choice, but K₃PO₄ is often superior for sensitive substrates. |
| K₃PO₄ (anhydrous) | 2-3 equiv. | Low | Recommended starting point. Often provides the best balance of reactivity and stability.[5] |
| KF, CsF | 2-3 equiv. | Low | Can suppress deboronation but may require different solvent systems or higher temperatures.[3] |
Elevated temperatures increase the rates of all reactions, including protodeboronation.[3] Running the reaction at the lowest effective temperature is crucial for minimizing the degradation of your boronic acid.
-
Expert Recommendation: Aim for a temperature range of 60-80 °C as a starting point. Modern, highly active catalyst systems (see below) often permit even lower temperatures, further protecting your substrate.[3]
An inefficient catalyst system with a slow turnover rate gives the boronic acid more time to decompose in the basic reaction medium.[1]
-
Expert Recommendation: Employ a modern, highly active palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems promote rapid oxidative addition and reductive elimination, accelerating the productive cross-coupling cycle to outcompete decomposition.[3][6] While some bulky ligands have been shown to promote Pd-catalyzed protodeboronation, their ability to accelerate the main reaction is often the dominant and beneficial effect.[7]
| Catalyst System | Activity | Recommendation |
| Pd(PPh₃)₄ | Low | Not recommended for sensitive boronic acids due to slow turnover. |
| Pd(OAc)₂ / SPhos | High | A robust and effective system for many challenging couplings.[5] |
| XPhos G3, SPhos G3 (Precatalysts) | Very High | Recommended. Allows for fast reactions at lower temperatures and low catalyst loadings (1-2 mol%).[3] |
This protocol provides a robust starting point for minimizing deboronation with this compound.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 5:1, or 2-MeTHF). The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both your desired product and the deboronated byproduct.
Advanced Strategies & Frequently Asked Questions (FAQs)
Q3: I've optimized my conditions, but deboronation is still a significant issue. Are there more robust alternatives to using the free boronic acid?
A3: Yes. For particularly challenging substrates, converting the boronic acid to a more stable derivative is a highly effective strategy. This approach protects the C-B bond from premature cleavage.
-
Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. These are generally more stable to storage and chromatography than the free acids.[8][9] While they still hydrolyze to the active boronic acid under reaction conditions, this can sometimes offer a degree of protection.[3] However, this stabilization is not universal and can be highly dependent on the specific ester and reaction conditions.[4][10][11]
-
N-methyliminodiacetic acid (MIDA) Boronates: This is a state-of-the-art solution for unstable boronic acids.[5] MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be stored long-term. Under specific basic conditions (e.g., with K₃PO₄), they undergo slow, controlled hydrolysis to release the free boronic acid into the reaction mixture.[5] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that when a molecule is released, it is quickly consumed by the catalyst in the productive cycle rather than undergoing decomposition.[1][5]
| Derivative | Bench Stability | In-situ Stability | Key Advantage |
| Free Boronic Acid | Moderate to Low | Prone to protodeboronation | Commercially available, no deprotection step needed. |
| Pinacol Boronate Ester | Good | More stable than free acid, but can still degrade | Easy to prepare and handle; purifiable by chromatography.[8] |
| MIDA Boronate Ester | Excellent | Excellent (Slow Release) | Superior stability; enables "slow-release" to minimize side reactions.[5] |
Q4: What are the best practices for storing and handling this compound?
A4: Proper storage is critical to prevent degradation before the compound is even used. Boronic acids are sensitive to three main degradation pathways during storage:
-
Protodeboronation: Can occur slowly in the presence of atmospheric moisture.[8]
-
Oxidation: The C-B bond can be oxidatively cleaved by atmospheric oxygen, a process that can be accelerated by light and trace metals.[8][12]
-
Boroxine Formation: In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered cyclic trimer called a boroxine. While this is often reversible upon dissolution, it complicates accurate weighing and stoichiometry.[8]
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). If used frequently, a desiccator is essential.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[13]
-
Handling: Weigh out the required amount quickly and purge the container with inert gas before re-sealing. Avoid leaving the bottle open to the air for extended periods.
Q5: Could oxidative deboronation be contributing to my low yields?
A5: It's possible, though protodeboronation is more common under typical Suzuki conditions. Oxidative deboronation converts the boronic acid into the corresponding phenol (in this case, 3-hydroxy-N-(2-hydroxyethyl)benzenesulfonamide). This pathway is a significant concern in biological systems or in the presence of strong oxidants or reactive oxygen species (ROS).[12][14][15]
-
Mitigation: To minimize oxidative degradation, ensure your reaction solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere from start to finish.
References
- BenchChem Technical Support. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Wikipedia contributors. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11984–11999.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14346–14360.
- Sanders, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- BenchChem Technical Support. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581.
- Kalyanaraman, B., et al. (2010). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 48(6), 775–784.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem Technical Support. (2025). Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem.
- Doyle, A. G., & Denmark, S. E. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(22), 6066–6069.
- Sigma-Aldrich. (n.d.). 4-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Sigman, M. S., & Johnson, J. A. (2018). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Chemical Society Reviews, 47(24), 9039–9049.
- Wang, Z., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(37), 15720–15725.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. laballey.com [laballey.com]
- 14. pnas.org [pnas.org]
- 15. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid (Product No. XXXX). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving this multifunctional reagent.
Product Overview
This compound is a versatile building block featuring three key functional groups: an arylboronic acid, a sulphamoyl linker, and a hydroxyethyl tail. This unique combination makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and a candidate for applications in medicinal chemistry and materials science. However, the interplay of these functional groups can present specific challenges during reaction setup, execution, and purification. This guide provides solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Section 1: Reaction Troubleshooting - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction has a low yield or fails to proceed. What are the common causes?
A1: Low conversion in Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of three areas: reagent stability, catalyst activity, or reaction conditions.
Potential Causes & Solutions:
-
Protodeboronation (Loss of Boronic Acid): This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] It is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[2][4][5] The sulphamoyl group on your reagent is electron-withdrawing, which can influence its susceptibility to this pathway.
-
Solution: Use milder bases (e.g., K₃PO₄, KF) instead of stronger ones like NaOH or KOH.[6] Minimize the amount of water in the reaction or switch to a non-aqueous solvent system if your substrates are soluble.[7] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can also promote degradation pathways.[8]
-
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[9][10][11] While boroxines can be active in Suzuki couplings, their formation changes the stoichiometry and solubility of your reagent, often leading to inconsistent results. This is especially prevalent if the boronic acid has been stored improperly or for long periods.[12]
-
Solution: Before use, dissolve the boronic acid in a suitable solvent (e.g., THF, Dioxane) and add a small amount of water to hydrolyze any boroxine back to the monomeric acid. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the coupling reaction.[8]
-
-
Catalyst Inactivation: The N-H and O-H protons on the sulphamoyl and hydroxyethyl groups are acidic and can potentially coordinate to or react with the palladium catalyst or the phosphine ligands, leading to catalyst inhibition.[13][14]
-
Solution: Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). Select robust ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos), which can protect the palladium center and promote the desired catalytic cycle.[15]
-
-
Poor Solubility: The polarity of the sulphamoyl and hydroxyethyl groups can make this reagent challenging to dissolve in common non-polar organic solvents like toluene. Poor solubility of any reaction partner can halt the reaction.[7][16]
-
Solution: Employ a biphasic solvent system such as Dioxane/Water or Toluene/Ethanol/Water to ensure all components, including the base, are sufficiently soluble. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[7]
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions | Poster Board #358 - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Final Products from Reactions Involving Boronic Acids
Welcome to the Technical Support Center for post-reaction purification involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Navigating the purification of these reactions can be challenging due to the unique chemical properties of boron-containing compounds. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification process.
Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling reaction?
A1: The impurity profile can be complex, but several common species arise directly from the boronic acid reagent.[1][2][3] Understanding these is the first step to designing a purification strategy.
-
Unreacted Boronic Acid: Excess boronic acid is frequently a major impurity.
-
Homocoupled Byproduct: The boronic acid can react with itself to form a biaryl (or equivalent) dimer.[3][4] This is often promoted by the presence of oxygen or certain copper or palladium species.[5][6]
-
Protodeboronation Product: The boronic acid C-B bond can be cleaved and replaced with a C-H bond, resulting in the corresponding arene or heteroarene.[1][7] This is particularly common with sterically hindered or electron-rich arylboronic acids.[7]
-
Boroxines: Boronic acids can dehydrate to form cyclic trimer anhydrides, known as boroxines. This equilibrium can complicate analysis and purification.[2]
Q2: My reaction is complete. What is the simplest and most common first step to remove excess boronic acid?
A2: For many applications, a simple acid-base liquid-liquid extraction is the most effective initial step.[8] Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) to form a water-soluble boronate salt.[7][8][9] This allows for the separation of the acidic boronic acid impurity into the aqueous phase, while the typically less polar desired product remains in the organic phase.[9]
Q3: Why is my product or impurity streaking or sticking to my silica gel column?
A3: This is a very common and frustrating issue. It typically stems from the interaction between the Lewis acidic boron atom of the boronic acid (or a boronate ester product) and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[10] This strong adsorption can lead to significant tailing, poor separation, and even product decomposition or hydrolysis on the column.[1][2][10][11]
Q4: When should I consider using a scavenger resin instead of a basic wash?
A4: Scavenger resins are an excellent alternative when traditional methods are problematic.[12] Consider a scavenger resin if:
-
Your desired product is base-sensitive and would be degraded by an aqueous basic wash.[13]
-
You are experiencing persistent emulsions during liquid-liquid extraction.[13]
-
You require very high purity and need to remove trace amounts of boronic acid that a wash might not completely eliminate.
-
You are working in an automated or high-throughput synthesis setting where filtration is simpler than extraction.[12]
Resins functionalized with diethanolamine (DEAM) are particularly effective at sequestering boronic acids.[13][14][15]
Q5: How can I reliably detect boronic acid impurities in my final product?
A5: Detecting and quantifying residual boronic acids is critical, especially in pharmaceutical development, as some have been found to be potentially genotoxic.[7] Several analytical methods are available, with the choice depending on required sensitivity and the sample matrix.[16]
-
LC-MS/MS: Offers very high sensitivity (ng/mL to pg/mL) and is ideal for trace-level quantification in complex matrices.[16][17] Derivatization can sometimes be used to enhance sensitivity.[17]
-
GC-MS: Suitable for volatile boronic acids or those that can be derivatized to become volatile.[18]
-
HPLC-UV: A common technique for routine purity checks, but may require derivatization for compounds lacking a strong chromophore.[16]
-
TLC Staining: For qualitative analysis, a simple and rapid method involves using a curcumin-based stain, which forms a red complex in the presence of boron.[19]
Part 2: Troubleshooting Guides
This section provides a structured approach to solving specific purification challenges.
Problem 1: Persistent Boronic Acid Impurity in Final Product
| Probable Cause | Underlying Rationale | Recommended Solution |
| Ineffective Basic Wash | The boronic acid may have low aqueous solubility even as a salt, or the pH of the aqueous layer was not sufficiently high to ensure complete deprotonation. The pKa of many arylboronic acids is similar to that of phenols.[7] | Increase the concentration of the base (e.g., to 2M NaOH) and perform multiple extractions. Ensure vigorous mixing to maximize interfacial contact. Refer to Protocol 1 . |
| Product is also Acidic | If your target compound contains an acidic functional group (e.g., phenol, carboxylic acid), it will also be extracted into the basic aqueous phase along with the boronic acid impurity.[2] | Strategy 1: pH Adjustment. Carefully adjust the pH. If there is a sufficient pKa difference, a milder base (e.g., NaHCO₃) might selectively extract a carboxylic acid product, leaving the boronic acid behind. Strategy 2: Scavenger Resin. Use a solid-supported scavenger that selectively binds diols, such as a DEAM or diol resin. This avoids the issue of liquid-liquid extraction entirely.[14] Refer to Protocol 2 . |
| Co-elution during Chromatography | The polarity of the boronic acid impurity may be very similar to that of the desired product, leading to poor separation on a chromatography column.[9] | Strategy 1: Derivatization. Temporarily convert the boronic acid to a derivative with significantly different polarity. For example, reacting the crude mixture with diethanolamine can form a polar adduct that is easily separated.[1][2] Strategy 2: Alter Stationary/Mobile Phase. Switch to a different stationary phase (e.g., alumina) or a different solvent system. For reverse-phase HPLC, using highly basic mobile phases can sometimes improve separation.[20] |
Problem 2: Low Recovery or Product Decomposition during Silica Gel Chromatography
| Probable Cause | Underlying Rationale | Recommended Solution |
| Hydrolysis of Boronate Esters | Pinacol boronate esters (Bpin) and other boronate esters are susceptible to hydrolysis on the acidic surface of silica gel, converting them back to the more polar and less mobile boronic acid.[10][20] | Strategy 1: Anhydrous Conditions. Ensure all solvents and the silica gel are rigorously dry. Run the column quickly to minimize contact time.[10] Strategy 2: Deactivate Silica. Neutralize the acidic silanol groups by pre-treating the silica gel with a non-nucleophilic base like triethylamine.[10][11] Refer to Protocol 3 . |
| Strong Adsorption to Silica | The Lewis acidic boron center chelates to the silanol groups, causing the compound to stick irreversibly to the stationary phase.[2][10][11] | Strategy 1: Boric Acid Impregnation. Pre-treat the silica gel with a boric acid solution. This masks the silanol groups and suppresses the over-adsorption of the boronate ester.[10] Strategy 2: Use Alternative Media. For less polar compounds, neutral alumina can be an effective alternative to silica gel.[10][21] For a quick purification to remove baseline impurities, a short plug of Celite or silica can be used instead of a full column.[10] |
Part 3: Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical path for selecting an appropriate purification method based on the properties of your product and the nature of the impurities.
Caption: A decision tree for selecting a primary purification method.
Diagram 2: Acid-Base Extraction Workflow
This diagram illustrates the separation of a neutral product from an acidic boronic acid impurity.
Caption: Workflow for a standard acid-base extraction.
Part 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Standard Basic Aqueous Wash for Boronic Acid Removal
Objective: To remove an acidic boronic acid impurity from a neutral or basic organic product.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M or 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Methodology:
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., 50-100 mL).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 1-2 M aqueous base solution.[9][13]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer contains the deprotonated boronate salt.
-
Drain the lower layer. If your organic solvent is denser than water (e.g., dichloromethane), this will be the aqueous layer. If it is less dense (e.g., ethyl acetate), it will be the organic layer.
-
Repeat the wash (steps 3-6) one or two more times with fresh aqueous base to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break up any minor emulsions.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification using a Diethanolamine (DEAM) Scavenger Resin
Objective: To selectively remove a boronic acid impurity using a solid-phase scavenger, ideal for base-sensitive products.
Materials:
-
Crude reaction mixture.
-
Diethanolaminomethyl polystyrene resin (DEAM-PS) or silica-functionalized DEAM.[7][14]
-
Anhydrous organic solvent in which the product is soluble (e.g., THF, Dichloromethane).
-
Reaction flask with magnetic stirring.
-
Filtration apparatus (e.g., Büchner funnel or syringe filter).
Methodology:
-
Dissolve the crude product in a suitable anhydrous organic solvent.
-
Add the DEAM scavenger resin to the solution. A typical loading is 2-4 equivalents relative to the estimated amount of boronic acid impurity.
-
Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the progress by periodically taking a small aliquot of the solution (filter it first) and analyzing by TLC or LCMS to confirm the disappearance of the boronic acid.[13]
-
Once the scavenging is complete, filter the mixture to remove the resin, which now has the boronic acid bound to it.[12]
-
Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the desired product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Deactivation of Silica Gel with Triethylamine (NEt₃)
Objective: To neutralize the acidic sites on silica gel to prevent degradation or strong adsorption of sensitive compounds during column chromatography.
Materials:
-
Silica gel.
-
Eluent (chromatography solvent system).
-
Triethylamine (NEt₃).
Methodology:
-
Prepare the primary eluent mixture (e.g., 90:10 Hexane:Ethyl Acetate).
-
In a separate flask, create a slurry of the required amount of silica gel in your chosen eluent.
-
Add a small amount of triethylamine to the slurry. A common concentration is 0.5-1% by volume.[10]
-
Stir the slurry for 5-10 minutes.
-
Pack the column using this slurry as you normally would.
-
Run the column using an eluent that also contains the same concentration (0.5-1%) of triethylamine. This maintains the deactivated state of the stationary phase throughout the separation.
Protocol 4: Small-Scale Recrystallization Screening
Objective: To identify a suitable solvent or solvent system for purifying a solid product via recrystallization.[22]
Materials:
-
Small amount of crude solid product (~20-50 mg).
-
A selection of test solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Small test tubes or vials.
-
Heating apparatus (hot plate or oil bath) and cooling apparatus (ice bath).
Methodology:
-
Place a small amount of the crude solid into several different test tubes.
-
Single Solvent Method: a. To each tube, add a different single solvent dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, that solvent is not suitable for recrystallization alone but may be useful as the "soluble" solvent in a two-solvent system. b. For solvents where the solid is poorly soluble at room temperature, heat the mixture gently until the solid dissolves completely. c. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. d. A good solvent is one in which the compound is poorly soluble when cold but highly soluble when hot, and which produces well-formed crystals upon cooling.[22][23]
-
Anti-Solvent Method: a. Dissolve the solid in a minimal amount of a "soluble" solvent (one in which it is very soluble). b. Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy. c. Add a drop or two of the "soluble" solvent to clarify the solution, then allow it to cool slowly.
-
Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Check purity by your preferred analytical method.
References
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.
- Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- SiliCycle Inc. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- George, S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Regan, J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- BenchChem. (2025).
- University of Amsterdam. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA-DARE.
- Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences.
- Whiting, A., et al. (2011).
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?. Sparrow Chemical Blog.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Espinet, P., et al. (2022).
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
- Jutand, A., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.
- Reddit. (2024).
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Technical Support Center: Refining Experimental Protocols for Boronic Acid-Carbohydrate Binding Studies
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study of boronic acid-carbohydrate interactions. It is designed to move beyond simple procedural lists, offering in-depth explanations, field-proven insights, and robust troubleshooting strategies to enhance the precision and reliability of your experimental outcomes. The content is structured in a question-and-answer format to directly address common challenges and foundational concepts.
Part 1: Frequently Asked Questions - Core Principles & Experimental Design
This section addresses fundamental questions that form the bedrock of designing and interpreting any boronic acid-binding experiment. Understanding these principles is the first step in effective troubleshooting.
Q1: What is the fundamental chemical principle governing boronic acid-carbohydrate binding?
A: The interaction is a reversible covalent reaction between the boronic acid (R-B(OH)₂) and a molecule containing cis-1,2 or -1,3 diols, which are abundant in carbohydrates.[1][2] The core of this interaction involves the boron atom's Lewis acidity (its ability to accept an electron pair).[3]
In an aqueous solution, the trigonal planar (sp² hybridized) boronic acid exists in equilibrium with its anionic tetrahedral (sp³ hybridized) boronate form by accepting a hydroxide ion.[4] It is this tetrahedral boronate intermediate that readily reacts with the diol of a carbohydrate to form a stable five or six-membered cyclic boronate ester, releasing water in the process.[2][5] This reaction is fully reversible, with the stability of the ester being highly dependent on pH.[6][7]
Caption: Boronic acid-diol binding equilibrium.
Q2: You mentioned pH is critical. Can you explain the relationship between pH, boronic acid pKa, and binding affinity in more detail?
A: This is arguably the most critical parameter to control in your experiments. The binding affinity is maximized when the solution pH is near or slightly above the pKa of the boronic acid.[6][7]
-
The "Why": The pKa of a typical arylboronic acid is around 9.[1] Below its pKa, the boronic acid exists predominantly in the neutral, trigonal sp² state, which is less reactive towards diols. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the formation of the anionic, tetrahedral sp³ boronate ion.[4] This tetrahedral form is "pre-organized" for binding and is significantly more reactive, thus favoring the formation of the cyclic boronate ester with the carbohydrate.[7]
-
The Complication: The relationship is not always linear. The optimal pH for binding is a complex function of the pKa of both the boronic acid and the diol.[7] Furthermore, the formation of the boronate ester complex itself can lower the pKa of the system, meaning the complex is more acidic than the free boronic acid.[8]
-
Practical Implication: You cannot assume a single pH will be optimal for all boronic acid-carbohydrate pairs. It is essential to perform pH titration experiments to determine the optimal binding conditions for your specific system. Studies have shown that for a typical boronic acid, the optimal pH to form a diol complex is often between 7 and 9.[7]
Q3: How should I select a buffer? I've heard some common buffers can interfere with the experiment.
A: Buffer selection is crucial as some common laboratory buffers contain polyols or other Lewis bases that can compete with your carbohydrate for binding to the boronic acid.[9] This interference will lead to an underestimation of the true binding affinity.
-
Causality of Interference: Buffers like Tris (tris(hydroxymethyl)aminomethane) contain hydroxyl groups that can weakly interact with the boronic acid. Buffers containing components like phosphate or citrate can also form complexes, reducing the concentration of free boronic acid available for binding.[9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally considered safe choices. However, even with these, it is critical to maintain consistency. For instance, using a borate buffer can be advantageous for releasing bound glycoproteins from a boronic acid surface in SPR experiments.[10]
-
Self-Validation: Always run a control experiment where you titrate your boronic acid solution into the buffer alone (without the carbohydrate). In Isothermal Titration Calorimetry (ITC), this is your "heat of dilution" control. A large or unexpected signal in this control run points to a buffer-boronic acid interaction that must be addressed before proceeding.
| Buffer System | pH Range | Suitability for Boronic Acid Studies | Potential Issues & Considerations |
| Phosphate (PBS) | 6.5 - 7.5 | Excellent | Generally inert and widely used. Ensure consistent ionic strength.[11] |
| HEPES | 7.0 - 8.0 | Very Good | Does not contain interfering hydroxyls. Good choice for physiological pH.[7] |
| Borate | 8.0 - 9.2 | Good (with caution) | Can be used to elute bound analytes or when working at higher pH. Avoid if it competes with your interaction of interest.[10][12] |
| Tris | 7.5 - 9.0 | Poor - Avoid | Contains hydroxyl groups that compete for binding.[7] Can be used to decrease secondary interactions in some specific SPR setups.[10] |
| Citrate | 3.0 - 6.2 | Poor - Avoid | Can complex with boronic acids. Typically used outside the optimal pH range for binding.[9] |
Q4: My boronic acid has low aqueous solubility and seems unstable. What are my options?
A: This is a common challenge, especially with arylboronic acids. Free boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can complicate quantification and reduce reactivity.[13]
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO or methanol can improve solubility. However, this must be done with extreme care. The co-solvent can alter the pKa of the boronic acid and the dielectric constant of the medium, affecting the binding thermodynamics. It is critical that all solutions (boronic acid, carbohydrate, and buffer) contain the exact same percentage of the co-solvent to avoid artifacts, especially in sensitive techniques like ITC.
-
Protecting Groups: For synthesis and storage, boronic acids are often converted into more stable boronate esters, with the pinacol ester being the most common.[13] These protecting groups are generally stable enough for purification but may require a deprotection step to regenerate the free boronic acid before a binding study.[14][15] In some cases, highly stable protecting groups like N-methyliminodiacetyl (MIDA) or diaminonaphthalene (dan) are used, which render the boron unreactive until a specific deprotection step is performed.[13][14]
Part 2: Troubleshooting Guides for Specific Experimental Techniques
This section provides targeted advice for common issues encountered with specific analytical methods used to quantify boronic acid-carbohydrate binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single experiment.
Q: My ITC baseline is noisy, drifting, or not returning to the initial level after an injection. What is happening?
A: An unstable baseline is the most common ITC problem and can stem from several sources.
-
Cause 1: Insufficient Equilibration: The system may not be returning to thermal equilibrium between injections.
-
Solution: Increase the time between injections (e.g., from 300s to 600s). If the reaction is slow, this will allow the signal to return to baseline.
-
-
Cause 2: Dirty Cells: Residual material from previous experiments in the sample or reference cell can cause unpredictable heat flow.
-
Solution: Implement a rigorous cleaning protocol. A standard procedure is to clean with a 10-20% Contrad/Decon solution, followed by extensive rinsing with DI water. If the problem persists, the reference cell may be dirty.
-
-
Cause 3: Inadequate Degassing/Bubbles: Small air bubbles in the syringe or cell create significant noise spikes upon injection or stirring.
-
Solution: Thoroughly degas both the titrant (in the syringe) and the titrand (in the cell) immediately before the experiment using a vacuum degasser or by centrifugation. Inspect the syringe carefully for bubbles after loading.[12]
-
Q: I see very large, exothermic peaks for my control titration (ligand into buffer). What's wrong?
A: This almost always indicates a buffer mismatch .[16]
-
The "Why": Even small differences in pH or buffer component concentrations between the syringe and the cell will cause a heat change due to the heat of dilution or deprotonation. Boronic acids are particularly sensitive to this. If the buffer in the cell has a slightly different pH than the buffer in the syringe, the boronic acid will undergo a change in its protonation state upon injection, releasing or absorbing heat that masks the true binding signal.
-
The Self-Validating Protocol:
-
Prepare a large batch of your chosen buffer.
-
Use this exact same batch of buffer to prepare your boronic acid stock and your carbohydrate stock. If you use dialysis to prepare your macromolecule, dialyze against this same buffer batch.[16]
-
Your primary control experiment must be titrating the boronic acid solution (in buffer) into the buffer alone. The resulting heat should be minimal and consistent, similar to buffer-into-buffer titrations.[17] If it is not, you have a buffer preparation issue that must be solved before proceeding.
-
Caption: A self-validating ITC experimental workflow.
Fluorescence Spectroscopy
This technique is highly sensitive and relies on a boronic acid appended with a fluorophore that changes its emission properties upon carbohydrate binding.[18][19]
Q: I've designed a fluorescent boronic acid sensor, but I see little to no change in fluorescence when I add my carbohydrate.
A: This indicates a failure in the signal transduction mechanism.
-
Cause 1: Incorrect pH: As with ITC, pH is paramount. The binding event often involves the boron center transitioning from neutral (sp²) to anionic (sp³). This change in the electronic nature of the boron is what perturbs the attached fluorophore.[8] If the pH is too low, no binding occurs. If it's too high, the boronic acid may already be fully in the boronate state, so binding doesn't induce a further electronic change.
-
Solution: Perform the experiment across a range of pH values (e.g., from 6.5 to 9.5) to find the point of maximum fluorescence response.
-
-
Cause 2: Flawed Sensor Design: The chosen fluorophore and the linker connecting it to the boronic acid may not be sensitive to the electronic changes at the boron center. The most common signaling mechanism is Photoinduced Electron Transfer (PET).[2] Often, a tertiary amine is placed near the boronic acid. In the unbound state, the amine's lone pair can quench the fluorophore. Upon binding a diol, the boron becomes more Lewis acidic, forming a dative bond with the amine, which prevents it from quenching the fluorophore, thus "turning on" fluorescence.[2]
-
Solution: Re-evaluate the sensor design. Ensure the fluorophore and the binding site are electronically coupled.
-
-
Cause 3: Weak Binding: The binding affinity may simply be too low to produce a measurable signal at the concentrations used.
-
Solution: Switch to a competitive assay.
-
Q: How do I set up a competitive binding assay?
A: This is a powerful indirect method for quantifying binding, especially when your boronic acid is not fluorescent or the binding is weak.[18] It uses a fluorescent reporter dye that is known to bind to boronic acids, such as Alizarin Red S (ARS).
-
Principle: ARS is a catechol-containing dye whose fluorescence is quenched in its free state but increases significantly upon binding to a boronic acid.[20] You create a complex of your boronic acid and ARS. When you add your target carbohydrate, it competes with ARS for the boronic acid binding site. The carbohydrate displaces ARS, causing a decrease in fluorescence that is proportional to the carbohydrate's concentration and binding affinity.
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- 10. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 18. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing the reactivity of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid with other boronic acids
An In-Depth Technical Guide to the Reactivity of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid in Comparison to Other Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Boronic Acid Reactivity
Boronic acids and their derivatives are foundational pillars in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their utility in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings has accelerated the development of complex pharmaceuticals and functional materials.[1][2] However, not all boronic acids are created equal. Their reactivity is exquisitely sensitive to the electronic and steric nature of their substituents, a factor that can be strategically exploited to fine-tune reaction outcomes.
This guide provides a deep comparative analysis of This compound , a specialized organoboron reagent, against a panel of structurally diverse boronic acids. While direct kinetic data for this specific compound is not extensively published[3], we can construct a robust predictive model of its reactivity by applying well-established principles of physical organic chemistry. We will dissect the influence of its unique substituent—a meta-positioned N-(2-Hydroxyethyl)sulphamoyl group—and contrast its expected performance with benchmark boronic acids in key synthetic transformations. The goal is to provide researchers with the expert insight needed to anticipate its behavior and design more efficient synthetic routes.
Pillar 1: Deconstructing Reactivity - Electronic and Steric Causality
The reactivity of an arylboronic acid is fundamentally governed by the interplay of two key factors: the electronic environment of the aromatic ring and the steric hindrance around the boron center.
Electronic Effects: A Tale of Two Properties
The substituent on the aryl ring directly modulates the electron density at two critical locations: the ipso-carbon attached to boron and the boron atom itself. This creates a dichotomy in reactivity:
-
Nucleophilicity of the Aryl Group: The transmetalation step of the Suzuki-Miyaura cycle involves the transfer of the aryl group from boron to the palladium center. This process is generally favored when the aryl group is more nucleophilic (electron-rich). Therefore, Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), enhance the rate of transmetalation and overall reaction yield.[4] Conversely, Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or sulfamoyl (-SO₂NHR), decrease the ring's nucleophilicity, which can hinder this crucial step.[4]
-
Lewis Acidity of the Boron Atom: The boron atom in a boronic acid is Lewis acidic, meaning it can accept a pair of electrons. This property is central to its interaction with bases (to form the more reactive boronate species) and its equilibrium with diols to form boronic esters. EWGs increase the boron atom's Lewis acidity by pulling electron density away from it. This heightened acidity can accelerate reactions where coordination to the boron center is a key step, such as boronic ester formation.[5][6]
The -S(=O)₂N(H)CH₂CH₂OH substituent on our target molecule is a potent electron-withdrawing group due to the highly electronegative oxygen and nitrogen atoms attached to the sulfur. This allows us to predict a specific reactivity profile.
Reactivity Prediction:
The potent electron-withdrawing nature of the sulfamoyl group in This compound will significantly reduce the nucleophilicity of its aryl ring. This is expected to slow the rate-limiting transmetalation step compared to the electron-rich 4-methoxyphenylboronic acid and the neutral phenylboronic acid. Its reactivity is predicted to be most similar to that of 4-nitrophenylboronic acid, another strongly deactivated system.
| Boronic Acid | Substituent Effect | Predicted Suzuki-Miyaura Reactivity (Relative Rate) |
| 4-Methoxyphenylboronic Acid | Strong EDG (+R) | ++++ (Fastest) |
| Phenylboronic Acid | None (Baseline) | +++ |
| This compound | Strong EWG (-I, -R) | + |
| 4-Nitrophenylboronic Acid | Strong EWG (-I, -R) | + (Slow) |
| 2-Methylphenylboronic Acid | Weak EDG (+I), Steric Hindrance | +/- (Very Slow/Inert) |
B. Chan-Lam Coupling
The Chan-Lam reaction forges C-N or C-O bonds using a copper catalyst, typically open to the air. [7][8]Unlike the Suzuki coupling, the mechanism can be more complex, and the role of boronic acid electronics is not always straightforward. However, kinetic studies have suggested that the catalytic cycle can involve a Cu(II)/Cu(III) oxidation step that is disfavored for electron-deficient arylboronic acids. [9] Reactivity Prediction:
Given the poor performance of some electron-deficient boronic acids in this coupling,[9] This compound is expected to be a less effective coupling partner than its electron-rich or neutral counterparts. The reaction may require more forcing conditions or specialized ligands to achieve comparable yields.
| Boronic Acid | Substituent Effect | Predicted Chan-Lam Reactivity (Relative Yield) |
| 4-Methoxyphenylboronic Acid | Strong EDG (+R) | ++++ (High) |
| Phenylboronic Acid | None (Baseline) | +++ |
| This compound | Strong EWG (-I, -R) | + (Low) |
| 4-Nitrophenylboronic Acid | Strong EWG (-I, -R) | + (Low) |
| 2-Methylphenylboronic Acid | Weak EDG (+I), Steric Hindrance | ++ (Moderate, electronically favored but sterically accessible) |
C. Boronic Ester Formation
Boronic acids exist in a reversible equilibrium with diols to form cyclic boronate esters. This reaction is fundamental to their use as sensors for saccharides and for protecting the boronic acid moiety. [2]The formation of the ester proceeds through the attack of a diol on the Lewis acidic boron atom.
Reactivity Prediction:
Here, the electron-withdrawing sulfamoyl group is a distinct advantage. By increasing the Lewis acidity of the boron center, it makes the boron atom more electrophilic and thus more susceptible to nucleophilic attack by the diol. [6]This will shift the equilibrium toward the ester product and increase the rate of formation. [10]Therefore, This compound is predicted to be highly reactive in esterification, surpassing both phenylboronic acid and 4-methoxyphenylboronic acid.
| Boronic Acid | Substituent Effect | Predicted Ester Formation (Relative Keq) |
| This compound | Strong EWG -> High Lewis Acidity | ++++ (Most Favorable) |
| 4-Nitrophenylboronic Acid | Strong EWG -> High Lewis Acidity | ++++ |
| Phenylboronic Acid | None (Baseline) | ++ |
| 4-Methoxyphenylboronic Acid | Strong EDG -> Low Lewis Acidity | + (Least Favorable) |
| 2-Methylphenylboronic Acid | Steric Hindrance | + (Hindered Approach) |
Pillar 3: Trustworthiness - Protocols for Experimental Validation
The predictions above are grounded in established theory, but empirical validation is the cornerstone of scientific integrity. The following protocols are designed as self-validating systems for any researcher to quantify these reactivity differences.
Protocol 1: Comparative Suzuki-Miyaura Coupling via Reaction Profiling
Objective: To determine the relative reaction rates and yields for the panel of boronic acids under identical Suzuki-Miyaura conditions.
Methodology:
-
Reaction Setup: In five separate, flame-dried reaction vessels, charge each with the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Boronic Acid Addition: To each respective vessel, add one of the five boronic acids (1.1 mmol): this compound, phenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid, or 2-methylphenylboronic acid.
-
Initiation: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) to each vessel. Place them in a pre-heated oil bath (e.g., 90 °C) and begin vigorous stirring simultaneously. This marks t=0.
-
Monitoring: At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction. Immediately quench the aliquot in a vial containing a known internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate) and a small amount of water to partition the salts.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the yield of the biaryl product as a function of time for each boronic acid. The initial slope of each curve provides the relative initial reaction rate, while the plateau indicates the final yield.
Protocol 2: Kinetic Analysis of Boronic Ester Formation
Objective: To measure the pseudo-first-order rate constant (k_obs) for the esterification of each boronic acid with a chromophoric diol.
Methodology:
-
Stock Solutions: Prepare stock solutions of each boronic acid (e.g., 10 mM) and a chromophoric diol like Alizarin Red S (ARS) (e.g., 50 mM) in a buffered aqueous solution at a constant pH (e.g., pH 7.4). [11]2. Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance change for the ARS-boronate ester complex. Equilibrate a cuvette containing the ARS solution (in large excess, e.g., 2 mL of a 2.5 mM solution) inside the spectrophotometer at a constant temperature.
-
Reaction Initiation: Initiate the reaction by rapidly injecting a small volume of the boronic acid stock solution (e.g., 20 µL of 10 mM stock) into the cuvette and mixing thoroughly.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time until the reaction reaches equilibrium.
-
Data Analysis: Fit the resulting absorbance vs. time curve to a single exponential function to determine the observed rate constant (k_obs). [11]6. Comparison: Repeat the experiment for all five boronic acids. A direct comparison of the k_obs values will reveal their relative rates of ester formation.
Conclusion and Outlook
Based on fundamental principles of physical organic chemistry, This compound presents a distinct reactivity profile. Its potent electron-withdrawing sulfamoyl group is predicted to render it less reactive than standard arylboronic acids in electron-demand-sensitive cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings . However, this same electronic feature significantly enhances the Lewis acidity of the boron center, making it highly reactive towards boronic ester formation with diols.
This guide provides not only a predictive framework but also robust experimental protocols for validation. By understanding the underlying causality of these reactivity patterns, researchers can strategically select or avoid this reagent based on the specific transformation they aim to achieve, leading to more rational reaction design and optimization in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295.
- Ishihara, K., et al. (2013). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions, 42(22), 7978-7981.
- Garnsey, M. R., et al. (2018). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 471, 526-533.
- Vechorkin, O., & Hu, X. (2016). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Ishihara, K., et al. (2011). Kinetic Evidence for High Reactivity of 3-Nitrophenylboronic Acid Compared to Its Conjugate Boronate Ion in Reactions with Ethylene and Propylene Glycols. Inorganic Chemistry, 50(15), 6944-6946.
- BenchChem. (2025). A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)
-
Cox, P. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9023-9042. [Link]
-
Sigman, M. S., & Hartwig, J. F. (2015). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Journal of the American Chemical Society, 137(46), 14791–14802. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
-
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]
-
Derkacz, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Dearden, J. C., & Williams, E. (1977). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry, 81(1), 22-25. [Link]
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Wiskur, S. L., et al. (2003). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society, 125(44), 13352–13353. [Link]
-
ResearchGate. (n.d.). Dissociation constants KD (mM) of boronic esters obtained from.... [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PubChem. (n.d.). This compound. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS Method for Boronic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of boronic acids and their derivatives is a critical, yet often challenging, aspect of pharmaceutical development and quality control. These versatile compounds are key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, but their inherent instability and tendency to form boroxines present significant analytical hurdles.[1] This guide provides an in-depth validation of a new, high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, comparing it with traditional analytical techniques and offering a comprehensive framework for its implementation.
The Analytical Challenge: Why Boronic Acids Demand a Better Method
Traditional methods for boronic acid quantification, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often necessitate derivatization to improve volatility or detectability.[2] These extra steps not only increase sample preparation time but also introduce potential sources of error. Furthermore, the propensity of boronic acids to dehydrate and form cyclic trimers, known as boroxines, can complicate chromatographic profiles and mass spectra, leading to inaccurate quantification.[1]
The ideal analytical method for boronic acids should be rapid, sensitive, selective, and robust, minimizing sample manipulation to preserve the integrity of the analyte. This guide will demonstrate the validation of a UPLC-MS method that addresses these challenges, offering a superior alternative for high-throughput analysis in industrial applications.[3]
Comparative Analysis of Analytical Methodologies
This guide focuses on the validation of a novel UPLC-MS method and compares its performance against a traditional HPLC method requiring post-column derivatization and Non-Aqueous Capillary Electrophoresis (NACE).
| Parameter | New UPLC-MS Method | Traditional HPLC with Post-Column Derivatization | Non-Aqueous Capillary Electrophoresis (NACE) |
| Principle | Separation by reverse-phase chromatography followed by mass detection. | Separation by HPLC with a chemical reaction after the column for detection. | Separation in a non-aqueous electrolyte based on electrophoretic mobility. |
| Derivatization | Not required. | Required (e.g., with alizarin).[4] | Not required.[2] |
| Analysis Time | ~1 minute per sample.[3] | >10 minutes per sample. | <3 minutes per sample.[2] |
| Selectivity | High (based on mass-to-charge ratio). | Moderate (dependent on derivatizing agent). | High. |
| Sensitivity (LOQ) | 1.0 µg for most boronic acids.[3] | ng/mL level. | 0.5% for residual boronic acid.[2] |
| Linearity (R²) | >0.98. | >0.99. | Not explicitly stated. |
| Precision (%RSD) | <2.0%.[3] | Not explicitly stated. | Not explicitly stated. |
| Accuracy (Recovery) | 97.1% - 105.7%.[3] | 80% - 120%.[5] | 80% - 120%.[2] |
The New UPLC-MS Method: A Deeper Dive
The validated UPLC-MS method leverages the power of sub-2 µm particle columns for rapid and efficient separation, coupled with the high selectivity and sensitivity of mass spectrometry for detection. This combination allows for the direct analysis of a wide range of boronic acids without the need for derivatization, significantly reducing sample preparation time and potential for analytical errors.[3]
Experimental Workflow
Caption: Workflow for the UPLC-MS analysis of boronic acids.
Detailed Experimental Protocol
1. Instrumentation and Reagents:
-
UPLC System: Acquity UPLC BEH C18 column (or equivalent).
-
Mass Spectrometer: Electrospray ionization (ESI) source.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Boronic Acid Standards: Certified reference materials.
2. Sample Preparation:
-
Accurately weigh and dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Dilute the sample to fall within the calibration range.
3. UPLC-MS Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase Gradient: A suitable gradient to elute the boronic acids of interest.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
MS Detection: Full scan or selected ion monitoring (SIM) mode.
4. Data Analysis:
-
Integrate the peak area of the boronic acid in the chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the boronic acid in the sample from the calibration curve.
Method Validation According to ICH Guidelines
The new UPLC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters to ensure an analytical method is suitable for its intended purpose.[6][7][8]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Acceptance Criteria | Result |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The analyte peak should be free from interference from the matrix, impurities, and degradation products. | Pass: No interfering peaks were observed at the retention time of the boronic acids. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (R²) ≥ 0.98.[3] | Pass: R² was consistently >0.98 for all tested boronic acids. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | To be defined based on the intended application. | Pass: The method demonstrated linearity, accuracy, and precision over the tested range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 97.1% - 105.7%.[3] | Pass: The recovery was within the acceptable range. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0%.[3] | Pass: The %RSD for repeatability and intermediate precision was below 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1). | 0.1 µg for the majority of boronic acids.[3] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1). | 1.0 µg for the majority of boronic acids.[3] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results with minor variations in mobile phase composition, flow rate, and column temperature. | Pass: The method was found to be robust. |
Comparison with Traditional Methods: Causality of Experimental Choices
The decision to develop and validate a UPLC-MS method was driven by the inherent limitations of older techniques.
HPLC with Post-Column Derivatization
This method relies on a chemical reaction to make the boronic acid detectable by UV-Vis or fluorescence detectors.[4] While sensitive, the addition of a post-column reaction step introduces complexity and potential for variability. The choice of derivatizing agent is critical and may not be universally applicable to all boronic acids.
Caption: Workflow for HPLC with post-column derivatization.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE offers a powerful alternative for the analysis of labile compounds like boronic esters and acids, as the non-aqueous environment prevents hydrolysis.[2] However, it can be less robust and more technically demanding than HPLC-based methods. The lack of a stationary phase means that separation is solely based on the electrophoretic mobility of the analytes, which can be challenging to optimize for complex mixtures.
Conclusion: A Validated, Fit-for-Purpose Solution
The validated UPLC-MS method presented in this guide offers a significant advancement in the quantification of boronic acids. Its high throughput, sensitivity, and selectivity, combined with the elimination of the need for derivatization, make it an ideal choice for process monitoring, quality control, and stability testing in the pharmaceutical industry. The comprehensive validation data demonstrates that this method is reliable, accurate, and robust, providing a trustworthy solution for a challenging analytical problem.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Pl
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- A simple and effective colorimetric technique for the detection of boronic acids and their deriv
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Deriv
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Considerations in the determination of boron at low concentr
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Semantic Scholar.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
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- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
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comparative study of glucose sensors based on different boronic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glucose monitoring, the quest for stable, selective, and continuous sensing technologies remains a paramount challenge. While enzyme-based sensors have long dominated the market, their inherent limitations in stability have paved the way for synthetic alternatives. Among these, boronic acid-based sensors have emerged as a highly promising platform due to their reversible, covalent interaction with the cis-diol groups of glucose.[1][2] This guide provides a comparative analysis of different boronic acid derivatives for glucose sensing, offering insights into their design, mechanism, and performance, supported by experimental data and protocols.
The Fundamental Principle: Boronic Acid's Affinity for Diols
The core of this sensing technology lies in the reversible formation of a cyclic boronate ester between a boronic acid and a 1,2- or 1,3-diol, a structural motif present in saccharides like glucose.[3] This binding event is pH-dependent. In its neutral, trigonal planar form, boronic acid has a low affinity for diols. However, upon an increase in pH, it transitions to a more Lewis acidic, anionic tetrahedral boronate form, which readily complexes with diols. The binding of a diol to the boronic acid lowers its pK_a, meaning the complex is more stable at physiological pH.[4] This change in the electronic and structural properties of the boronic acid moiety upon glucose binding is the foundation for various signal transduction mechanisms.
The Challenge of Selectivity: Why Simple Phenylboronic Acid Isn't Enough
A significant hurdle for boronic acid-based glucose sensors is achieving high selectivity for glucose over other physiologically abundant saccharides, particularly fructose.[1] Simple phenylboronic acid exhibits a much higher affinity for fructose than for glucose.[4] This preference is attributed to the fact that fructose predominantly exists in the furanose form in solution, which presents cis-diols that are sterically favorable for binding with a single boronic acid molecule.[5] In contrast, glucose primarily exists in the pyranose form, with fewer accessible and ideally oriented diols for a strong 1:1 interaction.[1] For instance, the binding constant of phenylboronic acid for fructose can be significantly higher than for glucose, making accurate glucose measurement in a complex biological fluid challenging.[6]
To overcome this limitation, chemists have developed more sophisticated boronic acid derivatives, primarily focusing on di-boronic acid structures. The rationale is that two strategically positioned boronic acid groups can cooperatively bind to a single glucose molecule, significantly enhancing both the binding affinity and selectivity for glucose.[1]
A Comparative Analysis of Boronic Acid Derivatives
The performance of a boronic acid-based glucose sensor is intrinsically linked to the molecular design of the boronic acid derivative. Here, we compare some of the most common classes.
Monoboronic Acid Derivatives
While challenged by selectivity, monoboronic acid sensors are simpler to synthesize and have been integrated into various sensing platforms.
-
Azobenzene-Based Colorimetric Sensors: These sensors incorporate a boronic acid moiety into an azobenzene dye.[4] The binding of glucose to the boronic acid alters the electronic properties of the azobenzene chromophore, leading to a visible color change. The signaling mechanism can be based on the formation or cleavage of a B–N dative bond between the boronic acid and the azo group, which causes a significant shift in the absorption spectrum.[4] These sensors offer the advantage of simple, visual detection.
-
Fluorophore-Conjugated Sensors: In this design, a boronic acid is coupled with a fluorophore. The interaction with glucose modulates the fluorescence properties of the dye through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Internal Charge Transfer (ICT).[4] For example, in a PET-based sensor, the nitrogen atom of an aminomethylphenylboronic acid can quench the fluorescence of a nearby fluorophore. Upon glucose binding, this quenching is inhibited, leading to an increase in fluorescence intensity.[7]
Di-boronic Acid Derivatives for Enhanced Glucose Selectivity
The development of di-boronic acid sensors marked a significant step towards overcoming the selectivity challenge.
-
Anthracene-Based Fluorescent Sensors: A classic example is the anthracene-based di-boronic acid sensor first developed by Shinkai and James.[1] Two boronic acid groups are attached to an anthracene scaffold. The spatial arrangement of these groups is designed to match the diol spacing in glucose, leading to a "molecular cleft" that preferentially binds glucose over fructose.[1] The binding constant for glucose with such sensors can be over 10-fold greater than that for fructose.[1]
-
Stilbene-Based Supramolecular Sensors: Some designs utilize the self-assembly of stilbene-based di-boronic acids. For instance, two stilbene derivatives can form a dimeric supramolecular complex within a cyclodextrin cavity, creating a bidentate binding site for glucose that enhances selectivity.[5]
-
Water-Soluble and Biocompatible Derivatives: A key focus of recent research has been to improve the water solubility and biocompatibility of di-boronic acid sensors for in vivo applications. This has been achieved by introducing hydrophilic groups like cyano (-CN) or carboxylic acid (-COOH) moieties into the molecular structure.[8] For example, derivatives of phenyl(di)boronic acid (PDBA) with such modifications have shown high sensitivity and affinity for glucose at physiological pH.[8]
Performance Comparison of Boronic Acid Derivatives
| Derivative Class | Sensing Mechanism | Typical Selectivity (Glucose vs. Fructose) | Key Advantages | Key Limitations |
| Monoboronic Acids | ||||
| Azobenzene-based | Colorimetric | Low | Simple visual detection, low cost.[4] | Poor selectivity for glucose, potential for interference.[1] |
| Fluorophore-conjugated | Fluorescence (PET, FRET, ICT) | Low to Moderate | High sensitivity.[5] | Often require UV excitation, lower selectivity for glucose.[8] |
| Di-boronic Acids | ||||
| Anthracene-based | Fluorescence (PET) | High | High selectivity and affinity for glucose.[1] | Poor water solubility in early designs, UV excitation.[8] |
| Stilbene-based | Supramolecular Fluorescence | High | High selectivity through cooperative binding.[5] | Complex multi-component system. |
| Water-Soluble PDBA Derivatives | Fluorescence | High | Good water solubility, high sensitivity at physiological pH.[8] | Synthesis can be complex.[3] |
Experimental Workflows
General Experimental Protocol for Evaluating a Fluorescent Boronic Acid-Based Glucose Sensor
This protocol outlines the general steps for characterizing the performance of a newly synthesized fluorescent boronic acid derivative.
-
Synthesis and Purification: Synthesize the boronic acid derivative according to established literature procedures.[3] Purify the compound using techniques such as column chromatography and recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Preparation of Stock Solutions: Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol). Prepare stock solutions of various saccharides (glucose, fructose, galactose, etc.) in a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Fluorescence Spectroscopy:
-
Determine the optimal excitation and emission wavelengths of the sensor in the buffered solution.
-
To a cuvette containing the buffered solution, add a fixed concentration of the sensor.
-
Record the initial fluorescence intensity (F₀).
-
Incrementally add aliquots of the glucose stock solution to the cuvette and record the fluorescence intensity (F) after each addition.
-
Plot the change in fluorescence ((F - F₀)/F₀) against the glucose concentration.
-
Repeat the titration with other competing saccharides to assess selectivity.
-
-
Determination of Binding Constant (Kₐ): The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Determination of Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.[8]
-
pH Profile: Investigate the fluorescence response of the sensor to glucose at different pH values to determine the optimal operating pH range.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the evaluation of a fluorescent boronic acid-based glucose sensor.
Signaling Pathway: Photoinduced Electron Transfer (PET)
A common signaling mechanism in fluorescent boronic acid sensors is Photoinduced Electron Transfer (PET).
Caption: Simplified diagram of the Photoinduced Electron Transfer (PET) mechanism in a fluorescent boronic acid sensor.
In the absence of glucose, the lone pair of electrons on the nitrogen atom adjacent to the boronic acid can quench the excited state of the fluorophore through PET, resulting in low fluorescence ("OFF" state).[7] Upon binding to glucose, the nitrogen's lone pair becomes involved in a dative bond with the boron atom. This lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, inhibiting PET and restoring the fluorescence of the fluorophore ("ON" state).[7][9]
Future Outlook
The field of boronic acid-based glucose sensing is continually evolving. Current research is focused on several key areas:
-
Near-Infrared (NIR) Probes: Developing sensors that operate in the NIR region to minimize autofluorescence from biological tissues and allow for deeper tissue penetration.
-
Integration with Nanomaterials: Functionalizing nanomaterials such as graphene, carbon dots, and gold nanoparticles with boronic acids to create highly sensitive and stable electrochemical and optical sensors.[10][11][12]
-
Hydrogel-Based Sensors: Incorporating boronic acid derivatives into hydrogels for the development of continuous glucose monitoring (CGM) systems, where glucose-induced swelling of the hydrogel can be detected optically or electronically.[11]
The versatility in molecular design and the robustness of the sensing mechanism position boronic acid derivatives as a compelling alternative to enzyme-based systems, with the potential to revolutionize continuous glucose monitoring and diabetes management.
References
-
Kurata, S. (2016). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 16(8), 1249. [Link]
-
Li, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8256–8265. [Link]
-
Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Chemosensors, 11(6), 331. [Link]
-
Kao, C.-Y., et al. (2025). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Nielsen, S. M., et al. (2014). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. International Journal of Molecular Sciences, 15(12), 22798–22816. [Link]
-
Bruen, D. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. Dublin City University. [Link]
-
Wikeley, S. M., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst, 147(4), 643-650. [Link]
-
University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]
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Gimeno, L., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(10), 5758–5844. [Link]
-
Ben-Shabat, S., et al. (2023). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega, 8(39), 36015–36024. [Link]
-
Wang, D., et al. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical Chemistry, 86(17), 8902–8908. [Link]
-
Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3465–3474. [Link]
-
Singh, S., et al. (2022). Boronic Acid Decorated Graphene Nano Flakes for Glucose Sensing in Diabetes: A DFT Prediction. IEEE Sensors Journal, 22(10), 9331-9338. [Link]
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Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Computational Models in Drug Discovery
In the contemporary landscape of drug discovery, the convergence of experimental biology and computational modeling has transitioned from a novelty to a necessity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth framework for the critical process of cross-validating in vitro experimental data with in silico computational models. By fostering a synergistic relationship between these two domains, we can enhance the predictive power of our models, optimize experimental resources, and ultimately accelerate the journey from a promising compound to a life-changing therapeutic.
The core principle of this integrated approach is a feedback loop: computational methods rapidly screen vast chemical spaces to identify high-potential candidates, which are then synthesized and validated through targeted experiments.[2][3][4] The experimental results, in turn, provide the real-world data needed to refine and improve the accuracy of the computational models.[1] This guide will delve into the practicalities of this process, offering detailed protocols, data comparison strategies, and an exploration of the underlying scientific principles.
The Synergy of In Vitro and In Silico: A Conceptual Overview
At the heart of our discussion is the cross-validation of a compound's biological activity, often measured as the half-maximal inhibitory concentration (IC50) in an in vitro assay, with its predicted binding affinity from an in silico molecular docking simulation, typically represented by a docking score.
Figure 1: The iterative workflow of integrating in silico and in vitro approaches in drug discovery.
Methodologies: A Tale of Two Disciplines
The robustness of any cross-validation effort is fundamentally dependent on the quality and rigor of the individual experimental and computational protocols. Here, we provide detailed, step-by-step methodologies for a standard in vitro cell viability assay and a corresponding in silico molecular docking study.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116 human colorectal cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.
-
It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Computational Protocol: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.
Objective: To predict the binding affinity (docking score) of a test compound to a target protein.
Software and Tools:
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock Vina)
-
Protein Data Bank (PDB) for receptor structures
-
Ligand structure file (e.g., in .mol2 or .sdf format)
Procedure:
-
Preparation of the Receptor Structure:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Preparation of the Ligand Structure:
-
Obtain the 3D structure of the ligand. This can be done by sketching it in a chemical drawing program and converting it to a 3D format.
-
Assign partial charges to the ligand atoms and define its rotatable bonds.
-
-
Grid Box Generation:
-
Define a "grid box" around the active site of the protein. This is a three-dimensional grid that defines the space where the docking algorithm will search for binding poses.
-
The coordinates of the grid box are typically centered on the known binding site of a co-crystallized ligand or predicted active site residues.
-
-
Running the Docking Simulation:
-
Use the docking software (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box on the receptor.
-
The program will generate multiple possible binding poses for the ligand and calculate a docking score for each.
-
-
Analysis of Results:
-
The output will provide a set of docked conformations (poses) of the ligand, ranked by their predicted binding affinities (docking scores), usually in kcal/mol.
-
The pose with the most negative docking score is typically considered the most favorable binding mode.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the best-docked pose to understand the molecular basis of binding.
-
Figure 2: A generalized workflow for a molecular docking experiment.
Data Presentation and Cross-Validation: Bridging the Divide
A direct and clear comparison of in silico predictions and in vitro experimental results is crucial. A well-structured table is the most effective way to present this comparative data.
Case Study: Kinase Inhibitors
Let's consider a hypothetical case study involving a series of newly synthesized kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), a well-established cancer drug target.
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| Cmpd-001 | -9.8 | 0.5 |
| Cmpd-002 | -9.5 | 1.2 |
| Cmpd-003 | -8.2 | 8.7 |
| Cmpd-004 | -7.1 | 25.3 |
| Cmpd-005 | -9.9 | 0.3 |
| Gefitinib (Control) | -10.2 | 0.05 |
Statistical Analysis:
The relationship between the docking score and the IC50 value can be assessed using correlation analysis. A common approach is to calculate the Pearson correlation coefficient (r) between the docking scores and the logarithm of the IC50 values (pIC50). A statistically significant correlation (typically p < 0.05) suggests that the computational model has predictive power for the biological activity of this class of compounds against the target.
Interpreting the Results:
In our case study, a more negative docking score generally corresponds to a lower IC50 value, indicating a stronger inhibition. This suggests a good correlation between the predicted binding affinity and the observed biological activity. However, it is crucial to acknowledge that discrepancies can and do arise.
Understanding Discrepancies: When the Models and the Biology Diverge
A lack of correlation between in silico and in vitro results does not necessarily invalidate the computational model. Instead, it presents an opportunity for deeper scientific inquiry. Several factors can contribute to these discrepancies:
-
Simplifications in the Computational Model: Docking simulations often use a rigid protein structure and do not account for protein flexibility, the presence of water molecules in the active site, or the entropic contributions to binding.
-
Complexity of the Biological System: An in vitro cell-based assay is a complex biological system. A compound's measured IC50 is influenced by factors beyond its direct binding to the target, such as cell permeability, metabolism, and off-target effects.[5]
-
Experimental Variability: Experimental data is subject to inherent variability and potential errors.[6]
When discrepancies arise, it is essential to critically evaluate both the computational and experimental methodologies. This may involve refining the docking protocol (e.g., using a more advanced scoring function or incorporating protein flexibility) or designing further experiments to investigate factors like cell permeability or off-target effects.
Best Practices for Scientific Integrity and Trustworthiness
To ensure the reliability and reproducibility of your cross-validation studies, adhere to the following best practices:
-
Thorough Documentation: Meticulously document all experimental and computational parameters.[7] For experimental work, this includes cell line passage numbers, reagent sources and lot numbers, and incubation times. For computational work, specify the software versions, force fields, and all non-default parameters used.
-
Use of Controls: Always include appropriate positive and negative controls in your experiments.
-
Statistical Rigor: Apply appropriate statistical methods to analyze your data and assess the significance of your findings.
-
Transparency in Reporting: Report all results, including those that show a lack of correlation, and provide a thoughtful discussion of potential reasons for any discrepancies.
-
Independent Validation: Whenever possible, validate your findings using orthogonal experimental methods or by testing your computational model on an independent set of compounds.
Conclusion
The cross-validation of experimental results with computational models is a powerful paradigm in modern drug discovery. It is not merely a process of confirming predictions but a dynamic interplay that drives scientific understanding and accelerates the development of new medicines. By embracing a rigorous and integrated approach, researchers can leverage the strengths of both in vitro and in silico methodologies to make more informed decisions, ultimately increasing the efficiency and success rate of drug discovery endeavors.
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A Senior Application Scientist’s Guide to Boronic Acid-Based Catalysts: A Performance Comparison
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Boronic Acids in Catalysis
For decades, boronic acids have been celebrated primarily as indispensable reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, their utility extends far beyond this role. In recent years, a paradigm shift has occurred, recognizing boronic acids and their derivatives as highly versatile and efficient organocatalysts in their own right.[4][5][6] These stable, organic-soluble Lewis acids offer a unique catalytic platform, primarily by exploiting the ability of the trivalent boron center to form reversible covalent bonds with oxygen-containing functional groups.[7][8]
This guide provides an in-depth performance comparison of boronic acid-based catalysts, moving beyond theoretical discussions to offer field-proven insights and actionable experimental data. We will explore their mechanistic underpinnings, compare their performance against established alternatives in key synthetic transformations, and provide the detailed protocols necessary for their successful implementation. A significant advantage of organoboron catalysts lies in their alignment with the principles of green chemistry; they generally exhibit low toxicity and their catalytic nature promotes high atom economy by avoiding the need for stoichiometric activating agents.[7]
Pillar 1: The Mechanistic Framework of Boronic Acid Catalysis
Understanding the "how" is critical to leveraging the full potential of any catalytic system. Boronic acid catalysis (BAC) operates through distinct modes of substrate activation, primarily revolving around interactions with hydroxyl groups.
Electrophilic Activation Mode
The most common mode involves the activation of carboxylic acids and alcohols. The Lewis acidic boron center reversibly condenses with a carboxylic acid, eliminating a molecule of water to form an acyloxyboronic acid intermediate. This process enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
This activation is the cornerstone of boronic acid-catalyzed amidations and esterifications.[4][6] The causality behind this choice is clear: we are transforming a poor leaving group (–OH) into a much better one (–OB(R)OH) within a catalytic cycle, circumventing the need for wasteful stoichiometric activators like carbodiimides.
Caption: Monoboronic vs. Diboronic acid binding to glucose.
Table 3: Performance of Boronic Acid-Based Glucose Sensors
| Sensor Type | Structure | Binding Constant (K, M⁻¹) for Glucose | Selectivity (Glucose vs. Fructose) | Reference |
| Monoboronic Acid | Phenylboronic Acid | Low (~1-10) | Low (Fructose preferred) | [9] |
| Diboronic Acid | Anthracene-based | 3980 | High (12-fold for Glucose) | [9] |
| TPE-based Diboronic Acid | Tetraphenylethene scaffold | High (not quantified) | High specificity for glucose | [10] |
Pillar 3: Trustworthy Experimental Protocols
Scientific integrity demands reproducibility. The following protocols are designed to be self-validating systems for researchers entering this field.
Protocol 1: General Procedure for ortho-Iodophenylboronic Acid-Catalyzed Amidation at Room Temperature
This protocol is adapted from methodologies that demonstrate high efficiency under mild conditions. [7] Rationale: This experiment is chosen to highlight the high catalytic activity of next-generation boronic acid catalysts that operate without the need for heat, showcasing a key performance advantage. The use of molecular sieves is critical, as the reaction is a dehydrative condensation; removing water drives the equilibrium toward the product, a key mechanistic insight. [11] Methodology:
-
Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the carboxylic acid (0.5 mmol, 1.0 equiv), ortho-iodophenylboronic acid (0.025 mmol, 0.05 equiv), and activated 4 Å molecular sieves (~250 mg).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.5 mL) via syringe.
-
Amine Addition: Add the amine (0.5 mmol, 1.0 equiv) to the stirred suspension.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Step-by-step workflow for a typical boronic acid-catalyzed amidation.
Conclusion and Future Perspectives
Boronic acid-based catalysts have firmly established themselves as powerful tools in modern organic synthesis. Their performance in direct amidation often surpasses traditional methods in terms of mildness, atom economy, and environmental impact. In the realm of molecular recognition, their tunable and reversible binding with diols provides a sophisticated platform for developing highly selective sensors.
The future of this field is bright. Ongoing research into novel, highly electron-deficient boronic acids continues to push the boundaries of catalytic activity. [12]Furthermore, the development of robust, recyclable heterogeneous boronic acid catalysts promises to bridge the gap between laboratory-scale synthesis and industrial application, offering sustainable solutions for pharmaceutical and materials science professionals. [13][14]As our understanding of their nuanced mechanisms deepens, we can expect the design of next-generation catalysts with even greater performance and broader applicability.
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Ryu, J. (2014). MCF-supported boronic acids as efficient catalysts for direct amide condensation of carboxylic acids and amines. PubMed. [Link]
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Wang, J., & Zhang, Y. (n.d.). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid to Diols
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the binding affinity of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid with diols. We will delve into the underlying chemical principles, present detailed experimental protocols for quantifying these interactions, and offer a comparative analysis with alternative boronic acid-based recognition motifs. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Boronic Acid-Diol Interactions
Boronic acids have emerged as indispensable tools in molecular recognition, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is the cornerstone of a wide array of applications, from the development of continuous glucose monitoring systems for diabetes management to the creation of sophisticated drug delivery platforms and affinity chromatography materials for purifying glycoproteins.[1][2][3]
The subject of this guide, this compound, is a member of the arylboronic acid family. The sulphamoyl substituent is of particular interest as it is an electron-withdrawing group. This structural feature is expected to lower the pKa of the boronic acid, which in turn enhances its ability to bind with diols at physiological pH (around 7.4).[1] This characteristic is highly desirable for in-vivo applications and for assays conducted under physiological conditions.
This guide will equip you with the knowledge to quantitatively assess the binding affinity of this promising molecule and to rationally compare its performance against other commonly used boronic acid derivatives.
Mechanism of Boronic Acid-Diol Binding
The interaction between a boronic acid and a diol is a pH-dependent equilibrium. The boronic acid exists in two forms: a neutral, trigonal planar sp² hybridized form, and an anionic, tetrahedral sp³ hybridized form (the boronate ion).[3][4] It is the tetrahedral boronate that is more reactive towards diols.[4]
The binding process involves the formation of a cyclic boronate ester. This reaction is reversible, a key feature for applications like continuous sensing where dynamic changes in diol concentration need to be monitored.[4] The equilibrium, and therefore the binding affinity, is influenced by several factors including the pKa of the boronic acid, the pH of the medium, and the stereochemistry of the diol.[5]
Caption: Equilibrium of boronic acid with its boronate form and the cyclic boronate ester with a diol.
Comparative Analysis of Diol Binding Affinity
For a robust comparison, the following table presents the association constants (Kₐ) for several common phenylboronic acid derivatives with D-Fructose and D-Glucose, two biologically significant diols.
| Boronic Acid Derivative | Diol | Association Constant (Kₐ, M⁻¹) |
| This compound | D-Fructose | Expected to be high |
| D-Glucose | Expected to be moderate | |
| Phenylboronic Acid | D-Fructose | 4370[6] |
| D-Glucose | 110[6] | |
| 3-Nitrophenylboronic Acid | D-Fructose | ~1500 (estimated)[6] |
| D-Glucose | ~150 (estimated)[6] | |
| 5-Isoquinolinylboronic acid | D-Fructose | 1432[6] |
| D-Glucose | 42[6] | |
| 8-Isoquinolinylboronic acid | D-Fructose | 1493[6] |
| D-Glucose | 46[6] |
Note: The binding affinity for this compound is an educated estimation based on the known effects of electron-withdrawing substituents on phenylboronic acids.[1]
Experimental Protocols for Determining Binding Affinity
To empirically determine the binding affinity of this compound, several robust techniques can be employed. Below are detailed protocols for three widely accepted methods.
Fluorescence Spectroscopy using a Competitive Binding Assay
This method relies on the displacement of a fluorescent dye, Alizarin Red S (ARS), from the boronic acid by a competing diol. The binding of ARS to the boronic acid results in a significant change in its fluorescence properties.[5][7] The subsequent addition of a diol displaces the ARS, leading to a reversal of this change, which can be monitored to calculate the binding constant.[5]
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and the diol in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.
-
-
ITC Experiment:
-
Load the boronic acid solution into the sample cell of the calorimeter and the diol solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the diol solution into the boronic acid solution.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat change after each injection.
-
The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the reactants.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters. [8]
-
¹¹B NMR Titration
¹¹B NMR spectroscopy is a powerful tool for studying boronic acid-diol interactions as the chemical shift of the boron atom is highly sensitive to its coordination environment. The trigonal sp² boron has a different chemical shift compared to the tetrahedral sp³ boron in the boronate ester. [9][10]
Caption: Workflow for ¹¹B NMR titration to determine binding affinity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent buffered to the desired pH.
-
Prepare a stock solution of the diol in the same solvent system.
-
-
NMR Titration:
-
Place a known concentration of the boronic acid solution in an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum.
-
Perform a stepwise addition of the diol solution to the NMR tube.
-
Acquire a ¹¹B NMR spectrum after each addition, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Observe the change in the ¹¹B chemical shift as a function of the diol concentration. A new peak corresponding to the boronate ester may appear, or a weighted average chemical shift may be observed if the exchange is fast on the NMR timescale.
-
The binding constant can be determined by fitting the chemical shift data to a binding isotherm. [10]
-
Conclusion
This compound represents a promising candidate for applications requiring strong diol binding at physiological pH. The electron-withdrawing nature of the sulphamoyl group is anticipated to confer a lower pKa and, consequently, a higher binding affinity compared to unsubstituted phenylboronic acid. This guide has provided the theoretical framework and detailed experimental protocols necessary to quantitatively evaluate this affinity. By employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and ¹¹B NMR spectroscopy, researchers can obtain robust and reliable data to support the development of novel sensors, drug delivery systems, and other advanced biomedical technologies.
References
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A Comparative Guide to the Stability of Functionalized Boronic Acids: An Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, functionalized boronic acids and their derivatives stand out as remarkably versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as serine protease inhibitors, and as saccharide sensors is well-documented. However, the inherent instability of the boronic acid moiety presents a significant challenge, impacting storage, reaction efficiency, and the developability of boronic acid-containing active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for benchmarking the stability of functionalized boronic acids, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their applications.
The Dichotomy of Boronic Acid Reactivity and Instability
The reactivity of boronic acids stems from the electron-deficient nature of the boron atom, possessing a vacant p-orbital that renders it a Lewis acid. This Lewis acidity is central to its utility but also the root of its instability. The primary degradation pathways that compromise the integrity of functionalized boronic acids are:
-
Oxidative Deboronation: Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS), which leads to the cleavage of the carbon-boron bond and formation of the corresponding alcohol and boric acid.[1][2][3] This irreversible process represents a critical deactivation pathway, especially in biological contexts.[1][3]
-
Hydrolysis and Boroxine Formation: In the presence of water, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] While this process is often reversible, the formation of these trimers can complicate purification, characterization, and reaction stoichiometry. The hydrolytic stability of boronic acid derivatives, particularly boronate esters, is a key consideration in their handling and application.[5]
The stability of a given boronic acid is profoundly influenced by the electronic and steric nature of its functional groups. Electron-withdrawing groups can modulate the Lewis acidity of the boron center, while bulky substituents can sterically hinder the approach of reactants that lead to degradation.[6][7][8] Understanding these structure-stability relationships is paramount for the rational design of robust boronic acid-based molecules.
Designing a Comparative Stability Study: A Forced Degradation Approach
To objectively compare the stability of different functionalized boronic acids, a forced degradation or stress testing study is the industry-standard approach.[9][10][11] This involves subjecting the compounds to a range of harsh conditions to accelerate their degradation, allowing for the identification of degradation products and the elucidation of degradation pathways.[9][10]
A well-designed study will expose the boronic acids to the following stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acidic and Basic Hydrolysis: To assess stability across a range of pH values.
-
Oxidative Stress: To evaluate susceptibility to oxidative deboronation.
-
Thermal Stress: To determine the impact of elevated temperatures.
-
Photolytic Stress: To assess stability upon exposure to light.
The following diagram illustrates the workflow for a comprehensive comparative stability study:
Caption: Workflow for a comparative stability study of functionalized boronic acids.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies. The choice of specific concentrations, temperatures, and time points may need to be optimized based on the known properties of the test compounds.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve each functionalized boronic acid in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. The use of a co-solvent may be necessary for compounds with poor solubility.
-
Working Solutions: Dilute the stock solutions with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for thermal and photolytic studies) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Conditions
-
Acidic Hydrolysis: To 1 mL of the working solution in an appropriate vial, add 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Incubate the working solution (in water) at 60°C in a temperature-controlled oven.
-
Photolytic Stress: Expose the working solution to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
For each condition, a control sample (without the stressor) should be prepared and stored under ambient conditions.
Protocol 3: Time-Point Sampling and Analysis
-
Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: For the acidic and basic hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[12][13]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.
-
Note on Boronate Esters: The analysis of boronate esters by RP-HPLC can be challenging due to on-column hydrolysis.[5][14] Using a column with low silanol activity and avoiding acidic modifiers in the mobile phase can mitigate this issue.[14]
-
-
Quantitative ¹H-NMR (qNMR) Analysis: qNMR can be a powerful orthogonal technique for quantifying the parent boronic acid and its degradation products without the need for reference standards for the degradants.[15][16][17][18]
-
Sample Preparation: Lyophilize the quenched sample and reconstitute in a deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard with a known concentration.
-
Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays.
-
Analysis: Integrate the signals of the parent compound and the internal standard to determine the concentration of the remaining boronic acid.
-
Data Presentation and Interpretation
The results of the comparative stability study should be summarized in a clear and concise manner to facilitate direct comparison between the different functionalized boronic acids.
Table 1: Comparative Stability of Functionalized Boronic Acids under Forced Degradation
| Boronic Acid Derivative | Stress Condition | Time (hours) | % Degradation (HPLC) | % Degradation (qNMR) | Major Degradation Products |
| Phenylboronic Acid | 0.1 M HCl, 60°C | 24 | 15.2 | 14.8 | Boroxine, Phenol |
| 0.1 M NaOH, 60°C | 24 | 8.5 | 8.1 | Boroxine | |
| 3% H₂O₂, RT | 24 | 45.7 | 44.9 | Phenol | |
| 4-CF₃-Phenylboronic Acid | 0.1 M HCl, 60°C | 24 | 5.1 | 4.9 | Boroxine, 4-CF₃-Phenol |
| 0.1 M NaOH, 60°C | 24 | 3.2 | 3.0 | Boroxine | |
| 3% H₂O₂, RT | 24 | 20.3 | 19.8 | 4-CF₃-Phenol | |
| 4-MeO-Phenylboronic Acid | 0.1 M HCl, 60°C | 24 | 25.8 | 25.1 | Boroxine, 4-MeO-Phenol |
| 0.1 M NaOH, 60°C | 24 | 12.4 | 12.0 | Boroxine | |
| 3% H₂O₂, RT | 24 | 68.9 | 67.5 | 4-MeO-Phenol |
Data presented in this table is hypothetical and for illustrative purposes only.
From the data, a clear stability trend can be established. For instance, the electron-withdrawing trifluoromethyl group in 4-CF₃-Phenylboronic Acid appears to confer greater stability towards both hydrolytic and oxidative degradation compared to the parent phenylboronic acid. Conversely, the electron-donating methoxy group in 4-MeO-Phenylboronic Acid seems to increase its susceptibility to degradation. This aligns with the principle that reducing the electron density at the boron center can enhance oxidative stability.[1][3]
The following diagram illustrates the primary degradation pathways observed in this hypothetical study:
Caption: Major degradation pathways of functionalized boronic acids.
Conclusion
A systematic and rigorous approach to benchmarking the stability of functionalized boronic acids is essential for their successful application in research and development. By employing forced degradation studies and utilizing robust analytical techniques such as stability-indicating HPLC and qNMR, researchers can gain a comprehensive understanding of the structure-stability relationships of these versatile molecules. The insights gleaned from such studies are invaluable for the selection of appropriate derivatives, the development of stable formulations, and ultimately, the acceleration of the drug discovery and development process.
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A Comparative Guide to Hydrogels Synthesized with Different Boronic Acids: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of biomaterials, boronic acid-based hydrogels have carved a significant niche. Their unique ability to form dynamic covalent bonds with diols underpins a suite of "smart" properties, including pH-responsiveness, glucose sensitivity, and self-healing capabilities. These characteristics make them exceptional candidates for a range of biomedical applications, from controlled drug delivery to 3D cell culture.
This guide provides an in-depth comparative analysis of hydrogels synthesized from different boronic acids, primarily focusing on the widely used phenylboronic acid (PBA) and its derivatives, alongside the emerging benzoxaborole. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and delve into the causality behind experimental choices, offering insights grounded in practical application and scientific integrity.
The Central Role of the Boronic Acid Moiety: A Tale of pKa and Reactivity
The functionality of any boronic acid-based hydrogel is intrinsically linked to the properties of the boronic acid itself. The key to understanding their behavior lies in the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. The pKa of the boronic acid dictates the pH at which this equilibrium shifts towards the boronate form, which is crucial for the formation of stable complexes with diols.
A lower pKa is often desirable for biomedical applications, as it allows for robust hydrogel formation and responsiveness at physiological pH (around 7.4). Phenylboronic acid (PBA) has a relatively high pKa (around 8.8), which can limit its efficacy under physiological conditions.[1] Consequently, significant research has focused on modifying the PBA structure to lower its pKa. Electron-withdrawing groups on the phenyl ring can decrease the pKa, enhancing diol binding affinity at neutral pH.[2]
Benzoxaboroles, with a pKa of approximately 7.2, represent a significant advancement in this area, enabling the formation of stable hydrogels at physiological pH.[3][4] This lower pKa is a direct result of the intramolecular coordination within the benzoxaborole structure.
Comparative Analysis of Boronic Acid-Based Hydrogels
The choice of boronic acid profoundly impacts the hydrogel's macroscopic properties. The following table summarizes key performance metrics for hydrogels synthesized with representative boronic acids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of reported values to provide a comparative overview.
| Property | Phenylboronic Acid (PBA) Hydrogels | Substituted PBA Hydrogels (e.g., 2APBA) | Benzoxaborole Hydrogels | Rationale and Insights |
| pKa of Boronic Acid | ~8.8[1] | ~5.3 - 8.5 (Varies with substituent)[5] | ~7.2[3][4] | A lower pKa enables stronger diol binding and hydrogel stability at physiological pH (7.4), making substituted PBAs and benzoxaboroles more suitable for many biological applications. |
| Mechanical Strength (Storage Modulus, G') | ~100 Pa - 10 kPa[6] | ~1 kPa[7] | ~100 Pa - 1.5 kPa[8] | G' is highly dependent on polymer concentration, crosslinking density, and the specific diol used. While PBA can form strong gels at higher pH, benzoxaboroles and tailored PBAs can achieve comparable or sufficient strength at neutral pH. |
| pH-Responsiveness | Strong response at pH > pKa (~8.8)[1] | Tunable response depending on the substituent's effect on pKa.[9] | Responsive around physiological pH (7.4)[3][4] | The pH at which the hydrogel swells or degrades is directly linked to the boronic acid's pKa. Benzoxaboroles offer a more physiologically relevant pH response. |
| Glucose Sensitivity | Responsive, but often requires pH > 7.4 for significant effect.[10] | Enhanced sensitivity at physiological pH due to lower pKa.[11] | Demonstrates glucose responsiveness at physiological pH.[12] | The ability to compete with diols for glucose binding is a hallmark of boronic acids. Lowering the pKa enhances this sensitivity in the physiological range, crucial for applications like insulin delivery. |
| Self-Healing | Exhibits self-healing, particularly at higher pH. | Can be engineered for self-healing at neutral or even acidic pH through intramolecular coordination (e.g., 2APBA).[9][13] | Excellent self-healing properties at physiological pH.[3][4] | The dynamic nature of the boronate ester bond allows for reversible crosslinking and self-healing. Benzoxaboroles and specifically designed PBAs show efficient self-healing under physiological conditions. |
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for the synthesis and characterization of two common types of boronic acid hydrogels.
Protocol 1: Synthesis of a Phenylboronic Acid-Poly(vinyl alcohol) (PVA) Hydrogel
This protocol describes a straightforward method for preparing a PBA-functionalized hydrogel using PVA as the diol-containing polymer.
Materials:
-
Poly(vinyl alcohol) (PVA, MW 145 kDa)[1]
-
3-Acrylamidophenylboronic acid (3-AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4 and 9.0[1]
Procedure:
-
PVA Solution Preparation: Prepare a 1.5% (w/v) solution of PVA in PBS buffer at the desired pH (e.g., 7.4 or 9.0) by stirring at 80°C for 3 hours until fully dissolved.[1]
-
Monomer Solution Preparation: In a separate vial, dissolve 3-AAPBA and BIS in the prepared PVA solution. A typical molar ratio might be 80 mol% 3-AAPBA to 20 mol% BIS relative to the total monomer concentration.
-
Initiation of Polymerization: Degas the monomer solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Gelation: Add APS and TEMED to initiate the free-radical polymerization. The amounts should be optimized but are typically in the range of 0.1-0.5 mol% of the total monomer concentration.
-
Curing: Allow the solution to polymerize at room temperature for several hours or overnight to form a hydrogel. The hydrogel can then be washed with PBS to remove unreacted monomers and initiators.
Protocol 2: Synthesis of a Benzoxaborole-Catechol Hydrogel
This protocol details the formation of a self-healing hydrogel at physiological pH through the dynamic covalent reaction between benzoxaborole and catechol moieties.[3][14]
Materials:
-
Copolymer containing benzoxaborole pendant groups (e.g., poly(MPC-st-MAABO))[3][14]
-
Copolymer containing catechol pendant groups (e.g., poly(MPC-st-DMA))[3][14]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Synthesis: Synthesize the benzoxaborole and catechol-containing copolymers via free-radical polymerization of the respective monomers (e.g., 5-methacrylamido-1,2-benzoxaborole (MAABO) and dopamine methacrylamide (DMA)) with a suitable comonomer like 2-methacryloyloxyethyl phosphorylcholine (MPC).[3][14] Characterize the copolymers for molecular weight and monomer incorporation.
-
Polymer Solutions: Prepare solutions of the benzoxaborole-containing copolymer and the catechol-containing copolymer in PBS (pH 7.4) at the desired concentration (e.g., 5-12.5 wt%).[14]
-
Hydrogel Formation: Mix the two polymer solutions in a 1:1 weight ratio. Gelation should occur rapidly at room temperature (within minutes) upon mixing due to the efficient formation of benzoxaborole-catechol complexes.[3][14]
-
Equilibration: Allow the hydrogel to equilibrate for at least 30 minutes before further characterization or use.
Characterization Workflows: Validating Hydrogel Properties
Rigorous characterization is paramount to understanding the performance of these materials.
Rheological Analysis for Mechanical Properties and Self-Healing
Rheology is a powerful tool to quantify the viscoelastic properties of hydrogels.
Workflow:
-
Sample Preparation: Place the hydrogel sample on the rheometer plate.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G''). A stable G' greater than G'' across a range of frequencies indicates a stable gel network.[8]
-
Strain Sweep (for Self-Healing): Apply an increasing strain to break the hydrogel network (indicated by G'' > G'). Then, reduce the strain to a low value (e.g., 1%) and monitor the recovery of G' over time. A rapid recovery of G' to its original value demonstrates self-healing.[7]
Caption: Workflow for rheological characterization of hydrogels.
Swelling Studies for pH and Glucose Responsiveness
The swelling behavior provides insights into the hydrogel's response to external stimuli.
Workflow:
-
Sample Preparation: Prepare disc-shaped hydrogel samples of known initial weight and dimensions.
-
Equilibrium Swelling: Immerse the hydrogels in buffer solutions of different pH values or glucose concentrations.
-
Measurement: At regular intervals, remove the hydrogels, blot excess surface water, and weigh them until a constant weight is reached (equilibrium swelling).
-
Calculation: Calculate the swelling ratio (SR) as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.[15]
Caption: Workflow for determining hydrogel swelling ratio.
FTIR Spectroscopy for Chemical Characterization
Fourier-transform infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized hydrogels.
Workflow:
-
Sample Preparation: Lyophilize the hydrogel sample to obtain a dry powder. Mix a small amount of the powder with potassium bromide (KBr) and press into a pellet.
-
Analysis: Record the FTIR spectrum of the sample.
-
Interpretation: Identify characteristic peaks corresponding to the functional groups in the hydrogel components. For boronic acid hydrogels, look for peaks associated with B-O stretching, which can indicate the formation of boronate esters.[16]
Concluding Remarks and Future Outlook
The choice of boronic acid is a critical design parameter in the synthesis of intelligent hydrogels. While phenylboronic acid laid the foundational work, the development of substituted PBAs and benzoxaboroles has significantly expanded the utility of these materials, particularly for applications requiring stability and responsiveness at physiological pH.
Future research will likely focus on the development of novel boronic acids with even lower pKa values and enhanced selectivity for specific diols. Furthermore, the integration of boronic acid chemistry with other dynamic covalent chemistries will undoubtedly lead to the creation of multi-responsive and highly sophisticated hydrogel systems with unprecedented control over their physical and chemical properties. As we continue to unravel the intricacies of boronic acid chemistry, we can expect to see these remarkable materials play an increasingly important role in advancing drug delivery, tissue engineering, and regenerative medicine.
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A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, complex molecules often yield congested spectra where signals overlap, making definitive assignments challenging. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable technique, offering enhanced spectral resolution by spreading signals across two frequency dimensions.[1][2] This guide provides an in-depth comparison of key 2D NMR techniques, supported by experimental insights, to empower researchers in unequivocally confirming the structure of their reaction products.
The Power of the Second Dimension: Overcoming 1D NMR Limitations
The primary advantage of 2D NMR is its ability to reveal correlations between different nuclei within a molecule, providing information about connectivity, spatial proximity, and dynamic interactions.[1] This is particularly crucial in pharmaceutical research for characterizing active pharmaceutical ingredients (APIs), identifying impurities, and ensuring the desired molecular structure has been synthesized.[3][4] By spreading congested signals over a second dimension, 2D NMR experiments resolve ambiguities that are often present in 1D spectra.[1][5]
A Comparative Guide to Key 2D NMR Experiments
The strategic selection of 2D NMR experiments is crucial for efficient and accurate structure elucidation. The most common and powerful techniques include COSY, HSQC, HMBC, and NOESY. Each provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
-
Fundamental Principle: COSY is a homonuclear experiment that reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[1][6] The resulting spectrum displays the 1D proton spectrum along both axes, with cross-peaks appearing off the diagonal where two protons are coupled.[1][7]
-
Causality in Experimental Choice: Run a COSY experiment first to establish the proton spin systems within your molecule. This allows you to trace out networks of connected protons, such as those in an alkyl chain or an aromatic ring. The presence of a cross-peak between two proton signals definitively confirms they are J-coupled.[1][2][7]
-
Interpreting the Data: A cross-peak at the intersection of the chemical shifts of two different protons indicates that these protons are coupled.[1][2][8] By "walking" through the COSY spectrum from one cross-peak to another, you can piece together molecular fragments.[7]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
-
Fundamental Principle: HSQC is a heteronuclear experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[9][10][11] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a peak appearing for each C-H bond.[9][10]
-
Causality in Experimental Choice: After identifying proton spin systems with COSY, use HSQC to anchor these protons to their corresponding carbons. This is a highly sensitive experiment that provides unambiguous one-bond connectivity information.[10][12] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the peaks, providing similar information to a DEPT-135 experiment but with greater sensitivity.[10]
-
Interpreting the Data: Each peak in the HSQC spectrum correlates a specific proton signal with a specific carbon signal, confirming a direct C-H bond.[9][10] This is a crucial step in assigning the carbon skeleton of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
-
Fundamental Principle: HMBC is another heteronuclear experiment that detects correlations between protons and carbons over multiple bonds, typically two to four bonds away (²JCH, ³JCH, and sometimes ⁴JCH).[10][13][14] Crucially, one-bond correlations are suppressed.[10]
-
Causality in Experimental Choice: HMBC is the key experiment for piecing together the entire molecular framework, especially for connecting fragments that are separated by quaternary carbons or heteroatoms.[14] It allows you to link the proton-carbon units identified by HSQC and connect different spin systems.[9] The absence of a correlation does not definitively rule out proximity, as the strength of the correlation depends on the magnitude of the long-range J-coupling constant.[10][14]
-
Interpreting the Data: A cross-peak in the HMBC spectrum indicates a long-range coupling between a proton and a carbon.[13] By analyzing these correlations, you can connect different parts of the molecule and confirm the overall carbon skeleton. For example, a correlation between a methyl proton and a carbonyl carbon would confirm the presence of an acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
-
Fundamental Principle: Unlike the previous experiments that rely on through-bond couplings, NOESY detects through-space interactions via the Nuclear Overhauser Effect (NOE).[15][16] It provides information about which protons are close to each other in 3D space, typically within 5 Å, regardless of whether they are connected by bonds.[2][17]
-
Causality in Experimental Choice: NOESY is essential for determining the stereochemistry and conformation of a molecule.[18] It can distinguish between isomers and provide crucial information for understanding the three-dimensional structure of complex molecules like natural products and proteins.[2][5]
-
Interpreting the Data: A cross-peak between two protons in a NOESY spectrum indicates that they are spatially close.[17] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, meaning stronger peaks indicate closer proximity.
Comparative Summary of 2D NMR Techniques
| Technique | Correlation | Information Gained | Primary Application |
| COSY | ¹H – ¹H through 2-3 bonds | Identifies proton-proton spin systems. | Establishing proton connectivity within molecular fragments. |
| HSQC | ¹H – ¹³C through 1 bond | Connects protons to their directly attached carbons. | Assigning protonated carbons. |
| HMBC | ¹H – ¹³C through 2-4 bonds | Links molecular fragments through long-range couplings. | Assembling the complete carbon skeleton. |
| NOESY | ¹H – ¹H through space (<5Å) | Determines spatial proximity of protons. | Elucidating stereochemistry and conformation. |
A Validating Workflow for Structure Elucidation
A robust and self-validating approach to structure elucidation involves a systematic and integrated interpretation of multiple 2D NMR experiments.
Caption: A systematic workflow for structure elucidation using 1D and 2D NMR.
Experimental Protocols: A Step-by-Step Guide
While specific parameters will vary based on the spectrometer, sample, and desired information, the following provides a general, self-validating protocol for acquiring a standard suite of 2D NMR experiments for a small organic molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it into a clean, high-quality NMR tube.
2. Initial 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify sample purity and concentration.[19] This spectrum is essential for setting the spectral width for the 2D experiments.[19]
-
Reference the ¹H spectrum to the residual solvent peak.
-
Acquire a ¹³C{¹H} NMR spectrum. While not always essential if HSQC and HMBC are run, it provides a useful overview of the carbon environments.[7]
3. 2D NMR Experiment Setup (General Principles):
-
For each 2D experiment, use the previously acquired 1D spectra to define the spectral widths (sw) in both the direct (F2) and indirect (F1) dimensions to encompass all signals of interest.[19]
-
The number of scans (ns) per increment should be adjusted to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
The number of increments in the indirect dimension (t1) will determine the resolution in that dimension. More increments lead to better resolution but longer experiment times.
4. Acquiring the Data:
-
COSY: This is typically the fastest 2D experiment. A standard cosygpqf pulse program is often sufficient.
-
HSQC: Use an edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) to obtain multiplicity information. The key parameter is the one-bond coupling constant (¹JCH), which is typically set to 145 Hz for sp³ carbons and 160 Hz for sp² carbons.
-
HMBC: A common pulse program is hmbcgplpndqf. The long-range coupling constant (ⁿJCH) is a critical parameter and is often optimized for a value between 7-10 Hz.[9] It may be beneficial to run two HMBC experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[10]
-
NOESY: The noesygpph pulse sequence is standard. The most important parameter is the mixing time (d8), during which NOE transfer occurs. This is typically set between 300-800 ms for small molecules.
5. Data Processing and Interpretation:
-
Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions to improve the signal-to-noise ratio and resolution.
-
Perform a Fourier Transform in both dimensions.[1]
-
Phase the spectrum carefully.
-
Reference the spectra using the 1D projections.
-
Analyze the cross-peaks in each spectrum systematically, starting with COSY to identify spin systems, followed by HSQC to assign protonated carbons, HMBC to connect the fragments, and finally NOESY to confirm stereochemistry.[2][7]
This integrated approach, where the interpretation of each spectrum builds upon the information from the previous ones, provides a self-validating system for confirming the structure of your reaction products with a high degree of confidence.
Conclusion
2D NMR spectroscopy is a powerful and essential tool in the arsenal of the modern chemist. By moving beyond the limitations of 1D NMR, techniques like COSY, HSQC, HMBC, and NOESY provide a multi-faceted view of molecular structure, enabling the unambiguous confirmation of reaction products. A logical, stepwise application and integrated analysis of these experiments, as outlined in this guide, will ensure the scientific integrity of your structural assignments and accelerate your research and development efforts.
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Washington University in St. Louis, Department of Chemistry. [Link]
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2D NMR Introduction. (2021). Chemistry LibreTexts. [Link]
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Manualy Setting up 2D experiments. (2022). University of Florida, Department of Chemistry. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]
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The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]
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How to interpret a NOESY NMR spectrum. (2012, August 5). [Video]. YouTube. [Link]
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Measuring methods available and examples of their applications 2D HMBC. (n.d.). CEITEC. [Link]
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The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. (2025). Radinka Journal of Health Science. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic Acid
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind these procedures, ensuring a deep and practical understanding.
Hazard Identification and Immediate Safety
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Therefore, this compound must be treated as a hazardous chemical. The guiding principle for its disposal is that it must not be discarded down the drain or in regular solid waste.[2] All waste streams containing this compound must be collected and managed through a certified hazardous waste program.
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications based on the closely related 4-isomer. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Classification | GHS Hazard Code | Description & Immediate Action | Source |
| Skin Irritation | H315 | Causes skin irritation. Avoid direct contact. In case of contact, wash thoroughly with soap and water. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. Avoid contact with eyes. Use safety goggles or a face shield. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. Handle only in a well-ventilated area, preferably a chemical fume hood. | [1] |
Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[5]
-
Body Protection: A lab coat is required. Ensure it is fully buttoned. Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[2][6]
Comprehensive Waste Disposal Workflow
The proper disposal of this compound requires a systematic approach that addresses the chemical in its pure form, contaminated materials, and its original container. The following diagram and protocols outline this critical workflow.
Caption: Waste Disposal Workflow for Boronic Acid Derivatives.
Part 1: Disposal of Solid this compound
This protocol applies to the pure, unused, or waste chemical in its solid form.
-
Characterize the Waste: Classify the material as a hazardous solid organic waste.[2]
-
Package the Waste: Carefully transfer the solid waste into a designated hazardous waste container.[3]
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, sealable cap. The container must be in good condition, free of leaks or cracks.[2][7]
-
Avoid Contamination: Use dedicated spatulas and equipment for the transfer. Do not return any excess chemical to the original container.
-
-
Label the Container: Proper labeling is mandated by the EPA and is critical for safety.[8][9] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An indication of the hazards (e.g., "Irritant").[8]
-
-
Store for Disposal:
-
Keep the container securely closed except when adding waste.[10]
-
Store the labeled container in a designated Satellite Accumulation Area (SAA).[11] The SAA should be under the control of laboratory personnel and located at or near the point of generation.[12]
-
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[2][11]
-
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or licensed chemical waste contractor for pickup and final disposal.
Part 2: Disposal of Contaminated Labware and Debris
Any item that comes into direct contact with the chemical is considered hazardous waste.
-
Segregation: Do not mix contaminated debris with non-hazardous trash. This includes items like:
-
Gloves
-
Weighing boats and paper
-
Contaminated paper towels or bench protectors
-
Pipette tips
-
-
Collection: Place all contaminated solid items into a designated, lined hazardous waste container or a clearly marked, sealable plastic bag.[2]
-
Labeling: Label the container or bag as "Hazardous Waste " and specify the contents (e.g., "Debris contaminated with this compound").[2]
-
Disposal: Store the container in the SAA and dispose of it through your institution's hazardous waste program.[11]
Part 3: Decontamination and Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse (Crucial Step): The first rinse is the most critical step.[10]
-
Rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[6]
-
This first rinseate must be collected as hazardous liquid waste. [10] Transfer it into the appropriate, labeled liquid hazardous waste container (e.g., "Non-halogenated Organic Solvent Waste").
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can often be collected with the first, but you should consult your institutional EHS policy.
-
Final Container Disposal:
-
Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., the back of a fume hood).
-
Deface or completely remove the original chemical label.
-
The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, according to your facility's procedures.[6]
-
Regulatory Compliance and Best Practices
Adherence to federal and local regulations is mandatory. The US Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13]
-
Satellite Accumulation Areas (SAA): Laboratories that generate hazardous waste must establish SAAs.[11] These areas allow for the temporary collection of waste at the point of generation, but they have storage limits (e.g., up to 55 gallons) and time constraints that must be followed.[9][12]
-
Waste Minimization: As a best practice, only prepare the amount of solution needed for an experiment to reduce the volume of waste generated.[8]
-
Never Mix Waste Streams: Do not combine this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.[11][14]
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. ([Link])
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Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from Arbico Organics. ([Link])
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American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from ASCP. ([Link])
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. ([Link])
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from MLO. ([Link])
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from Cole-Parmer. ([Link])
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Personal protective equipment for handling 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
Essential Safety and Handling Guide for 3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid
This guide provides indispensable safety protocols and logistical plans for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, the following procedures are critical for maintaining a safe laboratory environment and ensuring the responsible management of this chemical throughout its lifecycle. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling boronic acids and sulfonamide derivatives.
Hazard Identification and Risk Assessment
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
It is also important to note that some boronic acids have recently been flagged for potential mutagenic activity, warranting a cautious approach to handling.[2]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and subsequent irritation.[3][4] Gloves should be changed frequently, especially if contamination is suspected.[4] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | To protect eyes from dust particles and splashes, which can cause serious irritation.[3][5] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All weighing and handling of the solid compound must be performed in a certified chemical fume hood. | To prevent inhalation of airborne particles that can cause respiratory irritation.[1][3] For situations with a higher risk of aerosol generation, such as large spills, a respirator (e.g., N95) may be necessary.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory personnel.
Workflow for Handling this compound
Caption: Step-by-step workflow for handling the compound.
Step-by-Step Handling Procedures
-
Preparation and Area Inspection:
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear two pairs of nitrile gloves.
-
Put on chemical splash goggles.
-
-
Handling and Weighing (inside a chemical fume hood):
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[3]
-
Carefully transfer the desired amount of the solid from its container to a weighing vessel. Avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling and Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of the outer pair of gloves.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Segregation and disposal of waste streams.
Disposal Procedures
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a clearly labeled, sealed container designated for hazardous solid waste.
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.
-
Do not mix with other incompatible chemical waste streams.[7] Boronic acids are generally considered weak acids.[7] While small quantities of simple boric acid may be neutralized with a mild base like sodium bicarbonate for disposal, this is not recommended for this compound without a thorough risk assessment due to its organic structure and other functional groups.[7][8]
-
Never dispose of this chemical down the drain.[7]
-
-
Final Disposal:
-
All waste containers must be sent to a certified hazardous waste disposal facility in accordance with local and national regulations.[7]
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air.[1] If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This document should be considered a living resource, subject to updates as new toxicological data becomes available.
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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PubChemLite. (2025). This compound (C8H12BNO5S). Retrieved from [Link]
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PubChemLite. (2025). 3-(2-hydroxyethyl)benzeneboronic acid (C8H11BO3). Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet - 4-[2-(5-Phenyl-2-pyridyl)-4-thiazolyl]benzeneboronic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

